Product packaging for Eberconazole(Cat. No.:CAS No. 128326-82-9)

Eberconazole

Cat. No.: B148830
CAS No.: 128326-82-9
M. Wt: 329.2 g/mol
InChI Key: MPTJIDOGFUQSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,4-dichloro-10,11-dihydrodibenzo[a,d][7]annulen-5-yl)imidazole is a member of the class of dibenzannulenes that is 10,11-dihydrodibenzo[a,d][7]annulene carrying two chloro substituents at positions 2 and 4 as well as an imidazol-1-yl substituent at position 5. It is a member of imidazoles, an organochlorine compound and a dibenzannulene. It derives from a hydride of a dibenzo[a,d][7]annulene.
EBERCONAZOLE is a small molecule drug with a maximum clinical trial phase of II.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2N2 B148830 Eberconazole CAS No. 128326-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for eberconazole nitrate, an imidazole derivative with potent antifungal activity. The synthesis is a multi-step process commencing from readily available starting materials and proceeding through a key tricyclic ketone intermediate. This document outlines the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthetic route for enhanced comprehension.

Core Synthesis Pathway

The most commonly cited synthetic route to this compound nitrate begins with 3,5-dichlorobenzyl bromide. The pathway involves a Wittig reaction to construct the carbon skeleton, followed by reduction, hydrolysis, and an intramolecular Friedel-Crafts acylation to form the pivotal dibenzosuberone intermediate. Subsequent functional group manipulations lead to the this compound free base, which is then converted to its nitrate salt for improved solubility and stability.[1][2]

Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound nitrate.

Step 1: Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide

This initial step involves the reaction of 3,5-dichlorobenzyl bromide with triphenylphosphine to form the corresponding phosphonium salt, a crucial reagent for the subsequent Wittig reaction.

  • Experimental Protocol:

    • To a solution of 24.0 g (0.10 mol) of 3,5-dichlorobenzyl bromide in 350 mL of toluene, add 34.1 g (0.13 mol) of triphenylphosphine.[1]

    • Stir the mixture and reflux for 5 hours.[1]

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the solid with toluene and dry to afford 3,5-dichlorobenzyltriphenylphosphine bromide.

Step 2: Synthesis of 2-[2-(3,5-dichlorostyryl)]methyl benzoate

A Wittig reaction between the phosphonium salt and methyl o-formylbenzoate constructs the stilbene backbone of the molecule.

  • Experimental Protocol:

    • Add 40.2 g (80 mmol) of 3,5-dichlorobenzyltriphenylphosphine bromide and 150 mL of tetrahydrofuran to a reaction vessel.[1]

    • Under a nitrogen atmosphere, add 11.2 g (100 mmol) of potassium tert-butoxide in batches.

    • After stirring for 2 hours, add a solution of 13.3 g (81 mmol) of methyl o-formylbenzoate in 60 mL of tetrahydrofuran.

    • Stir the reaction mixture at 40°C for 4 hours.

    • Cool to room temperature, add 200 mL of n-hexane and 70 mL of water, and stir for 30 minutes.

    • Separate the organic layer, wash with water, and concentrate to dryness.

    • Add 150 mL of n-hexane to the residue and stir for 1 hour.

    • Filter off the insoluble matter and concentrate the filtrate to dryness to obtain the product.

Step 3: Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid

This two-part step involves the reduction of the carbon-carbon double bond, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Experimental Protocol:

    • Dissolve 15.4 g (50 mmol) of 2-[2-(3,5-dichlorostyryl)]methyl benzoate in 300 mL of methanol.

    • Add 1.3 g of 5% Pd/C catalyst and introduce hydrogen gas while stirring.

    • Stir the reaction at room temperature under normal pressure for 8 hours.

    • Filter off the Pd/C catalyst.

    • To the reaction solution, add 14 mL of 5 mol/L aqueous sodium hydroxide solution and reflux for 3 hours.

    • After the reaction is complete, evaporate the methanol.

    • Add water to dissolve the solid and adjust the pH to 7 with hydrochloric acid to precipitate the product.

    • Filter the solid to obtain 2-[2-(3,5-dichlorophenylethyl)]benzoic acid.

Step 4: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

The key tricyclic ketone is formed via an intramolecular Friedel-Crafts acylation.

  • Experimental Protocol:

    • Dissolve 17.7 g (60 mmol) of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid in 150 mL of methylene chloride.

    • Add 8.6 mL (0.12 mol) of thionyl chloride and 0.25 mL of DMF, and stir at room temperature for 1 hour.

    • Remove the thionyl chloride and methylene chloride by distillation.

    • Dissolve the residue in 70 mL of methylene chloride.

    • Add this solution dropwise to a solution of 13.3 g (0.10 mol) of aluminum trichloride in 250 mL of methylene chloride.

    • Stir the mixture for 3 hours to complete the cyclization.

    • Carefully quench the reaction with water and separate the organic layer.

    • Wash the organic layer, dry, and concentrate to yield the desired ketone.

Step 5: Synthesis of this compound Nitrate

The final steps involve the reduction of the ketone, chlorination of the resulting alcohol, reaction with imidazole, and finally, salt formation.

  • Experimental Protocol:

    • Dissolve 33.2 g (0.12 mol) of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in methanol.

    • Add dropwise 6.66 g (0.18 mol) of an aqueous solution of sodium borohydride and react for 2 hours.

    • Evaporate the methanol and add 200 mL of dichloromethane and 30 mL of water to the residue.

    • Separate the aqueous layer, and wash and dry the dichloromethane layer over anhydrous sodium sulfate.

    • Partially evaporate the dichloromethane and add 18 mL (0.25 mol) of thionyl chloride, then stir under reflux for 3 hours to yield 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

    • React the chlorinated intermediate with imidazole to obtain this compound free base.

    • Dissolve the this compound free base in a solvent mixture of isopropyl alcohol and isopropyl ether.

    • Add 70% nitric acid to precipitate the this compound nitrate salt.

    • Filter the resultant solid and wash with a mixture of isopropyl alcohol and isopropyl ether to obtain pure this compound nitrate as a white solid.

Step Intermediate/Product Starting Materials Key Reagents Yield (%) Melting Point (°C) Reference
22-[2-(3,5-dichlorostyryl)]methyl benzoate3,5-dichlorobenzyltriphenylphosphine bromide, methyl o-formylbenzoatePotassium tert-butoxide7297-99
32-[2-(3,5-dichlorophenylethyl)]benzoic acid2-[2-(3,5-dichlorostyryl)]methyl benzoatePd/C, H₂, NaOH87151-154
5This compound Nitrate2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneSodium borohydride, Thionyl chloride, Imidazole, Nitric acid-183-184.5

Note: Yields for all steps were not consistently available in the reviewed literature.

Visualizing the Synthesis Pathway

The following diagrams illustrate the synthetic workflow for this compound nitrate.

Eberconazole_Synthesis_Pathway SM 3,5-Dichlorobenzyl bromide PS 3,5-Dichlorobenzyltriphenyl- phosphine bromide SM->PS Toluene, Reflux TPP Triphenylphosphine TPP->PS Toluene, Reflux Stilbene 2-[2-(3,5-Dichlorostyryl)]- methyl benzoate PS->Stilbene KOtBu, THF Wittig Reaction MFB Methyl o-formylbenzoate MFB->Stilbene ReducedEster 2-[2-(3,5-Dichlorophenylethyl)]- methyl benzoate Stilbene->ReducedEster H₂, Pd/C Reduction Acid 2-[2-(3,5-Dichlorophenylethyl)]- benzoic acid ReducedEster->Acid NaOH Hydrolysis Ketone 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one Acid->Ketone 1. SOCl₂ 2. AlCl₃ Friedel-Crafts Acylation Alcohol 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-ol Ketone->Alcohol NaBH₄ Reduction Chloro 5-Chloro-2,4-dichloro-10,11-dihydro- 5H-dibenzo[a,d]cycloheptene Alcohol->Chloro SOCl₂ Chlorination This compound This compound (Free Base) Chloro->this compound Imidazole EberconazoleNitrate This compound Nitrate This compound->EberconazoleNitrate HNO₃ Salt Formation

Caption: Synthetic pathway of this compound nitrate from 3,5-dichlorobenzyl bromide.

Alternative Starting Materials

While the pathway from 3,5-dichlorobenzyl bromide is well-documented, other starting materials have been reported for the synthesis of the key intermediate, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. These include:

  • Methyl o-toluate: This route involves bromination, followed by the preparation of a phosphorus ylide, a Wittig reaction, hydrolysis, reduction, and finally cyclization.

  • 3,5-Dichlorobenzyl alcohol: This starting material undergoes bromination, conversion to a phosphorus ylide with triethyl phosphite, and then a six-step sequence including a Wittig reaction, reduction, hydrolysis, and cyclization.

The selection of a particular synthetic route in a drug development setting would depend on factors such as the cost and availability of starting materials, overall yield, and scalability of the process.

Synthesis_Logic Start1 3,5-Dichlorobenzyl Bromide Intermediate Key Intermediate: 2,4-Dichloro-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one Start1->Intermediate Wittig Reaction, Reduction, Hydrolysis, Cyclization Start2 3,5-Dichlorobenzyl Alcohol Start2->Intermediate Bromination, Wittig, Reduction, Hydrolysis, Cyclization Start3 Methyl o-toluate Start3->Intermediate Bromination, Wittig, Hydrolysis, Reduction, Cyclization This compound This compound Intermediate->this compound Reduction, Chlorination, Reaction with Imidazole FinalProduct This compound Nitrate This compound->FinalProduct Nitric Acid

Caption: Logical relationship of starting materials to the final product.

References

The Discovery and Development of Eberconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent utilized as a topical treatment for cutaneous mycoses.[1] Chemically, it is 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole.[2] This guide provides an in-depth overview of the discovery, preclinical, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

This compound was first described in European patent application EP 392,326-A. The synthesis of this compound involves a multi-step process, a general outline of which is presented below. A key intermediate in this synthesis is 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[]

Experimental Protocol: Synthesis of this compound Nitrate

A detailed, step-by-step synthesis of this compound nitrate is outlined below, based on reported methods.[4]

Step 1: Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide

  • To a solution of 24.0 g (0.10 mol) of 3,5-dichlorobenzyl bromide in 350 mL of toluene, add 34.1 g (0.13 mol) of triphenylphosphine.

  • The mixture is stirred and refluxed for 5 hours.

  • After cooling, the resulting solid is filtered, washed with toluene, and dried to yield the title compound.

Step 2: Preparation of 2-[2-(3,5-dichlorostyryl)]methyl benzoate

  • To a suspension of 40.2 g (80 mmol) of 3,5-dichlorobenzyltriphenylphosphine bromide in 150 mL of tetrahydrofuran, add a solution of potassium tert-butoxide in tetrahydrofuran.

  • After stirring, a solution of methyl o-formylbenzoate (13.3 g, 81 mmol) in 60 mL of tetrahydrofuran is added.

  • The reaction mixture is stirred at 40°C for 4 hours.

  • After cooling, n-hexane and water are added, and the organic layer is separated, washed, and concentrated. The residue is treated with n-hexane to precipitate the product, which is then filtered and dried. Yield: 72%.

Step 3: Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid

  • A solution of 2-[2-(3,5-dichlorostyryl)]methyl benzoate in methanol is hydrogenated over a Pd/C catalyst.

  • After filtration of the catalyst, a 5 mol·L-1 sodium hydroxide aqueous solution is added, and the mixture is refluxed for 3 hours.

  • Methanol is evaporated, and the residue is dissolved in water. The pH is adjusted to 7 with hydrochloric acid to precipitate the product. The solid is filtered and dried. Yield: 87%.

Step 4: Preparation of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

  • To a solution of 17.7 g (60 mmol) of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid in 150 mL of methylene chloride, add 8.6 mL (0.12 mol) of thionyl chloride and 0.25 mL of DMF.

  • The mixture is stirred at room temperature for 1 hour.

  • Thionyl chloride and methylene chloride are evaporated. The residue is dissolved in methylene chloride and added dropwise to a solution of aluminum trichloride in methylene chloride.

  • The reaction mixture is stirred for 3 hours and then poured into ice water. The organic layer is separated, washed, and concentrated to give the product. Yield: 65%.

Step 5: Synthesis of this compound

  • The ketone from the previous step is reduced with sodium borohydride in methanol to yield the corresponding alcohol.

  • The alcohol is then chlorinated using thionyl chloride.

  • The resulting chloride is reacted with imidazole in N,N-dimethylformamide (DMF) under reflux to yield this compound free base.

Step 6: Preparation of this compound Nitrate

  • The this compound free base is dissolved in a mixture of isopropyl alcohol and isopropyl ether.

  • 70% nitric acid is added to precipitate the this compound nitrate salt.

  • The solid is filtered, washed with the solvent mixture, and dried.

Preclinical Development

In Vitro Activity

This compound has demonstrated a broad spectrum of antifungal activity in vitro. Its efficacy has been compared to other topical antifungal agents against a large number of dermatophyte strains.

The following microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound and other antifungal agents against dermatophytes.[5]

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in 100% dimethyl sulfoxide (DMSO) at 100 times the final desired concentration. These are further diluted 1:50 in RPMI 1640 medium to achieve twice the final test concentration. 0.1 mL of each dilution is dispensed into microdilution trays.

  • Inoculum Preparation: Fungal isolates are cultured on Potato Dextrose Agar (PDA) at 28°C for 7-10 days. Stock inoculum suspensions are prepared from these cultures. The final inoculum concentration is adjusted to be between 0.3 × 10⁵ and 6.4 × 10⁶ CFU/mL. The stock suspension is then diluted 1:50 in RPMI 1640 medium.

  • Microdilution Assay: Each well of the microdilution tray is inoculated with 100 µL of the diluted fungal suspension. Growth and sterility control wells are included for each isolate.

  • Incubation and Reading: The microplates are incubated at 28°C for 7 days. The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of visible growth.

The in vitro activity of this compound was compared with that of clotrimazole, ketoconazole, and miconazole against 200 strains of dermatophytes. This compound generally exhibited the lowest geometric mean MIC.

Fungal Species (No. of Strains)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
All Strains (200) This compound0.01 - 20.1250.50.11
Clotrimazole0.01 - 20.2510.22
Ketoconazole0.03 - >160.520.72
Miconazole0.01 - >160.2520.43
Epidermophyton floccosum (10) This compound0.03 - 0.1250.060.1250.06
Clotrimazole0.03 - 0.250.1250.250.11
Ketoconazole0.125 - 10.510.44
Miconazole0.06 - 0.50.250.50.23
Microsporum canis (25) This compound0.03 - 0.50.1250.250.11
Clotrimazole0.03 - 10.250.50.20
Ketoconazole0.06 - 20.510.44
Miconazole0.06 - 10.250.50.26
Trichophyton mentagrophytes (50) This compound0.03 - 10.1250.50.14
Clotrimazole0.03 - 20.2510.27
Ketoconazole0.25 - 4120.98
Miconazole0.06 - 20.510.55
Trichophyton rubrum (75) This compound0.03 - 0.50.1250.250.12
Clotrimazole0.03 - 10.250.50.21
Ketoconazole0.125 - 20.510.51
Miconazole0.03 - 20.250.50.37
Animal Models

The efficacy of this compound has been evaluated in experimental models of cutaneous fungal infections in guinea pigs.

The following protocol is a generalized procedure for establishing and evaluating treatment in a guinea pig model of dermatophytosis.

  • Animal Preparation: Healthy guinea pigs are used. An area on the back of each animal is shaved.

  • Infection Induction: A suspension of a dermatophyte, such as Trichophyton mentagrophytes or Microsporum canis, is applied to the shaved area. The inoculum concentration and application method may vary. In some studies, the skin is abraded prior to inoculation to facilitate infection.

  • Treatment: After the establishment of a visible infection (typically a few days post-inoculation), the animals are randomly assigned to treatment groups. The test formulation (e.g., this compound cream) and control/comparator formulations are applied topically to the infected area, usually once or twice daily for a specified duration.

  • Evaluation: The severity of the infection is assessed at regular intervals using a scoring system for clinical signs such as erythema, scaling, and crusting. Mycological evaluation is performed by taking skin scrapings for direct microscopic examination (e.g., with KOH) and fungal culture to determine the presence or absence of the dermatophyte.

Toxicology

Preclinical safety and toxicology studies have shown that this compound is well-tolerated. Animal toxicity studies indicated a "No Observed Effect Level" of 2 ml/kg body weight. The drug was found to be non-mutagenic and did not cause delayed hypersensitivity, photosensitivity, or phototoxic effects. Systemic absorption following topical application is not significant.

Clinical Development

This compound has undergone several clinical trials to establish its safety and efficacy in humans for the treatment of dermatophytoses.

Phase II Clinical Trial

A phase II pilot dose-finding study was conducted in 60 patients with tinea corporis and tinea cruris. Patients were treated with this compound cream at 1% or 2% concentrations, applied once or twice daily. The study found that this compound 1% cream applied twice daily showed a trend towards more favorable results.

Phase III Clinical Trial

A double-blind, randomized, comparative trial was conducted to compare the efficacy and safety of this compound 1% cream with clotrimazole 1% cream in patients with dermatophyte skin infections.

  • Study Design: A multicenter, double-blind, randomized, comparative trial.

  • Patient Population: Patients with mycologically proven dermatophyte skin infections.

  • Treatment Arms:

    • This compound 1% cream, applied twice daily.

    • Clotrimazole 1% cream, applied twice daily.

  • Treatment Duration: 4 consecutive weeks.

  • Efficacy Assessment:

    • Clinical Assessment: Evaluation of clinical signs and symptoms of the infection (e.g., erythema, scaling, pruritus). An effective response is typically defined as a significant reduction in these signs and symptoms.

    • Mycological Assessment: Direct microscopic examination of skin scrapings with KOH and fungal culture to determine the presence or absence of the infecting dermatophyte. Mycological cure is defined as negative results for both tests.

  • Follow-up: Patients are typically followed up for a period after the end of treatment (e.g., 6 weeks) to assess for relapse.

Treatment GroupNumber of PatientsEffective Treatment Rate (End of Therapy)Effective Treatment Rate (Overall Assessment at 6 weeks post-treatment)Relapse Rate
This compound 1% Cream133 (treated sites)61%72%1%
Clotrimazole 1% Cream133 (treated sites)46%61%4%

Data from a double-blind, randomized comparative trial. The difference in overall effectiveness was not statistically significant (P = 0.15).

Mechanism of Action

This compound, like other azole antifungals, exerts its effect by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

This compound specifically targets and inhibits the fungal enzyme lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme. This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to the inhibition of fungal growth and, at higher concentrations, fungal cell death.

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14α-methylated sterols (toxic intermediates) Lanosterol->Intermediate Lanosterol 14α-demethylase This compound This compound Ergosterol Ergosterol Intermediate->Ergosterol Subsequent enzymatic steps DisruptedMembrane Disrupted Fungal Cell Membrane Intermediate->DisruptedMembrane This compound->Inhibition GrowthInhibition Fungal Growth Inhibition / Cell Death DisruptedMembrane->GrowthInhibition

Caption: Mechanism of action of this compound.

Experimental Protocol: Lanosterol 14α-Demethylase Inhibition Assay

A general protocol to assess the inhibitory activity of a compound like this compound on lanosterol 14α-demethylase is as follows:

  • Enzyme and Substrate Preparation: A source of lanosterol 14α-demethylase is required, which can be recombinant human or fungal enzyme. The substrate, lanosterol, is prepared in a suitable buffer.

  • Reaction Mixture: The reaction mixture typically contains the enzyme, a cytochrome P450 reductase, NADPH, the substrate (lanosterol), and the test inhibitor (this compound) at various concentrations.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Extraction: The reaction is stopped, and the sterols are extracted from the reaction mixture using an organic solvent.

  • Analysis: The amount of the product (demethylated lanosterol) and remaining substrate are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The enzyme activity is calculated from the amount of product formed. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.

Experimental Workflow Diagrams

G cluster_invitro In Vitro Antifungal Susceptibility Testing A1 Prepare antifungal dilutions A3 Inoculate microdilution plates A1->A3 A2 Prepare fungal inoculum A2->A3 A4 Incubate plates (28°C, 7 days) A3->A4 A5 Determine MIC (100% growth inhibition) A4->A5

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

G cluster_invivo Guinea Pig Dermatophytosis Model Workflow B1 Shave back of guinea pigs B2 Inoculate with dermatophyte suspension B1->B2 B3 Allow infection to establish B2->B3 B4 Randomize into treatment groups B3->B4 B5 Apply topical treatments daily B4->B5 B6 Evaluate clinical and mycological cure B5->B6

Caption: Preclinical Evaluation in a Guinea Pig Model.

G cluster_clinical Phase III Clinical Trial Workflow C1 Recruit patients with proven dermatophytosis C2 Randomize to this compound or Clotrimazole group C1->C2 C3 Administer treatment (twice daily for 4 weeks) C2->C3 C4 Assess clinical and mycological outcomes C3->C4 C5 Follow-up for relapse assessment C4->C5 C6 Analyze efficacy and safety data C5->C6

Caption: Clinical Trial Workflow for Dermatophytosis.

References

In Vitro Activity of Eberconazole Against Dermatophyte Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of eberconazole, a topical imidazole antifungal agent, against a broad spectrum of dermatophyte species. The data and methodologies presented are collated from peer-reviewed scientific literature to serve as a resource for research, development, and comparative analysis of antifungal agents.

Overview of this compound

This compound is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2][3] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane permeability, disruption of cellular integrity, and ultimately, fungal cell death. At lower concentrations, this compound exhibits fungistatic activity, while at higher concentrations, it is fungicidal. Notably, some studies have also highlighted its anti-inflammatory properties, which can be beneficial in the treatment of inflamed dermatophytic infections.

Quantitative In Vitro Susceptibility Data

The in vitro efficacy of this compound has been rigorously evaluated against a wide array of dermatophyte species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a significant comparative study, providing a quantitative measure of its antifungal potency.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungal Agents Against Various Dermatophyte Species
Dermatophyte SpeciesNo. of Isolates (n)Antifungal AgentMIC Range (μg/mL)Geometric Mean MIC (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Overall 200This compound0.03 - 20.110.1250.5
Clotrimazole0.01 - ≥160.22--
Miconazole0.01 - ≥160.43--
Ketoconazole0.01 - ≥160.72--
Epidermophyton floccosum 8This compound-0.06--
Microsporum canis -This compound-0.11--
Microsporum gypseum -This compound-0.07--
Trichophyton mentagrophytes -This compound-0.14--
Trichophyton rubrum -This compound-0.12--
Trichophyton tonsurans -This compound-0.09--
Trichophyton interdigitale -This compound-0.26--
Clotrimazole-0.27--
Trichophyton violaceum -This compound-0.07--
Clotrimazole-0.09--

Data extracted from Fernandez-Torres et al., 2003. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Experimental Protocols

The determination of in vitro antifungal susceptibility of dermatophytes requires a standardized and reproducible methodology. The data presented in this guide were primarily generated using a microdilution method consistent with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines.

Fungal Isolates and Culture Conditions
  • A diverse collection of clinical isolates of dermatophytes, including various species of Trichophyton, Microsporum, and Epidermophyton, were used.

  • Isolates were subcultured on appropriate growth media, such as Sabouraud Dextrose Agar, to ensure viability and purity.

Antifungal Agents
  • This compound and comparator antifungal agents (e.g., clotrimazole, ketoconazole, miconazole) were obtained as standard powders.

  • Stock solutions were prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and serially diluted to achieve the final desired concentrations for the assay.

Inoculum Preparation
  • Fungal cultures were grown for a specified period (e.g., 7 days) at an appropriate temperature (e.g., 28°C) to encourage sporulation.

  • Conidial suspensions were prepared by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and then gently scraping the surface.

  • The resulting suspension was transferred to a sterile tube, and heavy particles were allowed to settle.

  • The upper suspension was collected, and the conidial density was adjusted spectrophotometrically to a standardized concentration (e.g., 10⁴ CFU/mL).

Broth Microdilution Assay
  • The assay was performed in sterile 96-well microtiter plates.

  • Each well contained a specific concentration of the antifungal agent diluted in a suitable broth medium (e.g., RPMI 1640).

  • The standardized fungal inoculum was added to each well.

  • The plates were incubated at a controlled temperature (e.g., 28°C) for an extended period (e.g., 7 days) to allow for visible fungal growth.

Determination of Minimum Inhibitory Concentration (MIC)
  • The MIC was determined as the lowest concentration of the antifungal agent that resulted in 100% inhibition of visible growth compared to the drug-free control well.

Visualized Pathways and Workflows

Experimental Workflow for In Vitro Susceptibility Testing

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Isolates Dermatophyte Isolates Culture Subculture on Agar Isolates->Culture Inoculum Prepare Conidial Suspension Culture->Inoculum Adjust Adjust Inoculum to 10^4 CFU/mL Inoculum->Adjust Plate Inoculate Microtiter Plates Adjust->Plate Drugs Prepare Antifungal Dilutions Drugs->Plate Incubate Incubate at 28°C for 7 Days Plate->Incubate Read Visually Read Plates Incubate->Read MIC Determine MIC (100% Inhibition) Read->MIC mechanism_of_action This compound This compound Inhibition Inhibition This compound->Inhibition Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Ergosterol_synthesis Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synthesis Catalyzes Cell_membrane Fungal Cell Membrane Integrity Ergosterol_synthesis->Cell_membrane Maintains Cell_death Fungal Cell Death Cell_membrane->Cell_death Disruption leads to Inhibition->Lanosterol_demethylase

References

Eberconazole: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of cutaneous mycoses. Its efficacy stems from a unique molecular architecture that facilitates potent inhibition of a key fungal enzyme, lanosterol 14α-demethylase. This guide provides an in-depth exploration of the molecular structure and physicochemical properties of this compound, offering a critical resource for researchers in drug development and mycology.

Molecular Structure

This compound possesses a complex tricyclic structure with a central dibenzo[a,d]cycloheptene core. Key structural features include two chlorine atoms substituted on one of the benzene rings and an imidazole ring attached to the cycloheptene moiety.

Chemical Identifiers:

  • IUPAC Name: 1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole[1][2][3]

  • CAS Number: 128326-82-9[4]

  • Molecular Formula: C₁₈H₁₄Cl₂N₂[1]

  • Molecular Weight: 329.22 g/mol

This compound is a racemic mixture, though the (R)-enantiomer has been described. The three-dimensional conformation of the molecule is crucial for its interaction with the active site of its target enzyme.

Physicochemical Properties

The chemical properties of this compound dictate its pharmacokinetic and pharmacodynamic behavior, including its solubility, permeability, and stability. These properties are summarized in the table below.

PropertyValueSource
pKa (Strongest Basic) 6.68
logP 4.79 - 5.36
Water Solubility 0.00215 mg/mL
Melting Point 170°C (for this compound Nitrate)
Polar Surface Area 17.82 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Solubility Profile: this compound is practically insoluble in water but demonstrates solubility in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility has also been characterized in various oils and formulation excipients, which is critical for the development of topical delivery systems.

Stability: Studies on this compound nitrate have shown that it degrades under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. The degradation kinetics appear to follow a pseudo-first-order reaction under these conditions.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors, such as lanosterol. This disruption of the cell membrane's structure and function increases its permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.

Eberconazole_Mechanism_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks conversion Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Loss of integrity leads to Toxic_Sterols->Fungal_Cell_Membrane Disrupts

Figure 1: Signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination (for this compound Nitrate): The melting point of this compound nitrate was determined using the open capillary method with a melting point apparatus. The experiment was performed in triplicate to ensure accuracy.

Solubility Determination: Excess this compound was added to various solvents (e.g., oils, surfactants) in stoppered vials. The mixtures were vortexed and then agitated on a magnetic stirrer for 48 hours at a controlled temperature (e.g., 40±0.5°C) to reach equilibrium. After an additional 24 hours at room temperature, the saturated solutions were centrifuged and filtered. The concentration of this compound in the filtrate was quantified using UV-Vis spectrophotometry after appropriate dilution with a suitable solvent like methanol.

Solubility_Determination_Workflow cluster_0 Sample Preparation cluster_1 Separation cluster_2 Quantification A Add excess this compound to solvent B Vortex and stir (48h at 40°C) A->B C Equilibrate (24h at RT) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute filtrate with Methanol E->F G UV-Vis Spectrophotometry F->G

Figure 2: Experimental workflow for solubility determination.

Stability Studies (Forced Degradation)

Forced degradation studies of this compound nitrate were conducted to assess its stability under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Methodology: A solution of this compound nitrate was subjected to the following conditions:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 1N HCl) at elevated temperature.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1N NaOH) at room temperature.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure to dry heat (e.g., 80°C).

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm).

Samples were withdrawn at various time points, and the amount of remaining this compound was quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The degradation kinetics were then determined by plotting the logarithm of the remaining drug concentration versus time.

Conclusion

This compound's distinct molecular structure, characterized by its dichlorinated dibenzo[a,d]cycloheptene imidazole framework, underpins its potent antifungal activity. Its lipophilic nature, as indicated by its logP value, facilitates penetration into the fungal cell membrane, while its basicity, defined by its pKa, may influence its interaction with the target enzyme. A thorough understanding of these structural and chemical properties is paramount for the rational design of novel antifungal agents and the optimization of formulation strategies to enhance the therapeutic efficacy of this compound.

References

Eberconazole: A Technical Guide to its Anti-inflammatory and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent primarily utilized for the topical treatment of cutaneous mycoses.[1][2][3] Beyond its primary fungistatic and fungicidal activities, this compound distinguishes itself from other azoles through its clinically significant anti-inflammatory and antibacterial properties.[1][4] This dual action of combating the fungal pathogen while concurrently mitigating associated inflammation and secondary bacterial infections presents a therapeutic advantage, particularly in the management of inflamed dermatophytic infections. This technical guide provides an in-depth analysis of the mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory and antibacterial attributes of this compound.

Antibacterial Properties of this compound

This compound has demonstrated a notable spectrum of activity against various Gram-positive bacteria, which is a beneficial characteristic in treating cutaneous fungal infections that are often accompanied by secondary bacterial colonization.

Mechanism of Action

The primary antifungal mechanism of this compound involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately, fungal cell death. At higher concentrations, it can cause the leakage of essential intracellular components like potassium ions and amino acids. While the precise antibacterial mechanism is not as extensively detailed as its antifungal action, it is understood to disrupt the bacterial cell membrane integrity, contributing to its efficacy against susceptible Gram-positive organisms.

Spectrum of Activity and Efficacy

In vitro studies have consistently shown this compound's effectiveness against a range of dermatophytes and yeasts, including triazole-resistant strains like Candida krusei and Candida glabrata. Its antibacterial activity is a significant added benefit.

Table 1: In Vitro Antifungal Activity of this compound vs. Other Agents against Dermatophytes

Fungal Species (n=isolates)DrugGeometric Mean MIC (μg/ml)MIC Range (μg/ml)MIC90 (μg/ml)
Epidermophyton floccosum (8)This compound0.060.03 - 0.12-
Microsporum canis (23)This compound0.110.03 - 0.5-
Microsporum gypseum (10)This compound0.070.03 - 0.12-
Trichophyton mentagrophytes (56)This compound0.140.03 - 1-
Trichophyton rubrum (70)This compound0.120.03 - 1-
Trichophyton tonsurans (11)This compound0.090.03 - 0.25-
All Strains (200)This compound0.11*0.03 - 2-
All Strains (200)Clotrimazole0.220.01 - ≥16-
All Strains (200)Miconazole0.430.01 - ≥16-
All Strains (200)Ketoconazole0.720.01 - ≥162

*Data adapted from a comparative study by Fernández-Torres, B., et al. This compound showed a statistically significant lower geometric mean MIC (P < 0.05) compared to the other tested agents against the majority of species. MIC90 refers to the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) values presented are typically determined using a standardized broth microdilution method.

  • Inoculum Preparation : Fungal or bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard to achieve a standardized inoculum density (e.g., 104 CFU/ml).

  • Drug Dilution : A serial two-fold dilution of this compound and comparator drugs is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI 1640 for fungi).

  • Inoculation : Each well is inoculated with the standardized microbial suspension. Control wells (no drug) are included to ensure microbial viability.

  • Incubation : The plates are incubated under specific conditions (e.g., 28°C for 7 days for dermatophytes).

  • Endpoint Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the microorganism.

G Experimental Workflow: MIC Determination via Broth Microdilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Isolate Bacterial/Fungal Isolate Culture Suspension Create Standardized Suspension (0.5 McFarland) Isolate->Suspension Inoculate Inoculate Wells with Suspension Suspension->Inoculate Plate Microtiter Plate Plate->Inoculate SerialDilution Prepare Serial Drug Dilutions SerialDilution->Plate Incubate Incubate Plate (Specific Temp/Time) Inoculate->Incubate Read Visually Read Results Incubate->Read MIC Determine MIC Endpoint (Lowest concentration with no growth) Read->MIC

Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Properties of this compound

A key distinguishing feature of this compound is its intrinsic anti-inflammatory activity, which is comparable to that of established agents like acetylsalicylic acid and ketoprofen. This property is particularly advantageous in treating inflamed dermatophytoses, as it helps alleviate symptoms such as itching, redness, and swelling, thereby improving patient compliance and comfort.

Mechanism of Action: Inhibition of LOX and COX Pathways

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes in the arachidonic acid cascade. Specifically, it inhibits 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase-2 (COX-2) .

  • 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme blocks the synthesis of leukotrienes, which are potent mediators of inflammation, responsible for recruiting inflammatory cells and increasing vascular permeability.

  • Cyclooxygenase-2 (COX-2) : Inhibition of COX-2, an enzyme induced during inflammation, reduces the production of prostaglandins (e.g., PGE2), which contribute to pain, fever, and vasodilation.

G PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGE2) (Pain, Fever, Vasodilation) COX->PGs Inflam Inflammation PGs->Inflam LTs Leukotrienes (Chemotaxis, Vascular Permeability) LOX->LTs LTs->Inflam Eber This compound Eber->COX Minor Inhibition Eber->LOX Major Inhibition

This compound's anti-inflammatory mechanism via LOX/COX inhibition.
Relationship to Cellular Signaling Pathways

Inflammatory stimuli, such as pathogens or tissue damage, activate intracellular signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) pathway. While direct modulation of NF-κB by this compound is not explicitly documented, the enzymes it targets (COX-2) are downstream products of NF-κB activation. By inhibiting these effector enzymes, this compound effectively dampens the inflammatory output orchestrated by upstream signaling pathways like NF-κB.

G Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Receptor Cell Surface Receptors Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK NFKB NF-κB Activation (Nuclear Translocation) IKK->NFKB Gene Gene Transcription NFKB->Gene COX2_mRNA COX-2 mRNA Gene->COX2_mRNA LOX_exp 5-LOX Expression Gene->LOX_exp COX2_Enzyme COX-2 Enzyme COX2_mRNA->COX2_Enzyme LOX_Enzyme 5-LOX Enzyme LOX_exp->LOX_Enzyme Response Inflammatory Response COX2_Enzyme->Response LOX_Enzyme->Response Eber This compound Eber->COX2_Enzyme Inhibition Eber->LOX_Enzyme Inhibition

Logical relationship of this compound's targets to the NF-κB pathway.
Experimental Protocol: In Vivo Anti-inflammatory Assessment

Animal models are commonly used to quantify the anti-inflammatory effects of topical agents. The TPA-induced mouse ear edema model is a standard assay.

  • Animal Model : Swiss mice are typically used.

  • Induction of Inflammation : A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is applied topically to the inner surface of one ear of each mouse.

  • Treatment : Immediately or shortly after TPA application, a solution or cream containing this compound, a vehicle control, or a reference anti-inflammatory drug (e.g., ketoprofen) is applied to the same ear.

  • Assessment : After a set period (e.g., 6 hours), the mice are euthanized. A standard-sized circular punch biopsy is taken from both the treated (inflamed) and untreated (control) ears.

  • Quantification : The weight of each ear punch is measured. The anti-inflammatory effect is calculated as the percentage inhibition of edema, determined by the difference in weight between the TPA-treated ear and the control ear, comparing the drug-treated group to the vehicle-treated group.

Conclusion and Implications for Drug Development

This compound presents a compelling profile for the topical treatment of fungal skin infections. Its potent, broad-spectrum antifungal activity is complemented by clinically relevant antibacterial and anti-inflammatory properties. The ability to inhibit 5-LOX and COX-2 provides a direct mechanism for alleviating the inflammatory symptoms of dermatophytoses, potentially leading to improved therapeutic outcomes and patient adherence. For drug development professionals, this compound serves as an exemplary multifunctional candidate, addressing the primary pathogen, potential secondary bacterial invaders, and the host's inflammatory response within a single active pharmaceutical ingredient. Future research could further elucidate the specific interactions with bacterial targets and explore its potential in other inflammatory skin conditions.

References

The Dual Nature of Eberconazole: A Technical Guide to its Fungicidal and Fungistatic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eberconazole, a topical broad-spectrum imidazole antifungal agent, exhibits a concentration-dependent dual mechanism of action against a wide range of pathogenic fungi, including dermatophytes and Candida species. At lower concentrations, it acts as a fungistatic agent, inhibiting fungal growth, while at higher concentrations, it demonstrates fungicidal activity, leading to fungal cell death.[1][2] This technical guide provides a comprehensive overview of the fungicidal versus fungistatic properties of this compound, its core mechanism of action, detailed experimental protocols for its evaluation, and quantitative data on its in vitro activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary antifungal activity stems from its ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, an essential sterol component.[1][2] This is achieved through the specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol.

The inhibition of lanosterol 14α-demethylase leads to two key downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the fluidity, permeability, and structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Methylated Sterols: The blockage of the pathway results in the accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.

This disruption of the cell membrane ultimately leads to the cessation of fungal growth (fungistatic effect) and, at higher concentrations of this compound, cell lysis and death (fungicidal effect).

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug This compound Action cluster_effects Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14α-demethylase (Target of this compound) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase\n(Target of this compound) Lanosterol 14α-demethylase (Target of this compound) This compound->Lanosterol 14α-demethylase\n(Target of this compound) Inhibits Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol Depletion->Disrupted Cell Membrane Toxic Sterol Accumulation->Disrupted Cell Membrane Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Disrupted Cell Membrane->Fungistatic/Fungicidal Effect

Figure 1: Mechanism of Action of this compound.

Quantitative Antifungal Activity

The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial inoculum. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, whereas a ratio >4 suggests fungistatic activity.

In Vitro Susceptibility of Dermatophytes

This compound has demonstrated potent activity against a wide range of dermatophytes. Comparative studies have shown that this compound often exhibits lower MIC values than other commonly used topical antifungals.

Fungal SpeciesNo. of StrainsThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MFC (µg/mL)MFC/MIC Ratio
Trichophyton rubrum750.03 - 20.1250.5Data not availableData not available
Trichophyton mentagrophytes500.03 - 20.1250.5Data not availableData not available
Microsporum canis250.03 - 10.1250.5Data not availableData not available
Epidermophyton floccosum150.03 - 0.50.060.25Data not availableData not available
In Vitro Susceptibility of Candida Species

This compound is also effective against various Candida species, including some that are resistant to other azole antifungals.

Fungal SpeciesNo. of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MFC (µg/mL)MFC/MIC Ratio
Candida albicans470.03 - 20.251Data not availableData not available
Candida glabrata200.03 - 10.1250.5Data not availableData not available
Candida krusei150.06 - 20.51Data not availableData not available
Candida tropicalis100.03 - 10.250.5Data not availableData not available

Experimental Protocols

Accurate determination of the fungistatic and fungicidal activity of this compound relies on standardized in vitro susceptibility testing methods. The following are detailed protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Standardization to 0.5 McFarland Standardization to 0.5 McFarland Fungal Inoculum Preparation->Standardization to 0.5 McFarland Inoculation of Microtiter Plate Inoculation of Microtiter Plate Standardization to 0.5 McFarland->Inoculation of Microtiter Plate This compound Stock Solution This compound Stock Solution Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate This compound Stock Solution->Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate->Inoculation of Microtiter Plate Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Inoculation of Microtiter Plate->Incubation (35°C, 24-48h) Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation (35°C, 24-48h)->Visual or Spectrophotometric Reading MIC Determination (Lowest concentration with no visible growth) MIC Determination (Lowest concentration with no visible growth) Visual or Spectrophotometric Reading->MIC Determination (Lowest concentration with no visible growth)

Figure 2: Workflow for MIC Determination.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates and quality control strains

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (diluted from stock in RPMI-1640) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. Well 11 serves as a positive control (inoculum without drug), and well 12 as a negative control (medium only).

  • Preparation of Fungal Inoculum:

    • For yeasts, suspend several colonies from a 24-hour culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

    • For molds, harvest conidia from a mature culture and suspend in sterile saline. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well (1-11).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for dermatophytes as required.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Fungicidal Concentration (MFC)

This method determines the lowest concentration of an antifungal agent that kills the fungus. It is performed as a follow-up to the MIC assay.

G MIC Plate (Post-incubation) MIC Plate (Post-incubation) Subculture from clear wells (≥MIC) Subculture from clear wells (≥MIC) MIC Plate (Post-incubation)->Subculture from clear wells (≥MIC) Plating on agar medium (e.g., SDA) Plating on agar medium (e.g., SDA) Subculture from clear wells (≥MIC)->Plating on agar medium (e.g., SDA) Incubation (35°C, 48h) Incubation (35°C, 48h) Plating on agar medium (e.g., SDA)->Incubation (35°C, 48h) Colony Counting Colony Counting Incubation (35°C, 48h)->Colony Counting MFC Determination (Lowest concentration with ≥99.9% killing) MFC Determination (Lowest concentration with ≥99.9% killing) Colony Counting->MFC Determination (Lowest concentration with ≥99.9% killing)

Figure 3: Workflow for MFC Determination.

Procedure:

  • Following the determination of the MIC, select the wells from the microtiter plate that show no visible growth (i.e., at and above the MIC).

  • Mix the contents of each selected well thoroughly.

  • Aseptically transfer a fixed volume (e.g., 10-20 µL) from each well to a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubate the agar plates at 35°C for 48 hours or until growth is visible in the control subculture (from the positive control well of the MIC plate).

  • The MFC is defined as the lowest concentration of this compound that results in no growth or a significant reduction (≥99.9%) in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Analysis

This dynamic method assesses the rate and extent of antifungal activity over time.

Procedure:

  • Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) to separate flasks containing the fungal inoculum. Include a drug-free control flask.

  • Incubate the flasks at 35°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot and plate onto drug-free agar plates.

  • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

  • Plot the log₁₀ CFU/mL against time for each this compound concentration. A ≥3-log₁₀ (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.

Conclusion

This compound's dual fungistatic and fungicidal activity, coupled with its potent in vitro efficacy against a broad spectrum of clinically relevant fungi, underscores its therapeutic value in the treatment of topical fungal infections. Its mechanism of action, centered on the disruption of ergosterol biosynthesis, provides a solid rationale for its antifungal effects. While extensive MIC data is available, further studies are warranted to establish a comprehensive profile of its fungicidal activity through the determination of MFC values and time-kill kinetics against a wider array of fungal pathogens. Such data will be invaluable for optimizing its clinical application and for the development of future antifungal strategies.

References

Initial Investigations into Eberconazole's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole is a broad-spectrum imidazole antifungal agent that has demonstrated significant therapeutic potential in the treatment of superficial mycoses.[1][2][3][4] This technical guide provides an in-depth overview of the initial investigations into this compound, focusing on its mechanism of action, in vitro and in vivo preclinical data, and early clinical findings. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational studies are provided, and key pathways and workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, a novel imidazole derivative, has emerged as a potent topical antifungal agent.[1] Its development was driven by the need for effective and well-tolerated treatments for common cutaneous fungal infections, such as dermatophytosis, candidiasis, and pityriasis versicolor. This document serves as a comprehensive resource for researchers and professionals in drug development, detailing the fundamental scientific investigations that have elucidated the therapeutic promise of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. By targeting and inhibiting the enzyme lanosterol 14α-demethylase, this compound disrupts the fungal cell membrane's structural integrity and function, leading to fungal growth inhibition. This targeted action contributes to its efficacy against a wide range of fungal pathogens. At higher concentrations, this compound exhibits fungicidal activity, while at lower concentrations, it is fungistatic.

Signaling Pathway Diagram

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Squalene Squalene Isopentenyl_pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase This compound This compound This compound->Lanosterol_14a_demethylase Lanosterol_14a_demethylase->Ergosterol Inhibition Inhibition cluster_0 Experimental Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare Microtiter Plates with Serial Drug Dilutions Prep_Plates->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with 100% Growth Inhibition) Incubate->Read_Results End End Read_Results->End

References

Methodological & Application

Application Notes and Protocols for Eberconazole In Vitro Susceptibility Testing of Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of yeast isolates to the antifungal agent eberconazole. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific modifications for this compound testing as described in peer-reviewed literature.

Introduction

This compound is a broad-spectrum imidazole antifungal agent that demonstrates potent activity against a wide range of yeasts and dermatophytes.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[2][3] This disruption of the cell membrane leads to fungistatic or fungicidal effects, depending on the concentration of the drug.[1] Notably, this compound has shown efficacy against yeast species that are often resistant to other triazole antifungals, such as Candida krusei and Candida glabrata. Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity and for guiding clinical applications.

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, like other azole antifungals, targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Substrate Ergosterol Ergosterol 14-alpha-demethylase->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Ergosterol->Disruption This compound This compound This compound->Inhibition

Caption: Mechanism of action of this compound via inhibition of lanosterol 14α-demethylase.

Quantitative Data: In Vitro Susceptibility of Yeasts to this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator antifungal agents against various clinical yeast isolates. The data is adapted from a study by Torres-Rodríguez et al., which utilized a modified NCCLS (now CLSI) M27-A microbroth dilution method.

Table 1: this compound, Ketoconazole, and Clotrimazole MICs for Candida Species

Isolate (n)Antifungal AgentGM MIC (μg/ml)MIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
C. albicans (47) This compound0.0410.03-0.250.030.12
Ketoconazole0.0350.03-0.50.030.12
Clotrimazole0.0420.03-0.50.030.25
C. tropicalis (17) This compound0.0530.03-0.120.060.12
Ketoconazole0.060.03-0.250.060.12
Clotrimazole0.060.03-0.250.060.12
C. parapsilosis (14) This compound0.030.03-0.060.030.03
Ketoconazole0.040.03-0.120.030.06
Clotrimazole0.030.03-0.060.030.06
C. krusei (13) This compound0.180.06-0.50.120.5
Ketoconazole0.250.12-0.50.250.5
Clotrimazole0.210.12-0.50.250.5
C. glabrata (17) This compound0.090.03-0.250.060.25
Ketoconazole0.250.12-10.250.5
Clotrimazole0.120.06-0.50.120.25
C. guilliermondii (7) This compound0.120.06-0.250.120.25
Ketoconazole0.250.12-0.50.250.5
Clotrimazole0.120.06-0.250.120.25
C. famata (5) This compound0.060.03-0.120.060.12
Ketoconazole0.060.03-0.120.060.12
Clotrimazole0.060.03-0.120.060.12
C. dubliniensis (4) This compound0.030.03-0.060.030.06
Ketoconazole0.030.03-0.060.030.06
Clotrimazole0.030.03-0.060.030.06

Data from Torres-Rodríguez, et al. (1999).

Table 2: this compound, Ketoconazole, and Clotrimazole MICs for Cryptococcus neoformans

Isolate (n)Antifungal AgentGM MIC (μg/ml)MIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
C. neoformans (34) This compound0.1620.06-0.50.120.25
Ketoconazole0.090.03-0.250.060.12
Clotrimazole0.090.03-0.250.060.12

Data from Torres-Rodríguez, et al. (1999).

Experimental Protocols

The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.2/7.4 guidelines for broth microdilution antifungal susceptibility testing of yeasts, with specific modifications for this compound as reported in the literature.

I. Preparation of Materials
  • Antifungal Agent Stock Solution:

    • Obtain this compound powder from a reliable source.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1600 µg/ml.

    • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

  • Test Medium:

    • Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to a pH of 7.0.

    • For this compound testing, supplement the RPMI 1640 medium with glucose to a final concentration of 18 g/liter (2%). This modification has been shown to improve the growth of some yeast species.

  • Yeast Inoculum:

    • Subculture the yeast isolates on Sabouraud dextrose agar plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Prepare a suspension of yeast cells in sterile saline (0.85% NaCl) from 3-5 colonies.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a nephelometer. This corresponds to approximately 1-5 x 10^6 CFU/ml.

    • Dilute this stock suspension in the test medium to achieve the final inoculum concentration. For the CLSI method, this is a 1:1000 dilution to get 1-5 x 10^3 CFU/ml. For the EUCAST method, a 1:100 dilution is used to get 1-5 x 10^5 CFU/ml.

II. Broth Microdilution Assay
  • Preparation of Microdilution Plates:

    • Use sterile, 96-well, flat-bottom microtiter plates.

    • Prepare serial two-fold dilutions of this compound in the test medium. The typical concentration range is 0.03 to 16 µg/ml.

    • Dispense 100 µl of each antifungal dilution into the appropriate wells.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation:

    • Add 100 µl of the standardized yeast inoculum to each well, resulting in a final volume of 200 µl.

  • Incubation:

    • Incubate the plates in a moist chamber at 35°C.

    • Incubation times are typically 24-48 hours for Candida species and 72 hours for Cryptococcus neoformans.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the drug-free control well.

    • For azoles like this compound, this is typically a ≥50% reduction in turbidity.

    • The endpoint can be determined visually or spectrophotometrically by reading the optical density at 414 nm.

  • Quality Control:

    • Include reference strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, in each batch of tests to ensure the accuracy and reproducibility of the results.

cluster_0 Preparation cluster_1 Assay Yeast_Culture Yeast Culture on Agar Inoculum_Prep Prepare Inoculum (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculum_Dilution Dilute Inoculum in RPMI Inoculum_Prep->Inoculum_Dilution Inoculate_Plate Inoculate Microtiter Plate Inoculum_Dilution->Inoculate_Plate Eberconazole_Stock This compound Stock Solution Serial_Dilution Serial Dilution in Plate Eberconazole_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C Inoculate_Plate->Incubate Read_Results Read MIC Endpoint (Visual/Spectrophotometer) Incubate->Read_Results

Caption: Workflow for broth microdilution susceptibility testing of this compound against yeasts.

References

Application Notes and Protocols for the Preparation of Eberconazole-Loaded Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent effective against dermatophytes, yeasts, and molds. Its topical application is often challenged by its poor aqueous solubility, which can limit its penetration into the skin and overall efficacy. Nanostructured Lipid Carriers (NLCs) represent a promising drug delivery system to overcome these limitations. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to older solid lipid nanoparticles (SLNs). This document provides a detailed protocol for the preparation and characterization of this compound-loaded NLCs, adapted from established methods for similar poorly soluble antifungal agents due to the limited specific literature on this compound NLCs.

Core Principles of NLC Formulation

NLCs are typically prepared using high-energy dispersion techniques that form a stable oil-in-water nanoemulsion at a temperature above the melting point of the solid lipid. Upon cooling, the lipid phase recrystallizes, forming the solid NLC particles. The inclusion of a liquid lipid in the formulation disrupts the crystal lattice of the solid lipid, creating amorphous regions that can better accommodate the drug molecules.

Data Presentation: Physicochemical Characteristics of Antifungal NLCs

The following table summarizes typical physicochemical properties of NLCs loaded with various antifungal agents, providing a reference for expected values for this compound-loaded NLCs.

FormulationActive Pharmaceutical IngredientSolid LipidLiquid LipidSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
NLC 1ItraconazoleStearic AcidOleic AcidTween 80~200-400< 0.3-20 to -30> 80%
NLC 2FluconazoleStearic AcidCastor OilTween 20359.15 ± 9.83< 0.5Not Reported87 ± 0.59[1]
NLC 3Econazole NitrateStearic AcidOleic AcidNot SpecifiedNot ReportedNot ReportedNot ReportedNot Reported
MicroemulsionThis compound NitrateN/ACapmul MCMTween 80, Transcutol153.60.253-30.5N/A[2]
NiosomesThis compoundCholesterolN/ASpan 20550-620Not Reported-23.5 to -25.586 ± 0.85[3][4]
LiposomesThis compound NitratePhospholipid (PL 97%)N/ACholesterol183.4< 0.3Not Reported92.4

Experimental Protocols

Materials
  • Active Pharmaceutical Ingredient: this compound Nitrate

  • Solid Lipid: Stearic Acid (or Glyceryl Monostearate, Compritol 888 ATO)

  • Liquid Lipid: Oleic Acid (or Caprylic/Capric Triglyceride, Castor Oil)

  • Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188

  • Co-surfactant (optional): Propylene Glycol or PEG 400

  • Aqueous Phase: Purified Water (Milli-Q or equivalent)

Protocol 1: Preparation of this compound-Loaded NLCs by Hot Homogenization followed by Ultrasonication

This method is one of the most common and reliable for NLC preparation.

1. Preparation of the Lipid Phase: a. Accurately weigh the solid lipid (e.g., Stearic Acid) and liquid lipid (e.g., Oleic Acid) in a specific ratio (e.g., 7:3 w/w). b. Place the lipids in a glass beaker and heat to 75-85°C (approximately 10°C above the melting point of the solid lipid) on a magnetic stirrer hot plate. c. Once the lipids have melted and formed a homogenous mixture, add the accurately weighed this compound to the molten lipid phase. d. Stir the mixture continuously until the drug is completely dissolved.

2. Preparation of the Aqueous Phase: a. In a separate beaker, weigh the surfactant (e.g., Tween 80) and dissolve it in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase (75-85°C).

3. Formation of the Pre-emulsion: a. Add the hot aqueous phase dropwise to the hot lipid phase under continuous high-speed stirring (e.g., 1000-2000 rpm) using a magnetic stirrer. b. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

4. High-Shear Homogenization: a. Subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at a speed of 10,000-20,000 rpm for 5-10 minutes. This will reduce the droplet size of the emulsion.

5. Ultrasonication: a. Immediately sonicate the hot nanoemulsion using a probe sonicator for 10-15 minutes. This step is crucial for achieving a narrow particle size distribution in the nanometer range.

6. Cooling and NLC Formation: a. Allow the nanoemulsion to cool down to room temperature under gentle stirring. The lipids will recrystallize, forming the solid NLCs. b. Store the resulting NLC dispersion at 4°C.

Protocol 2: Preparation of this compound-Loaded NLCs by Microemulsion Technique

This method involves the formation of a thermodynamically stable microemulsion which is then diluted with cold water to form the NLCs.

1. Preparation of the Oil Phase: a. Melt the solid lipid (e.g., Stearic Acid) and liquid lipid (e.g., Oleic Acid) at 75°C. b. Add this compound to the molten lipid mixture and stir until a clear solution is obtained.

2. Preparation of the Aqueous Phase: a. In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (if used) in purified water. b. Heat the aqueous phase to 75°C.

3. Formation of the Microemulsion: a. Add the hot oil phase drop-by-drop to the hot aqueous phase with continuous stirring (e.g., 600 rpm) for 20 minutes to form a clear and transparent microemulsion.

4. NLC Formation by Dispersion in Cold Water: a. Disperse the hot microemulsion into a cold aqueous phase (2-4°C) at a ratio of approximately 1:25 to 1:50 with constant stirring. b. The rapid cooling of the lipid droplets causes them to recrystallize and form NLCs. c. Store the NLC dispersion at 4°C.

Characterization of this compound-Loaded NLCs

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) using a Zetasizer.

  • Protocol:

    • Dilute the NLC dispersion with purified water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential at 25°C.

    • Perform the measurement in triplicate and report the mean ± standard deviation.

Entrapment Efficiency (%EE) and Drug Loading (%DL)
  • Method: Centrifugation or ultrafiltration followed by UV-Vis spectrophotometry or HPLC.

  • Protocol:

    • Separate the unentrapped this compound from the NLC dispersion by centrifuging the sample in a filter tube (e.g., Amicon Ultra) at a high speed (e.g., 10,000 rpm) for 30 minutes.

    • Collect the filtrate containing the free drug.

    • Quantify the amount of this compound in the filtrate using a validated UV-Vis spectrophotometric method (at the λmax of this compound) or an HPLC method.

    • Calculate the %EE and %DL using the following equations:

    %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

Morphological Examination
  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Protocol (for TEM):

    • Place a drop of the diluted NLC dispersion on a carbon-coated copper grid.

    • Allow the sample to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Observe the morphology of the NLCs under the electron microscope.

Visualizations

Microemulsion_Workflow cluster_phases Phase Preparation (75°C) oil_phase Molten Lipid Phase (Solid Lipid + Liquid Lipid + this compound) microemulsion Mix Phases with Stirring to form Hot Microemulsion oil_phase->microemulsion aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->microemulsion dispersion Disperse Microemulsion into Cold Water microemulsion->dispersion cold_water Cold Water (2-4°C) cold_water->dispersion nlcs This compound-NLCs dispersion->nlcs NLC_Characterization cluster_characterization Characterization cluster_outputs Outputs nlcs This compound-NLCs dls Dynamic Light Scattering (DLS) nlcs->dls ee Entrapment Efficiency (%EE) & Drug Loading (%DL) nlcs->ee tem Microscopy (TEM/SEM) nlcs->tem size_pdi Particle Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta ee_dl_val %EE & %DL Values ee->ee_dl_val morphology Morphology & Shape tem->morphology

References

Application Note: In Vitro Skin Penetration Assay of Eberconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of superficial fungal infections.[1][2] Its efficacy is contingent on its ability to penetrate the stratum corneum and reach the target site within the skin. Therefore, evaluating the skin penetration and permeation of this compound from various topical formulations is a critical step in drug development and quality control. This application note provides a detailed protocol for conducting an in vitro skin penetration assay for this compound using Franz diffusion cells, a widely accepted method for this purpose.[1]

The protocol outlines the necessary materials, step-by-step experimental procedure, and analytical methods for quantifying this compound. Additionally, it includes a summary of reported quantitative data from various studies to serve as a benchmark for experimental results.

Experimental Principles

The in vitro skin penetration assay is designed to mimic the permeation of a drug through the skin. The Franz diffusion cell is a simple, reproducible, and commonly used apparatus for this purpose.[1] It consists of a donor compartment, where the topical formulation is applied, and a receptor compartment filled with a receptor medium. These two compartments are separated by a membrane, which can be synthetic, animal skin, or human skin.

The drug released from the formulation diffuses through the membrane into the receptor medium. Samples are collected from the receptor medium at specific time points and analyzed to determine the concentration of the drug that has permeated the membrane. This data is then used to calculate key parameters such as flux (the rate of drug permeation per unit area) and the permeability coefficient.

Experimental Protocol

This protocol provides a generalized procedure for an this compound skin penetration assay. Specific parameters may need to be optimized based on the formulation being tested and the specific research question.

1. Materials and Reagents

  • This compound Nitrate (analytical standard)

  • Topical formulation of this compound (e.g., cream, gel)

  • Franz Diffusion Cells (with a known diffusion area, e.g., 1.76 cm²)[1]

  • Membrane (e.g., polysulfone membrane, egg membrane, excised animal or human skin)

  • Receptor Medium: A solution that ensures sink conditions, where the concentration of the drug in the receptor medium does not exceed 10% of its saturation solubility. Examples include:

    • 1% Sodium Lauryl Sulfate (SLS) solution in ethanol (70:30, v/v)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer for analysis.

  • Other laboratory equipment: magnetic stirrer, water bath or temperature controller, syringes, vials, volumetric flasks, etc.

2. Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_media Prepare and degas receptor medium prep_membrane Saturate membrane in receptor medium prep_media->prep_membrane prep_cells Assemble Franz diffusion cells prep_membrane->prep_cells apply_formulation Apply this compound formulation to donor compartment prep_cells->apply_formulation run_exp Maintain temperature (32 ± 1°C) and stirring (400 rpm) apply_formulation->run_exp collect_samples Withdraw aliquots from receptor compartment at set time points run_exp->collect_samples replace_media Replenish with fresh receptor medium collect_samples->replace_media quantify Quantify this compound concentration (HPLC or UV-Vis) collect_samples->quantify replace_media->collect_samples calculate Calculate permeation parameters (Flux, Permeability Coefficient) quantify->calculate data Data analysis and reporting calculate->data

Caption: Workflow for the in vitro this compound skin penetration assay.

3. Step-by-Step Procedure

  • Preparation of Receptor Medium: Prepare the chosen receptor medium and degas it to remove any dissolved gases that could form bubbles and interfere with the diffusion process.

  • Membrane Preparation: If using a synthetic membrane like polysulfone, saturate it in the receptor medium for at least 30 minutes before the experiment. If using biological membranes, they should be carefully prepared and equilibrated.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor compartment of the Franz diffusion cell with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

    • Carefully place the prepared membrane on top of the receptor compartment.

    • Secure the donor compartment over the membrane.

  • Temperature and Stirring: Maintain the temperature of the receptor medium at 32 ± 1°C to simulate skin surface temperature. Use a magnetic stirrer to keep the receptor medium constantly agitated (e.g., at 400 rpm) to ensure a uniform concentration.

  • Application of Formulation: Accurately weigh and apply a known amount of the this compound formulation (e.g., 200 mg) onto the membrane in the donor compartment and spread it uniformly.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 3, 4, 6, and 8 hours), withdraw a specific volume of the sample (e.g., 200 µL) from the receptor compartment.

  • Replacement of Medium: Immediately after each sample withdrawal, replace the collected volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples to determine the concentration of this compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

4. Analytical Methods

The quantification of this compound in the collected samples is crucial for accurate results. Both HPLC and UV-Visible spectrophotometry have been reported for this purpose.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and sensitive method for analyzing this compound. A typical HPLC method would involve a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol or acetonitrile. Detection is usually performed using a UV detector at a wavelength of around 240 nm.

  • UV-Visible Spectrophotometry: This method can also be used for the quantification of this compound. The wavelength of maximum absorption (λmax) for this compound in methanol is around 261 nm. A calibration curve should be prepared using standard solutions of this compound in the same solvent as the samples.

Data Presentation

The cumulative amount of this compound permeated through the membrane per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot. The permeability coefficient (Kp) can then be calculated.

Table 1: Summary of Quantitative Data for this compound Skin Penetration

Formulation TypeMembraneReceptor MediumFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Reference
Spanlastic nanovesicular gelNot specifiedNot specified1370.0137
Conventional gelNot specifiedNot specified112.2Not Reported
Marketed formulationNot specifiedNot specified130.2Not Reported
1% CreamPolysulfone1% SLS:Ethanol (70:30)Not explicitly stated, but release measured over 8 hoursNot Reported

Signaling Pathway and Experimental Logic

The process of this compound penetrating the skin from a topical formulation is primarily a passive diffusion process, driven by the concentration gradient. It does not involve active transport or specific signaling pathways. The key logical steps of the in vitro assay are designed to model this process under controlled conditions.

G cluster_logic Logical Flow of Skin Penetration Assay formulation This compound Formulation (High Concentration) release Drug Release from Vehicle formulation->release partition Partitioning into Stratum Corneum release->partition diffusion Diffusion through Skin Layers partition->diffusion receptor Entry into Receptor Medium (Low Concentration) diffusion->receptor

Caption: Logical flow of this compound passive diffusion in the assay.

Conclusion

This application note provides a comprehensive protocol for conducting an in vitro skin penetration assay for this compound. By following this standardized methodology, researchers can obtain reliable and reproducible data on the skin permeation of this compound from various topical formulations. This information is invaluable for formulation optimization, bioequivalence studies, and ensuring the therapeutic efficacy of topical antifungal products.

References

Application Notes and Protocols for Assessing Eberconazole Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of eberconazole efficacy in animal models of dermatophytosis. The methodologies outlined are designed to ensure robust and reproducible data for the evaluation of this topical antifungal agent.

Introduction

This compound is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][3][4] This disruption leads to altered cell membrane permeability, leakage of intracellular contents, and ultimately, fungal cell death. Animal models are indispensable for evaluating the in vivo efficacy of topical antifungal agents like this compound before proceeding to clinical trials. Guinea pigs are a frequently utilized model for dermatophytosis due to the structural similarities between their skin and human skin.

Mechanism of Action of this compound

This compound's antifungal activity is primarily attributed to its interference with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound disrupts the integrity and function of the fungal cell membrane. Additionally, this compound has demonstrated anti-inflammatory properties, which can contribute to the resolution of clinical symptoms in inflamed dermatophytic infections.

Eberconazole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Integrity) Ergosterol->Cell_Membrane incorporation Lanosterol_14a_demethylase->Ergosterol conversion Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death leads to This compound This compound This compound->Lanosterol_14a_demethylase Inhibition

This compound's Mechanism of Action

Animal Model of Dermatophytosis (Guinea Pig)

The guinea pig model of tinea corporis is a well-established and reproducible model for studying dermatophyte infections and evaluating antifungal therapies.

Experimental Protocol: Induction of Dermatophytosis
  • Animal Selection: Use healthy, young adult guinea pigs (e.g., Hartley strain), weighing 300-400g. Acclimatize the animals for at least 7 days before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Fungal Strain: Trichophyton mentagrophytes or Microsporum canis are commonly used strains. Culture the dermatophyte on Sabouraud Dextrose Agar (SDA) for 7-14 days at 25-30°C to obtain a sufficient spore suspension.

  • Inoculum Preparation: Prepare a spore suspension in sterile saline or phosphate-buffered saline (PBS). Adjust the concentration to approximately 1 x 10^7 colony-forming units (CFU)/mL.

  • Infection Site Preparation: Anesthetize the guinea pig. Shave an area of approximately 2x2 cm on the dorsum of the animal. Gently abrade the shaved skin with sandpaper or by tape stripping to facilitate fungal invasion.

  • Inoculation: Apply a standardized volume (e.g., 50-100 µL) of the fungal suspension to the abraded skin. Occlusion of the inoculation site is generally not necessary and may even weaken the infection.

  • Post-Inoculation Monitoring: House the animals individually to prevent cross-contamination. Monitor the development of lesions daily. Clinical signs of infection, such as erythema, scaling, and crusting, typically appear within 5-10 days.

Efficacy Assessment Protocols

A multi-faceted approach is recommended to thoroughly evaluate the efficacy of this compound.

Protocol 1: Clinical Assessment
  • Scoring System: Evaluate the severity of the skin lesions at regular intervals (e.g., daily or every other day) using a standardized scoring system.

    • Erythema: 0 (none), 1 (slight), 2 (moderate), 3 (severe)

    • Scaling: 0 (none), 1 (slight), 2 (moderate), 3 (severe)

    • Crusting/Lesion Formation: 0 (none), 1 (slight), 2 (moderate), 3 (severe)

  • Treatment Groups:

    • Group 1: Vehicle control (placebo cream)

    • Group 2: this compound cream (e.g., 1% or 2%)

    • Group 3: Positive control (e.g., clotrimazole 1% or miconazole 2% cream)

  • Treatment Application: Begin treatment once clear signs of infection are established (e.g., day 5-7 post-inoculation). Apply a standardized amount of the topical formulation to the entire lesion and a small margin of surrounding healthy skin once or twice daily for a specified duration (e.g., 7-14 days).

  • Data Analysis: Calculate the mean clinical score for each group at each time point. Statistical analysis (e.g., ANOVA) can be used to compare the treatment groups.

Protocol 2: Mycological Assessment
  • Sample Collection: At the end of the treatment period, and potentially at follow-up time points, collect skin scrapings or hair plucks from the initial infection site. The "toothbrush technique" can also be used to sample the affected area.

  • Direct Microscopy (KOH Mount): Place the collected sample on a microscope slide with a drop of 10-20% potassium hydroxide (KOH) solution. Gently heat the slide and examine under a microscope for the presence of fungal hyphae and spores.

  • Fungal Culture: Inoculate the collected samples onto a fungal culture medium such as Dermatophyte Test Medium (DTM) or Sabouraud Dextrose Agar (SDA) with antibiotics to inhibit bacterial growth. Incubate at 25-30°C for up to 21 days.

  • Evaluation:

    • Qualitative: Record the presence or absence of fungal growth for each animal.

    • Quantitative: Score the fungal growth (e.g., 0 = no growth, 1 = light growth, 2 = moderate growth, 3 = heavy growth).

    • A color change in DTM from yellow to red concurrently with colony growth is indicative of a dermatophyte.

Protocol 3: Histopathological Assessment
  • Tissue Collection: At the end of the study, euthanize the animals and collect skin biopsy samples from the infection site.

  • Tissue Processing: Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and with special fungal stains such as Periodic acid-Schiff (PAS) or Gomori's methenamine silver (GMS) to visualize fungal elements within the epidermis and hair follicles.

  • Evaluation: A pathologist should evaluate the slides for the presence and extent of inflammation, epidermal changes (e.g., acanthosis, hyperkeratosis), and the presence of fungal elements.

Experimental Workflow

Eberconazole_Efficacy_Workflow Animal_Acclimatization Animal Acclimatization (Guinea Pigs) Infection_Induction Induction of Dermatophytosis (T. mentagrophytes) Animal_Acclimatization->Infection_Induction Lesion_Development Lesion Development Infection_Induction->Lesion_Development Group_Allocation Random Allocation to Treatment Groups Lesion_Development->Group_Allocation Treatment_Phase Topical Treatment Phase (e.g., 14 days) Group_Allocation->Treatment_Phase Clinical_Assessment Clinical Scoring (Erythema, Scaling, Crusting) Treatment_Phase->Clinical_Assessment During & Post-Treatment Mycological_Assessment Mycological Assessment (KOH, Culture) Treatment_Phase->Mycological_Assessment Post-Treatment Histopathology Histopathological Analysis (Biopsy, PAS/GMS Staining) Treatment_Phase->Histopathology End of Study Data_Analysis Data Analysis and Efficacy Determination Clinical_Assessment->Data_Analysis Mycological_Assessment->Data_Analysis Histopathology->Data_Analysis

References

Application Notes and Protocols for Developing Stable Topical Formulations of Eberconazole Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable and effective topical formulations of eberconazole nitrate, a broad-spectrum imidazole antifungal agent. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound nitrate's high lipophilicity and poor aqueous solubility present key challenges in formulation development.[1] This document outlines strategies for conventional and advanced formulations, critical evaluation parameters, and detailed experimental protocols to ensure product quality, stability, and efficacy.

Preformulation and Excipient Compatibility

A thorough understanding of this compound nitrate's physicochemical properties is fundamental. It is practically insoluble in water but soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1] The selection of excipients is a critical step and should be guided by the drug's properties and the desired dosage form characteristics.

Key Considerations for Excipient Selection:

  • Solubilization: For conventional creams, the oil phase (e.g., light liquid paraffin, cetostearyl alcohol) acts as the primary reservoir for the highly lipophilic drug.[1] For advanced formulations like nanoemulsions, oils such as almond oil or capmul MCM have shown high solubilizing capacity.[2]

  • Emulsifiers and Stabilizers: A robust emulsifier system (e.g., cetomacrogol, glyceryl monostearate) is essential for the physical stability of cream formulations, preventing phase separation.[1] For nanoemulsions and microemulsions, surfactants and co-surfactants (e.g., Tween 80, Transcutol) are critical for forming and stabilizing the dispersed droplets.

  • Gelling Agents: For gel-based formulations, polymers like Carbopol 934 are commonly used to achieve the desired viscosity and consistency.

  • Preservatives: Preservatives such as methyl paraben and propyl paraben are necessary to prevent microbial contamination.

Protocol 1: Drug-Excipient Compatibility Study using FTIR

Objective: To detect any potential chemical interactions between this compound nitrate and selected excipients that could compromise the stability of the final product.

Methodology:

  • Prepare physical mixtures of this compound nitrate with each individual excipient in a 1:1 ratio.

  • Obtain the Fourier-Transform Infrared (FTIR) spectra for the pure drug, each individual excipient, and each physical mixture.

  • Scan the samples over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).

  • Compare the spectra of the physical mixtures with the spectra of the individual components.

  • The absence of new peaks or the disappearance of characteristic peaks of the drug in the mixture's spectrum indicates compatibility.

Formulation Approaches

The choice of formulation depends on the target product profile, including desired skin feel, penetration enhancement, and stability.

Conventional Cream Formulation

Conventional oil-in-water creams are a common approach for topical delivery of this compound nitrate. A typical concentration of 1% w/w is established as safe and effective.

Advanced Formulations

Novel drug delivery systems can enhance solubilization, improve skin permeation, and offer better stability compared to conventional forms.

  • Nanoemulgels: These formulations combine the benefits of a nanoemulsion, for enhanced drug solubilization and permeation, with a gel base for ease of application and improved viscosity. Almond oil is often used as the oil phase, with surfactants like Polysorbate 80 and gelling agents like Carbopol 934.

  • Liposomal Gels: this compound can be encapsulated within liposomes, which are then dispersed into a gel base. This approach can provide a sustained drug release profile. The liposomes are typically prepared using the thin-film hydration technique with phospholipids and cholesterol.

  • Microemulsions: These are clear, thermodynamically stable systems of oil, water, surfactant, and co-surfactant. They are characterized by ultra-small droplet sizes that can enhance drug penetration into the skin.

Data Presentation: Formulation Compositions and Characteristics

The following tables summarize example compositions for different formulation types and the physicochemical properties of advanced formulations.

Table 1: Example Compositions of Different this compound Nitrate Topical Formulations

Ingredient Function Conventional Cream (1% w/w) Nanoemulgel Liposomal Gel
This compound Nitrate Active Pharmaceutical Ingredient 1.0% 1.0% 1.0%
Oil Phase
Light Liquid Paraffin Emollient/Solvent q.s. - -
Cetostearyl Alcohol Stiffening Agent q.s. - -
Glyceryl Monostearate Emulsifier/Stabilizer q.s. - -
Almond Oil Oil Phase - q.s. -
Aqueous Phase
Purified Water Vehicle q.s. to 100% q.s. to 100% q.s. to 100%
Propylene Glycol Humectant/Co-solvent q.s. q.s. -
Surfactants/Emulsifiers
Cetomacrogol Emulsifier q.s. - -
Polysorbate 80 (Tween 80) Surfactant - q.s. -
Gelling Agent
Carbopol 934/940 Gelling Agent - q.s. q.s.
Lipid Components
Phospholipid (PL 97%) Vesicle Formation - - q.s.
Cholesterol Vesicle Stabilizer - - q.s.
Other Excipients
Methyl Paraben Preservative q.s. q.s. -
Propyl Paraben Preservative q.s. q.s. -

| Triethanolamine | pH Adjuster | - | q.s. | - |

Table 2: Physicochemical Characteristics of Advanced this compound Nitrate Formulations

Parameter Optimized Nanoemulsion Optimized Liposomal Formulation
Globule/Vesicle Size (nm) 153.6 183.4
Polydispersity Index (PDI) 0.253 Not Reported
Zeta Potential (mV) -30.5 -30.5
Entrapment Efficiency (%) Not Reported 92.4%

| pH | 6.96 ± 0.21 | 6.8 ± 0.3 |

Stability Testing and Protocols

Stability testing is mandatory to ensure the quality, safety, and efficacy of the formulation throughout its shelf life. Studies should be conducted according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.

Table 3: Forced Degradation Stability Data of this compound Nitrate 1% w/w Cream

Stress Condition Duration % Degradation of this compound Nitrate
Acid Hydrolysis (0.1 N HCl) 3 hours at 50°C 7.8%
Base Hydrolysis (0.1 N NaOH) 30 minutes at 25°C 11.2%
Oxidative (3% H₂O₂) 3 hours at Room Temp. 5.6%
Thermal 5 hours at 80°C 3.5%
Photolytic (UV Light) 200 watt h/m² 2.1%

| Photolytic (Sunlight) | 1.2 Million Lux hours | 4.2% |

Long-Term Stability Studies

Long-term stability studies are conducted under controlled temperature and humidity conditions to determine the product's shelf life.

Table 4: Comparative Long-Term Stability Data of an this compound Nitrate Nanoemulgel

Parameter Storage Condition Initial (0 Months) 3 Months
Appearance 40°C ± 2°C / 75% RH ± 5% RH Translucent Translucent
pH 40°C ± 2°C / 75% RH ± 5% RH 5.56 5.12
Drug Content (%) 40°C ± 2°C / 75% RH ± 5% RH 96 ± 0.5 95.97 ± 0.5
Viscosity (cP) 40°C ± 2°C / 75% RH ± 5% RH Not Reported Not Reported

(Note: Comprehensive long-term stability data for conventional cream and liposomal gel formulations, including viscosity, were not available in the reviewed literature.)

Experimental Protocols

Protocol 2: Preparation of a Model 1% w/w this compound Nitrate Cream

Objective: To prepare a stable oil-in-water cream formulation.

Methodology:

  • Oil Phase Preparation: Melt cetostearyl alcohol and glyceryl monostearate in a beaker. Add light liquid paraffin and heat the mixture to 70-75°C. Dissolve this compound nitrate and propyl paraben in the heated oil phase.

  • Aqueous Phase Preparation: Dissolve methyl paraben in purified water and heat to 70-75°C. Add propylene glycol and any other water-soluble excipients.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.

  • Cooling: Allow the emulsion to cool down to room temperature with gentle stirring.

  • Homogenization: Homogenize the cream to achieve a uniform globule size distribution.

  • Final Adjustments: Adjust the pH if necessary and fill into suitable containers.

Protocol 3: Stability-Indicating HPLC Method for this compound Nitrate Assay

Objective: To quantify the amount of this compound nitrate and its degradation products in the formulation.

Chromatographic Conditions (Example):

  • Column: Hypersil BDS, C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Gradient mixture of Solvent A and Solvent B

    • Solvent A: 0.01 M phosphate buffer with 0.1% triethylamine, pH adjusted to 7.0 with phosphoric acid.

    • Solvent B: Methanol and acetonitrile (150:850 v/v).

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 40 µL

  • Column Temperature: 25°C

Sample Preparation:

  • Accurately weigh 1 g of the cream formulation into a 10 ml volumetric flask.

  • Add 7 ml of a suitable diluent (e.g., mobile phase) and sonicate for 30 minutes to dissolve the drug.

  • Make up the volume with the diluent.

  • Filter the solution through a 0.45 µm filter before injection.

Protocol 4: In-Vitro Drug Release Testing (IVRT)

Objective: To evaluate the rate and extent of drug release from the topical formulation.

Apparatus: Franz Diffusion Cell

Methodology:

  • Membrane Preparation: Use a synthetic membrane or a suitable biological membrane (e.g., egg membrane) and hydrate it in the receptor medium for 24 hours.

  • Cell Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain the temperature at 32 ± 0.5°C. The medium should be continuously stirred.

  • Sample Application: Apply a known quantity (e.g., 1 g) of the formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Calculation: Calculate the cumulative amount of drug released per unit area over time.

Visualizations

The following diagrams illustrate key workflows and relationships in the development of stable topical formulations.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization & Evaluation cluster_2 Phase 3: Stability Testing Preformulation Preformulation Studies (Solubility, pKa, etc.) Excipient Excipient Selection & Compatibility (FTIR) Preformulation->Excipient Formulation Formulation Optimization (Cream, Gel, Nanoemulsion) Excipient->Formulation PhysChem Physicochemical Tests (pH, Viscosity, Assay) Formulation->PhysChem IVRT In-Vitro Release Testing (Franz Cell) PhysChem->IVRT Microbial Microbiological Testing IVRT->Microbial Forced Forced Degradation (Acid, Base, Oxidative, etc.) Microbial->Forced Method Stability-Indicating Method Development Forced->Method ICH_Stability ICH Stability Studies (Long-term & Accelerated) Method->ICH_Stability Final Final ICH_Stability->Final Stable Formulation

Caption: Workflow for Topical Formulation Development.

G cluster_physical Physical Attributes cluster_chemical Chemical Attributes cluster_performance Performance Attributes center Stable Topical Formulation Appearance Homogeneous Appearance center->Appearance Viscosity Optimal Viscosity center->Viscosity pH Skin-compatible pH center->pH Phase No Phase Separation center->Phase Assay Drug Content (90-110%) center->Assay Degradation Minimal Degradants center->Degradation Preservative Preservative Efficacy center->Preservative Release Controlled Drug Release center->Release Microbial Microbial Purity center->Microbial Viscosity->Release pH->Appearance Assay->Release

Caption: Key Quality Attributes of a Stable Formulation.

G cluster_prep Setup cluster_exp Experiment cluster_analysis Analysis Start Start Prep_Membrane Prepare & Hydrate Membrane Start->Prep_Membrane Assemble Assemble Franz Cell (Donor & Receptor) Prep_Membrane->Assemble Fill Fill Receptor with Buffer (e.g., pH 7.4, 32°C) Assemble->Fill Apply Apply Formulation to Membrane Fill->Apply Sample Withdraw Aliquots at Time Intervals (t=0, 1, 2...24h) Apply->Sample Repeat Replace Replace with Fresh Buffer Sample->Replace Repeat Analyze Analyze Drug Conc. (HPLC/UV-Vis) Sample->Analyze Replace->Sample Repeat Calculate Calculate Cumulative Drug Release Analyze->Calculate Plot Plot Release Profile (Amount vs. Time) Calculate->Plot End End Plot->End

Caption: Workflow for In-Vitro Drug Release Testing.

References

Application Notes and Protocols: Evaluating the Synergistic Effects of Eberconazole with Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eberconazole is a broad-spectrum imidazole antifungal agent used for the topical treatment of dermatophytosis, candidiasis, and pityriasis.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, by blocking the enzyme lanosterol 14-alpha-demethylase.[2][3][4] This disruption leads to altered membrane permeability and ultimately inhibits fungal growth. In an era of increasing antifungal resistance, combination therapy has emerged as a critical strategy to enhance efficacy, reduce dosages, minimize toxicity, and overcome resistance. Evaluating the synergistic potential of this compound with other antifungal agents is a key step in developing more potent therapeutic regimens. These application notes provide detailed protocols for the in vitro evaluation of antifungal synergy.

Key Methodologies for Synergy Testing

The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic. The most common in vitro methods to determine these interactions are the checkerboard microdilution assay, time-kill curve analysis, and E-test based methods.

  • Checkerboard Assay: This method allows for the testing of numerous combinations of two drugs simultaneously to determine their minimum inhibitory concentrations (MICs) both alone and in combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

  • Time-Kill Curve Analysis: This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination. It provides valuable information on the pharmacodynamics of the drug interaction.

  • E-test Based Methods: This agar-based diffusion method uses strips with a predefined gradient of an antifungal agent. When two strips are placed on an inoculated agar plate, the shape of the inhibition zones can indicate synergy or antagonism.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for assessing synergy.

Materials:

  • Fungal isolate(s) of interest

  • This compound powder

  • Partner antifungal agent powder

  • Dimethyl sulfoxide (DMSO) for dissolving drugs, if necessary

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (35°C)

Procedure:

  • Drug Preparation:

    • Prepare stock solutions of this compound and the partner antifungal in DMSO or another suitable solvent at a concentration 100 times the expected final concentration.

    • Create a series of working solutions by diluting the stock solutions in RPMI 1640 medium.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into all wells of a 96-well plate.

    • In column 1, add 50 µL of the highest concentration of this compound working solution to row A. Perform serial twofold dilutions down to row G, leaving row H as a drug-free control.

    • Similarly, in row A, add 50 µL of the highest concentration of the partner antifungal working solution to column 1. Perform serial twofold dilutions across to column 10, leaving column 11 as a drug-free control.

    • This setup creates a gradient of this compound concentrations along the y-axis and the partner drug along the x-axis. Column 11 will contain only this compound dilutions, row H will contain only the partner drug dilutions, and well H12 will be the growth control (no drug).

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 24 to 48 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing significant inhibition of growth (e.g., ~50% or ~90% reduction) compared to the drug-free growth control well.

  • Data Analysis (FICI Calculation):

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Drug in combination / MIC of Partner Drug alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Curve Analysis

This method provides a dynamic view of the antifungal interaction.

Materials:

  • Fungal isolate(s)

  • This compound and partner antifungal

  • RPMI 1640 medium

  • Sterile culture tubes

  • Orbital shaker incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard and then dilute it in RPMI 1640 to achieve a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Prepare culture tubes with the following conditions (in triplicate):

      • Growth Control (no drug)

      • This compound alone (e.g., at its MIC)

      • Partner Drug alone (e.g., at its MIC)

      • This compound + Partner Drug (at their respective MICs in combination)

  • Incubation and Sampling:

    • Inoculate the prepared tubes with the fungal suspension.

    • Incubate at 35°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

    • Count the number of colonies (CFU) and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL by the combination compared with the least active single agent.

    • Indifference is a <2-log₁₀ change in CFU/mL by the combination compared to the most active single agent.

Data Presentation

Quantitative data from synergy testing should be summarized for clear interpretation and comparison.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal Isolate Partner Antifungal This compound MIC Alone (µg/mL) Partner Drug MIC Alone (µg/mL) This compound MIC in Combination (µg/mL) Partner Drug MIC in Combination (µg/mL) FICI Interpretation
Candida albicans ATCC 90028 Amphotericin B 1.0 0.5 0.25 0.125 0.50 Synergy
Trichophyton rubrum CL-1 Terbinafine 0.5 0.125 0.0625 0.03125 0.375 Synergy
Candida glabrata CL-2 Caspofungin 2.0 0.25 1.0 0.0625 0.75 Additive

| Candida krusei ATCC 6258 | Fluconazole | 4.0 | 16.0 | 4.0 | 8.0 | 1.5 | Indifference |

Table 2: Time-Kill Analysis Results – Log₁₀ CFU/mL Reduction at 24 Hours

Fungal Isolate Partner Antifungal Log₁₀ Reduction (this compound Alone) Log₁₀ Reduction (Partner Drug Alone) Log₁₀ Reduction (Combination) Interpretation
Candida albicans ATCC 90028 Amphotericin B 1.5 2.0 4.5 Synergy
Trichophyton rubrum CL-1 Terbinafine 1.0 1.2 3.5 Synergy

| Candida glabrata CL-2 | Caspofungin | 0.5 | 1.0 | 1.8 | Indifference |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synergy_Workflow General Workflow for Antifungal Synergy Testing cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis cluster_interp Interpretation Isolate Select Fungal Isolate Stock Prepare Antifungal Stock Solutions (this compound & Partner Drug) Isolate->Stock Inoculum Prepare & Standardize Fungal Inoculum Isolate->Inoculum Checkerboard Checkerboard Assay (Serial Dilutions) Stock->Checkerboard TimeKill Time-Kill Assay (Drug Concentrations at MIC) Stock->TimeKill Inoculum->Checkerboard Inoculum->TimeKill Incubate Incubate Plates/Tubes (24-48h at 35°C) Checkerboard->Incubate TimeKill->Incubate ReadMIC Read MICs (Visual or Spectrophotometric) Incubate->ReadMIC CFUCount Perform Viable Counts (CFU/mL at time points) Incubate->CFUCount CalculateFICI Calculate FICI ReadMIC->CalculateFICI PlotCurves Plot Time-Kill Curves CFUCount->PlotCurves Interpret Interpret Results: Synergy, Additive, Indifference, or Antagonism CalculateFICI->Interpret PlotCurves->Interpret

References

Application of Eberconazole in Studying Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and other fungi.[1][2] Its primary mechanism of action involves the inhibition of ergosterol synthesis, a crucial component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[3][4] This disruption of the cell membrane integrity makes this compound a valuable tool for studying the fundamental processes of fungal growth, and more specifically, the complex architecture of fungal biofilms. Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antifungal agents and host immune responses. Understanding the impact of antifungal agents like this compound on biofilm formation is critical for developing novel therapeutic strategies against persistent fungal infections.

These application notes provide detailed protocols and data on the use of this compound to investigate fungal biofilm formation, focusing on its effects on biofilm biomass, metabolic activity, and the underlying signaling pathways.

Mechanism of Action

This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

This compound specifically inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[3] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This alteration in membrane composition disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth. At lower concentrations, this compound exhibits fungistatic activity, while at higher concentrations, it can be fungicidal.

The disruption of the cell membrane integrity by this compound is hypothesized to interfere with crucial processes in biofilm formation, including initial cell adhesion, hyphal development, and the production of the extracellular matrix.

Data Presentation

Fungal SpeciesThis compound MIC Range (μg/mL)Geometric Mean MIC (μg/mL)
Trichophyton rubrum0.03 - 20.12
Trichophyton mentagrophytes0.03 - 20.14
Epidermophyton floccosum0.03 - 20.06
Microsporum canis0.03 - 20.11
Candida albicans (fluconazole-resistant)Sensitive to this compoundNot specified
Candida kruseiLower than ketoconazole and clotrimazoleNot specified
Candida glabrataLower than ketoconazole and clotrimazoleNot specified

Note: Data compiled from studies on planktonic cells.

Experimental Protocols

Protocol 1: Quantification of Fungal Biofilm Biomass using the Crystal Violet Assay

This protocol allows for the quantification of total biofilm biomass.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal culture (e.g., Candida albicans, Trichophyton rubrum)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal species in the appropriate liquid medium overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in the desired test medium to a final concentration of 1 x 10⁶ cells/mL.

  • Biofilm Formation: Add 100 µL of the fungal suspension to each well of a 96-well plate. Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

  • Washing: Gently wash the wells twice with 150 µL of PBS to remove non-adherent cells.

  • Treatment with this compound: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include a drug-free control (with the same final concentration of DMSO as the highest this compound concentration) and a medium-only negative control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: After incubation, carefully aspirate the medium and wash the wells twice with PBS to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.

  • Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the destained solution to a new 96-well plate and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Protocol 2: Assessment of Fungal Biofilm Metabolic Activity using the XTT Assay

This protocol measures the metabolic activity of the viable cells within the biofilm.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Fungal culture (e.g., Candida albicans, Trichophyton rubrum)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

  • Menadione solution (10 mM in acetone)

  • Microplate reader

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1-5 from Protocol 1.

  • Washing: After incubation with this compound, carefully aspirate the medium and wash the wells twice with PBS.

  • XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione working solution by mixing the XTT solution and menadione solution. A common ratio is 20:1 (v/v).

  • Incubation with XTT: Add 100 µL of the freshly prepared XTT-menadione solution to each well, including controls. Incubate the plate in the dark at 37°C for 2-3 hours.

  • Quantification: After incubation, transfer 80 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on fungal biofilm formation is primarily a consequence of its impact on the ergosterol biosynthesis pathway. However, this initial disruption can trigger a cascade of downstream effects on various signaling pathways that regulate biofilm development.

Ergosterol Biosynthesis Pathway and its Inhibition by this compound

The ergosterol biosynthesis pathway is a critical target for azole antifungals. The diagram below illustrates the key steps and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (ERG11) lanosterol->lanosterol_demethylase ergosterol Ergosterol toxic_sterols Toxic 14α-methylated sterols This compound This compound This compound->lanosterol_demethylase Inhibition lanosterol_demethylase->ergosterol Normal Pathway lanosterol_demethylase->toxic_sterols Blocked Pathway

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Studying this compound's Effect on Biofilm Formation

The following diagram outlines the general workflow for investigating the impact of this compound on fungal biofilm formation.

Biofilm_Inhibition_Workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_quantification Quantification inoculum Fungal Inoculum (1x10^6 cells/mL) adhesion 1. Adhesion Phase (90 min, 37°C) inoculum->adhesion eberconazole_prep This compound Serial Dilutions treatment 3. Treatment with this compound eberconazole_prep->treatment wash1 2. Wash (PBS) adhesion->wash1 wash1->treatment incubation 4. Biofilm Formation (24-48h, 37°C) treatment->incubation wash2 5. Wash (PBS) incubation->wash2 crystal_violet Crystal Violet Assay (Biomass) wash2->crystal_violet xtt_assay XTT Assay (Metabolic Activity) wash2->xtt_assay microscopy Microscopy (Structure) wash2->microscopy

Caption: General experimental workflow for assessing this compound's antibiofilm activity.

Potential Impact on Fungal Signaling Pathways

The stress induced by this compound's disruption of the cell membrane can influence key signaling pathways involved in biofilm formation, such as the Ras/cAMP-PKA pathway. This pathway is a central regulator of morphogenesis and virulence in fungi. While direct studies on this compound's effect on this pathway in biofilms are limited, it is plausible that the cellular stress it causes could modulate this pathway, thereby affecting biofilm development.

Fungal_Signaling_Pathway This compound This compound membrane_stress Membrane Stress (Ergosterol Depletion) This compound->membrane_stress ras1 Ras1 membrane_stress->ras1 Potential Modulation cyr1 Adenylyl Cyclase (Cyr1) ras1->cyr1 camp cAMP cyr1->camp pka Protein Kinase A (PKA) camp->pka transcription_factors Transcription Factors (e.g., Efg1) pka->transcription_factors biofilm_formation Biofilm Formation (Adhesion, Hyphae, EPS) transcription_factors->biofilm_formation

Caption: Putative influence of this compound on the Ras/cAMP-PKA signaling pathway.

Conclusion

This compound serves as a valuable research tool for dissecting the mechanisms of fungal biofilm formation. Its well-defined mechanism of action allows for targeted studies on the role of ergosterol and membrane integrity in biofilm development. The provided protocols offer standardized methods for quantifying the inhibitory effects of this compound on biofilm biomass and metabolic activity. Further research is warranted to elucidate the precise impact of this compound on specific signaling pathways that govern biofilm formation, which will be instrumental in the development of more effective antibiofilm strategies.

References

Application Notes and Protocols for Investigating Eberconazole Against Azole-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of eberconazole, a topical imidazole antifungal agent, against azole-resistant fungal strains. The document outlines detailed protocols for determining the minimum inhibitory concentration (MIC) and time-kill kinetics, along with a summary of available data on its efficacy. Additionally, it explores the known mechanisms of azole resistance and the potential role of this compound in addressing this challenge.

Introduction to this compound and Azole Resistance

This compound is a broad-spectrum antifungal agent belonging to the imidazole class.[1][2] Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to altered membrane fluidity and integrity, ultimately inhibiting fungal growth. This compound has demonstrated efficacy against a wide range of dermatophytes, yeasts, and other fungi.

The emergence of azole-resistant fungal strains poses a significant challenge in clinical practice. Resistance can arise through several mechanisms, including:

  • Target Site Modification: Point mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of azoles.

  • Active Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can actively pump azole drugs out of the fungal cell, reducing their intracellular concentration.

In vitro studies have suggested that this compound may be effective against some fungal strains that have developed resistance to other azoles, such as fluconazole. This makes it a valuable compound for research into novel therapeutic strategies against resistant infections.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound against various fungal strains, including those known for azole resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Dermatophytes

Fungal SpeciesNumber of StrainsThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Trichophyton rubrum800.03 - 10.120.25
Trichophyton mentagrophytes600.03 - 20.120.5
Microsporum canis200.06 - 10.250.5
Epidermophyton floccosum150.03 - 0.50.120.25

Data compiled from in vitro studies.

Table 2: Comparative In Vitro Activity of this compound against Azole-Resistant Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)
Candida kruseiThis compound0.03 - 4
Fluconazole16 - >64
Candida glabrataThis compound0.03 - 8
Fluconazole8 - >64

This table presents a summary of findings from multiple sources indicating this compound's activity against Candida species that are often resistant to triazoles.

Experimental Protocols

The following are detailed protocols for evaluating the in vitro activity of this compound against azole-resistant fungal strains. These protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications as described in the literature for dermatophytes.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27-A3 and M38-A2 documents and literature describing dermatophyte susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates to be tested

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL. This will be your stock solution.

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 28-35°C until sufficient growth is observed.

    • Harvest fungal colonies (or conidia for filamentous fungi) and suspend them in sterile saline.

    • For yeasts, adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). For filamentous fungi, adjust to a final concentration of 0.4-5 x 10⁴ CFU/mL.

    • Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for filamentous fungi in the microtiter plate wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate to achieve a final concentration range of 0.03 to 16 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted this compound solution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 28°C for dermatophytes or 35°C for Candida species.

    • Incubation times may vary depending on the fungal species. For Candida species, readings are typically taken at 24-48 hours. For dermatophytes, incubation may be required for up to 7 days.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for dermatophytes) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.

Protocol for Antifungal Time-Kill Assay

This protocol provides a framework for assessing the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • RPMI-1640 medium

  • Fungal isolates

  • Sterile culture tubes

  • Shaking incubator

  • SDA or PDA plates

  • Sterile saline or PBS

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the MIC protocol, adjusting the final concentration in RPMI-1640 medium to approximately 1-5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with RPMI-1640 medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).

    • Include a drug-free growth control tube.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate the tubes at the appropriate temperature in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto SDA or PDA plates.

    • Incubate the plates until colonies are visible and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the inhibition of growth without a significant reduction in the initial inoculum.

Visualizations

The following diagrams illustrate the mechanism of action of azole antifungals, the pathways of resistance, and a general workflow for the experimental protocols.

Azole_Mechanism_and_Resistance cluster_0 Fungal Cell cluster_1 Azole Action cluster_2 Mechanisms of Azole Resistance Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Erg11p) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol Integration) Ergosterol->Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Ergosterol Synthesis Disrupted_Membrane Disrupted Cell Membrane (Growth Inhibition) This compound This compound (Azole Antifungal) This compound->Lanosterol_14a_demethylase Inhibition Mutated_Erg11p Mutated Erg11p (Reduced Azole Binding) This compound->Mutated_Erg11p Reduced Inhibition Efflux_Pumps Efflux Pumps (CDR1, MDR1) This compound->Efflux_Pumps Efflux Overexpressed_Erg11p Overexpressed Erg11p This compound->Overexpressed_Erg11p Titration of Drug Extracellular Extracellular Efflux_Pumps->Extracellular Drug Expulsion

Caption: Mechanism of action of this compound and fungal resistance pathways.

Experimental_Workflow cluster_mic MIC Determination cluster_time_kill Time-Kill Assay prep_inoculum_mic Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum_mic->inoculate_plate prep_drug_mic Prepare this compound Dilutions prep_drug_mic->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC Endpoint incubate_mic->read_mic end_mic MIC Value read_mic->end_mic prep_inoculum_tk Prepare Fungal Inoculum setup_assay Set up Assay Tubes prep_inoculum_tk->setup_assay incubate_tk Incubate with Shaking setup_assay->incubate_tk sample_tk Sample at Time Points incubate_tk->sample_tk plate_tk Plate Dilutions sample_tk->plate_tk count_colonies Count Colonies (CFU) plate_tk->count_colonies plot_data Plot Time-Kill Curves count_colonies->plot_data end_tk Fungicidal/Fungistatic Activity plot_data->end_tk start Start start->prep_inoculum_mic start->prep_inoculum_tk

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound demonstrates promising in vitro activity against a range of fungi, including some strains resistant to other azole antifungals. The provided protocols offer a standardized approach for researchers to further investigate its efficacy and potential role in combating azole resistance. Further research is warranted to elucidate the specific molecular interactions of this compound with the various mechanisms of azole resistance, which will be crucial for its future development and clinical application.

References

Troubleshooting & Optimization

Eberconazole Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and purification of eberconazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound typically involves multi-step processes. One common route starts with key intermediates like methyl o-methylbenzoate or 3,5-dichlorobenzyl alcohol, proceeding through steps such as bromination, Wittig reaction, reduction, hydrolysis, chlorination, and cyclization to form the dibenzocycloheptene core.[] Another approach involves the reaction of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-ol with N,N'-carbonyldiimidazole.[3] Improved processes aim for cost-effectiveness, high yield, and purity by optimizing these routes.[3]

Q2: What are the known impurities in this compound synthesis?

A2: Several impurities have been identified, often arising from starting materials, intermediates, or side reactions. These include the C-Trans position impurity, a hydroxyderivative impurity, and others such as 5-(4-Chloro-2-methyl-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-yl)-1H-imidazole and 2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Q3: What is the typical purity of commercially available this compound nitrate?

A3: Commercially available this compound nitrate is expected to have a high purity, with some processes claiming a purity of not less than 99.5% as determined by HPLC.

Q4: What are the key challenges in the industrial-scale synthesis of this compound?

A4: A significant challenge in some synthetic routes is the management of organolithiated compounds, which requires an inert atmosphere and carries a high risk of inflammation, making it difficult for industrial-scale production. The overall number of steps in some synthetic pathways can also be a hurdle for large-scale manufacturing.

Q5: Why is the low aqueous solubility of this compound a concern?

A5: this compound is a BCS Class II drug, characterized by poor aqueous solubility and high permeability. This low solubility can present challenges during purification, particularly in crystallization steps, and is a primary consideration in the formulation of the final drug product.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low yield in Wittig reaction Incomplete reaction; side product formation.Ensure anhydrous conditions. Check the quality and stoichiometry of reagents. Optimize reaction time and temperature.
Incomplete cyclization to form the dibenzocycloheptene core Inefficient cyclizing agent; suboptimal reaction conditions.Experiment with different cyclizing agents (e.g., oxalyl chloride with DMF). Optimize temperature and reaction time.
Formation of the hydroxyderivative impurity Incomplete conversion in the chlorination step.Ensure complete reaction by monitoring with TLC or HPLC. Increase the amount of chlorinating agent or extend the reaction time.
Presence of starting materials in the final product Incomplete reaction in the final step (imidazole condensation).Monitor the reaction progress closely. Consider optimizing the base and solvent system.
Purification Troubleshooting
Issue Potential Cause Troubleshooting Steps
Difficulty in removing the C-Trans position impurity Similar polarity to this compound.Optimize the mobile phase in preparative HPLC. Consider alternative chromatographic techniques or recrystallization with a different solvent system.
Poor crystallization or oiling out Low aqueous solubility of this compound; inappropriate solvent system.Screen a variety of organic solvents and solvent mixtures for recrystallization. Employ slow cooling and seeding techniques.
Broad or tailing peaks in HPLC analysis Inappropriate mobile phase pH; secondary interactions with the stationary phase.Adjust the pH of the mobile phase buffer. Consider using an ion-pairing agent.
Inconsistent melting point Presence of impurities.Re-purify the sample using column chromatography or recrystallization. Confirm purity using a validated HPLC method.

Quantitative Data Summary

Parameter Value Reference
HPLC Column C18 (e.g., Hypersil BDS, 150 x 4.6 mm, 5 µm)
Mobile Phase (Example 1) Buffer (0.1% Triethylamine in water, pH 8.0) : Methanol (25:75)
Mobile Phase (Example 2) Gradient of Solvent A (0.01 M phosphate buffer with 0.1% triethylamine, pH 7.0) and Solvent B (Methanol:Acetonitrile 150:850 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature 40°C
Melting Point 183.4 °C

Experimental Protocols

HPLC Method for Purity Analysis

A validated stability-indicating HPLC method can be used to determine the purity of this compound nitrate.

  • Preparation of Mobile Phase:

    • Buffer: Prepare a 0.1% v/v solution of triethylamine in water and adjust the pH to 8.0 with orthophosphoric acid.

    • Mobile Phase: Mix the buffer and methanol in a 25:75 v/v ratio. Filter and degas the mobile phase.

  • Standard Preparation:

    • Accurately weigh and dissolve 50 mg of this compound Nitrate reference standard in a 100 mL volumetric flask with the mobile phase.

    • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample equivalent to 5 mg of this compound Nitrate.

    • Transfer to a 100 mL volumetric flask, add 50 mL of mobile phase, and sonicate to dissolve.

    • Make up the volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.0 mm, 5 µm)

    • Wavelength: 240 nm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40°C

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • The retention time of the principal peak in the sample chromatogram should correspond to that of the standard chromatogram.

    • Calculate the purity based on the peak area.

Chiral Separation of Azole Antifungals

For chiral purity analysis, specialized chiral stationary phases are required.

  • Chiral Stationary Phase (CSP):

    • Cellulose 3,5-dichlorophenylcarbamate (CDCPC) has been shown to be effective for the chiral separation of azole antifungals.

  • Mobile Phase:

    • An isocratic mobile phase of acetonitrile and buffered water (e.g., 75:25 v/v) can be used. The pH of the aqueous phase can be optimized to improve resolution.

  • Technique:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed. Nano-LC has also been applied for the analysis of antifungal drugs.

Visualizations

Eberconazole_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Starting Materials (e.g., 3,5-dichlorobenzyl bromide) Wittig_Reaction Wittig Reaction Starting_Materials->Wittig_Reaction Reduction Reduction Wittig_Reaction->Reduction Cyclization Cyclization Reduction->Cyclization Chlorination Chlorination Cyclization->Chlorination Imidazole_Condensation Imidazole Condensation Chlorination->Imidazole_Condensation Crude_this compound Crude this compound Imidazole_Condensation->Crude_this compound Crystallization Crystallization Crude_this compound->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Pure_this compound Pure this compound Drying->Pure_this compound HPLC_Analysis HPLC Purity Analysis Pure_this compound->HPLC_Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity Detected (Post-Synthesis) Identify_Impurity Identify Impurity via HPLC/MS Start->Identify_Impurity Known_Impurity Known Impurity? Identify_Impurity->Known_Impurity Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Review_Synthesis_Step Review Corresponding Synthesis Step Known_Impurity->Review_Synthesis_Step Yes Characterize_Impurity Characterize Impurity (NMR, MS) Unknown_Impurity->Characterize_Impurity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Review_Synthesis_Step->Optimize_Conditions Modify_Purification Modify Purification (Recrystallization, Chromatography) Optimize_Conditions->Modify_Purification Characterize_Impurity->Modify_Purification Re_Analyze Re-analyze Purity Modify_Purification->Re_Analyze

Caption: A logical flowchart for troubleshooting low purity issues in this compound synthesis.

References

Technical Support Center: Enhancing Eberconazole Solubility and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility and bioavailability of eberconazole in various formulations.

Frequently Asked Questions (FAQs)

Q1: Why is improving the solubility of this compound a critical step in formulation development?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] This poor solubility is a major hurdle, as it can limit the drug's dissolution rate and, consequently, its bioavailability at the site of action.[1][3] Enhancing solubility is therefore essential to ensure therapeutic effectiveness, potentially allowing for lower doses and reducing the risk of side effects.

Q2: What are the most promising formulation strategies to enhance the solubility and bioavailability of this compound?

A2: Several advanced drug delivery systems have shown significant promise. These include:

  • Lipid-Based Nanocarriers: Liposomes, niosomes, and solid lipid nanoparticles (SLNs) can encapsulate this compound, improving its solubility and facilitating its transport across biological membranes.

  • Nanoemulsions and Microemulsions: These systems create ultra-small droplets of an oil phase in an aqueous phase (or vice versa), in which this compound can be dissolved, thereby increasing its surface area for absorption.

  • Spanlastics: These are novel nanovesicular carriers that have demonstrated enhanced skin permeability for this compound.

  • Nanoemulgels: This approach combines a nanoemulsion with a gel base, offering a stable and effective vehicle for topical delivery with improved drug release.

  • Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its crystalline structure is disrupted, leading to a significant increase in its dissolution rate.

Q3: How do I select the appropriate excipients for my this compound formulation?

A3: Excipient selection is a critical step that depends on your chosen formulation strategy.

  • For Lipid-Based Systems: Screen various lipids (e.g., phospholipids like phosphatidylcholine), surfactants (e.g., Span 20, Tween 80), and cholesterol to find a combination that provides high drug entrapment and stability.

  • For Nanoemulsions/Microemulsions: Conduct solubility studies of this compound in different oils (e.g., almond oil, Capmul MCM), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol, PEG 400) to identify components that can effectively solubilize the drug and form a stable emulsion.

  • For Solid Dispersions: Select hydrophilic polymers (e.g., Eudragit® EPO, Soluplus®, AQOAT® AS-HG) based on their miscibility with this compound, which can be predicted using Hansen solubility parameters.

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency in Liposomal/Niosomal Formulations
Potential Cause Troubleshooting Step
Inappropriate Lipid/Surfactant to Drug Ratio Optimize the ratio of lipids/surfactants to this compound. An excess of lipids can lead to the formation of empty vesicles, while too little may not encapsulate the drug effectively.
Suboptimal Cholesterol Concentration Adjust the cholesterol concentration. Cholesterol modulates membrane fluidity; too little can make the vesicles leaky, while too much can decrease the space available for the drug.
Phase Separation During Formulation Increasing the lipid-to-drug ratio can enhance entrapment efficiency, but excessive ratios (e.g., above 60:1) may lead to phase separation. It is crucial to optimize this ratio.
Inefficient Hydration Process Ensure the lipid film is thin and uniform before hydration. Use a suitable hydration medium and ensure adequate agitation and temperature control during the process.
Issue 2: Physical Instability of Nanoemulsion (e.g., Creaming, Coalescence)
Potential Cause Troubleshooting Step
Incorrect Surfactant/Co-surfactant (Smix) Ratio Construct a pseudoternary phase diagram to identify the optimal Smix ratio that results in a large microemulsion region.
Insufficient Homogenization Energy Increase the duration or intensity of homogenization (e.g., ultrasonication or high-pressure homogenization) to reduce globule size and improve stability.
Poor Choice of Oil Phase Select an oil in which this compound has high solubility. This will improve drug loading and the overall stability of the nanoemulsion.
Issue 3: Poor In Vitro Drug Release from Formulations
Potential Cause Troubleshooting Step
High Lipophilicity of the Carrier For lipid-based systems, a highly lipophilic carrier might impede the drug's partitioning into the aqueous release medium. Consider using less lipophilic surfactants or adding a co-surfactant to facilitate release.
Drug Recrystallization in Solid Dispersions The amorphous form of the drug may have converted back to a crystalline state. Use techniques like DSC or PXRD to check for crystallinity. If present, consider using a different polymer or a combination of polymers to better stabilize the amorphous form.
High Viscosity of the Gel Base (for Nanoemulgels) Optimize the concentration of the gelling agent (e.g., Carbopol 934). A very high viscosity can hinder drug diffusion.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound formulations.

Table 1: Comparison of this compound Nanocarrier Formulations

Formulation TypeKey ComponentsVesicle/Globule Size (nm)Entrapment Efficiency (%)In Vitro Drug ReleaseReference(s)
Liposomal Gel Phospholipid, Cholesterol183.492.4Significantly improved vs. conventional cream
Nanoemulgel Almond oil, Span 20, PEG 400387.3-15.29 ± 0.20% in 6 hrs
Spanlastic Gel Span 60, Brij 3593.5 - 368.694.14 - 97.3087.2% in 8 hrs
Niosomes Span 20, Cholesterol550 - 62086Sustained release up to 120 hrs
Microemulsion Capmul MCM, Tween 80, Transcutol153.6-Enhanced permeation vs. conventional forms

Table 2: Solubility of this compound in Various Solvents and Oils

Solvent/OilSolubilityReference(s)
Methanol Soluble
Water Slightly soluble
Almond Oil 25.67 mg/ml
Castor Oil 9.61 mg/ml
Oleic Acid 10.5 mg/ml
Isopropyl Myristate 21.06 mg/ml

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Dissolution of Ingredients: Accurately weigh and dissolve this compound, a phospholipid (e.g., Phospholipid 97%), and cholesterol in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C). This will form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This process leads to the spontaneous formation of multilamellar vesicles.

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the liposomal dispersion can be sonicated using a probe sonicator or subjected to high-pressure homogenization.

  • Purification: Separate the unincorporated drug from the liposomes by centrifugation or dialysis.

  • Characterization: Analyze the resulting liposomes for vesicle size, polydispersity index, zeta potential, and entrapment efficiency.

Protocol 2: Preparation of this compound Nanoemulsion by Ultrasonic Emulsification
  • Phase Preparation:

    • Oil Phase: Dissolve this compound in the selected oil (e.g., almond oil).

    • Aqueous Phase: Dissolve the surfactant (e.g., Span 20) and co-surfactant (e.g., PEG 400) in distilled water.

  • Emulsification: Add the oil phase to the aqueous phase drop by drop with continuous stirring.

  • Homogenization: Subject the coarse emulsion to high-energy ultrasonic emulsification for a specified time to reduce the globule size to the nano-range.

  • Characterization: Evaluate the nanoemulsion for globule size, polydispersity index, and zeta potential.

Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cell
  • Membrane Preparation: Mount a suitable membrane (e.g., a dialysis membrane or excised rat skin) between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain a constant temperature (e.g., 37 ± 0.5°C) with continuous stirring.

  • Sample Application: Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace them with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area as a function of time.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation start Start: Define Formulation Goal (e.g., Topical Gel) excipient Excipient Screening (Solubility Studies) start->excipient Select Strategy prep Formulation Preparation (e.g., Thin-Film Hydration) excipient->prep Choose Components optimize Process Optimization (e.g., Homogenization Time) prep->optimize Refine Method size Particle Size & PDI (DLS) optimize->size ee Entrapment Efficiency (Centrifugation) size->ee zeta Zeta Potential ee->zeta morphology Morphology (TEM/SEM) zeta->morphology release In Vitro Release (Franz Cell) morphology->release permeation Ex Vivo Permeation release->permeation stability Stability Studies permeation->stability end End: Optimized Formulation stability->end

Caption: Workflow for developing and evaluating this compound formulations.

troubleshooting_logic cluster_solubility Solubility-Related Causes cluster_permeability Permeability-Related Causes issue Issue Encountered: Low Drug Bioavailability poor_sol Poor Aqueous Solubility issue->poor_sol recrystal Recrystallization in Formulation issue->recrystal low_flux Low Skin/Membrane Flux issue->low_flux unstable_form Formulation Instability issue->unstable_form sol_strat Solution: Implement Solubility Enhancement (e.g., Solid Dispersion, Nanoemulsion) poor_sol->sol_strat recrystal->sol_strat perm_strat Solution: Optimize Delivery Vehicle (e.g., Use Penetration Enhancers, Adjust Lipid Composition) low_flux->perm_strat unstable_form->perm_strat

Caption: Troubleshooting logic for low this compound bioavailability.

References

troubleshooting variability in eberconazole susceptibility testing results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in eberconazole susceptibility testing results. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound susceptibility testing.

Question 1: Why am I seeing significant well-to-well or plate-to-plate variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

Answer: Variability in MIC results can stem from several factors throughout the experimental workflow. Here’s a troubleshooting guide to help you identify the potential source of the inconsistency:

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical variable. An inoculum size that is too high can lead to falsely elevated MIC values, while an inoculum that is too low may result in falsely low MICs.[1][2][3][4][5]

    • Troubleshooting:

      • Ensure you are using a standardized method for inoculum preparation, such as spectrophotometric adjustment, to achieve a consistent cell density. The CLSI M27-A guideline for yeasts, for instance, recommends adjusting the inoculum to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

      • Verify the cell concentration of your inoculum suspension using a hemocytometer or by plating serial dilutions.

      • Prepare fresh inoculum for each experiment to ensure cell viability.

  • Incubation Conditions: Inconsistent incubation time and temperature can significantly impact fungal growth rates and, consequently, MIC readings.

    • Troubleshooting:

      • Strictly adhere to the recommended incubation temperature. For yeasts like Candida spp., this is typically 35°C. For dermatophytes, an incubation temperature of 28°C for 7 days is often used.

      • Ensure your incubator maintains a stable and uniform temperature. Use a calibrated thermometer to verify.

      • Read the MICs at the specified time point. For azoles like this compound, reading too early or too late can affect the result, especially with the "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC). Reading at 24 hours instead of 48 hours for Candida spp. has been suggested to minimize trailing.

  • Culture Medium: The composition of the culture medium, including its pH and nutrient content, can influence the activity of antifungal agents.

    • Troubleshooting:

      • Use the standardized medium recommended by CLSI or EUCAST, which is typically RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0 for yeasts.

      • Be aware that lot-to-lot variability in media can occur. If you suspect this is an issue, test a new lot of medium with your quality control strains.

      • Adding glucose to the medium can sometimes affect results and may falsely elevate MICs at 48 hours.

Question 2: My MIC values for quality control (QC) strains are out of the expected range. What should I do?

Answer: Out-of-range QC results indicate a systematic issue with the assay. Do not report any results from the batch until the QC issue is resolved.

  • Verify QC Strain Integrity:

    • Ensure that you are using the recommended QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

    • Check the passage number of your QC strains. Repeated subculturing can lead to changes in susceptibility. It is recommended to use fresh isolates from frozen stocks.

    • Confirm the identity and purity of your QC strains.

  • Review Experimental Protocol:

    • Meticulously review your entire experimental protocol, from media preparation to final reading, to ensure it aligns with standardized guidelines (e.g., CLSI M27/M44S for yeasts).

    • Check for any recent changes in reagents, consumables (e.g., microtiter plates), or equipment.

  • Reagent and Media Preparation:

    • Confirm the correct preparation of the this compound stock solution and subsequent dilutions. This compound is typically dissolved in dimethyl sulfoxide (DMSO).

    • Ensure the final concentration of DMSO in the wells is not inhibitory to fungal growth.

    • Verify that the culture medium was prepared correctly, including the pH adjustment.

Question 3: I am observing "trailing" or residual growth in my microdilution wells, making it difficult to determine the MIC endpoint. How should I interpret these results?

Answer: The trailing effect, characterized by reduced but persistent fungal growth across a range of drug concentrations, is a known phenomenon with azole antifungals.

  • Endpoint Reading:

    • For broth microdilution, the recommended endpoint for azoles like this compound is a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control well. A 100% inhibition endpoint is generally used for dermatophytes.

    • Reading the plates after a shorter incubation period (e.g., 24 hours for Candida spp.) can sometimes minimize the trailing effect.

  • Spectrophotometric Reading:

    • Using a spectrophotometer to read the optical density of the wells can provide a more objective and quantifiable measure of growth inhibition compared to visual reading. This can help in standardizing the determination of the 50% or 80% inhibition endpoint.

Quantitative Data Summary

The following tables summarize published MIC ranges for this compound against various fungal species. These values can serve as a reference, but it is crucial to establish internal QC ranges based on standardized methodologies.

Table 1: this compound MICs for Candida Species

Candida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
C. albicans0.03 - 10.030.50.05
C. tropicalis0.03 - 20.272.00.27
C. parapsilosis0.03 - 10.030.1250.05
C. krusei0.03 - 0.250.030.1250.04
C. glabrata0.03 - 20.060.50.1
C. guilliermondii0.03 - 0.50.030.50.08
C. famata0.03 - 0.1250.030.060.046

Table 2: this compound MICs for Dermatophytes

Dermatophyte SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrum0.03 - 20.1250.50.12
Trichophyton mentagrophytes0.03 - 20.1250.50.14
Microsporum canis0.03 - 20.1250.50.11
Microsporum gypseum0.03 - 20.1250.50.07
Epidermophyton floccosum0.03 - 20.1250.50.06

Experimental Protocols

1. Broth Microdilution Susceptibility Testing for Yeasts (adapted from CLSI M27)

This protocol is a generalized procedure. Researchers should always refer to the latest CLSI documents for detailed instructions.

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine and without sodium bicarbonate. Buffer to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS). Sterilize by filtration.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI-1640 to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

2. Disk Diffusion Susceptibility Testing for Dermatophytes

  • Media Preparation: Prepare Antibiotic Medium 3 (AM3) buffered to pH 7.0 with MOPS. Pour into petri dishes to a uniform depth.

  • Inoculum Preparation: Prepare a fungal suspension and adjust the concentration to 10⁴ CFU/mL.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plate with the fungal suspension.

  • Disk Application: Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 28°C for 7 days.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media Prepare RPMI-1640 (pH 7.0 with MOPS) Plate Inoculate Microtiter Plate (100µL Drug + 100µL Inoculum) Media->Plate Drug Prepare this compound Serial Dilutions Drug->Plate Inoculum Prepare & Standardize Fungal Inoculum (0.5-2.5x10^3 CFU/mL) Inoculum->Plate Incubate Incubate at 35°C for 24-48h Plate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC (≥50% Growth Inhibition) Read->MIC

Broth Microdilution Workflow for this compound Susceptibility Testing.

Troubleshooting_Logic Start Variability in MIC Results QC_Check Are QC Strains within range? Start->QC_Check Inoculum Check Inoculum (Density, Viability) QC_Check->Inoculum Yes QC_Strain_Issue Investigate QC Strain (Purity, Passage #) QC_Check->QC_Strain_Issue No Incubation Verify Incubation (Time, Temperature) Inoculum->Incubation Media Examine Media (Composition, pH, Lot#) Incubation->Media Endpoint Review Endpoint Determination Method Media->Endpoint Results_Valid Results Potentially Valid Endpoint->Results_Valid Protocol_Review Review Entire Protocol & Reagent Prep QC_Strain_Issue->Protocol_Review Results_Invalid Results Invalid Protocol_Review->Results_Invalid

Logical Flow for Troubleshooting Inconsistent MIC Results.

References

Technical Support Center: Method Refinement for Eberconazole Topical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical preparations of eberconazole. The focus is on refining experimental methods to achieve consistent and reproducible drug release profiles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating topical preparations of this compound?

A1: The primary challenge stems from this compound's classification as a Biopharmaceutics Classification System (BCS) Class II drug. This means it has high permeability but poor aqueous solubility[1][2][3][4]. This poor solubility is the main barrier that formulators must overcome to ensure the drug is released from the vehicle and available for absorption into the skin. Other challenges include ensuring formulation stability, appropriate viscosity for application, and compatibility between this compound and the selected excipients.

Q2: Why is In Vitro Release Testing (IVRT) a critical experiment for this compound topical formulations?

A2: IVRT is a crucial performance-based assay for semi-solid dosage forms like creams and gels. It measures the rate at which this compound is released from the formulation matrix over time. For a BCS Class II drug like this compound, a simple drug content assay is insufficient. IVRT serves as a surrogate for in vivo bioavailability, demonstrating that the formulation can effectively overcome the drug's solubility limitations to make it available for absorption. It is also used to monitor batch-to-batch reproducibility and to compare generic formulations.

Q3: What are the key differences between conventional cream formulations and advanced delivery systems for this compound?

A3: Conventional creams are typically oil-in-water emulsions that are well-established but may offer limited enhancement for poorly soluble drugs. Advanced delivery systems such as liposomes, niosomes, nanoemulsions, and microsponges are specifically designed to improve the solubilization and skin permeation of this compound. These systems can encapsulate the drug, leading to more sustained release profiles and potentially greater therapeutic efficacy compared to conventional creams.

Q4: What is the mechanism of action of this compound?

A4: this compound is a broad-spectrum imidazole antifungal agent. It inhibits the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to structural and functional changes in the membrane, ultimately inhibiting fungal growth. At higher concentrations, it can be fungicidal. Uniquely among some imidazoles, it also possesses anti-inflammatory and antibacterial properties, making it effective for inflamed fungal infections.

Troubleshooting Guide for Inconsistent Release

Q5: My in vitro release results for this compound are highly variable between experiments. What are the potential causes?

A5: High variability in IVRT can be attributed to several factors. The workflow below outlines a systematic approach to troubleshooting.

References

Technical Support Center: Enhancing Ex Vivo Skin Permeability of Eberconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with the poor skin permeability of eberconazole in ex vivo models.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor skin permeability?

A1: this compound nitrate is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but poor aqueous solubility[1][2]. Its lipophilic nature and low water solubility hinder its partitioning from the formulation into the stratum corneum and subsequent diffusion through the skin layers, leading to low cutaneous bioavailability[1].

Q2: What are the primary strategies to overcome this compound's poor skin permeability in ex vivo models?

A2: The most successful strategies involve encapsulating this compound in novel nanocarrier systems. These formulations enhance skin penetration by various mechanisms, including small particle size, lipid fusion with the stratum corneum, and fluidizing effects on skin lipids. Commonly investigated nanocarriers include:

  • Spanlastics: Surfactant-based nanovesicles that have shown high entrapment efficiency and enhanced drug release[1][3].

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

  • Nanostructured Lipid Carriers (NLCs): An improved generation of lipid nanoparticles that offer tight contact with the stratum corneum, improving drug flux.

  • Microemulsions: Thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant that can increase drug penetration.

  • Ethosomes: Specialized lipid vesicles containing a high concentration of ethanol, which acts as a permeation enhancer.

Q3: How do nanocarriers like ethosomes and NLCs improve drug permeation?

A3: Ethosomes contain a high concentration of ethanol, which fluidizes the lipids in the stratum corneum, making it more permeable. The soft, malleable nature of ethosomes allows them to squeeze through the skin's layers. NLCs, due to their small particle size and lipid composition, establish close contact with the stratum corneum. This enhances the drug's flux across the skin barrier.

Q4: Can chemical permeation enhancers be used with this compound?

A4: Yes, chemical permeation enhancers (CPEs) are a viable strategy. CPEs, such as certain fatty acids, alcohols, and terpenes (e.g., 1,8-cineole in eucalyptus oil), reversibly disrupt the structural integrity of the lipid bilayers in the stratum corneum, thereby enhancing drug diffusion. They can be incorporated into various formulations, including gels and microemulsions.

Troubleshooting Guides

Issue 1: Low or No Drug Permeation Detected in Franz Diffusion Cell Assay

Possible Cause Troubleshooting Step
Formulation Instability Characterize your formulation immediately before the permeation study. Check for particle size, polydispersity index (PDI), and zeta potential to ensure stability and consistency. Aggregation or drug leakage from nanocarriers can drastically reduce permeation.
Improper Skin Preparation Ensure the excised skin is properly prepared. Remove subcutaneous fat and tissue without damaging the dermal layer. The stratum corneum must be intact and facing the donor compartment.
Air Bubbles in Receptor Chamber Check for air bubbles beneath the mounted skin in the Franz diffusion cell. Bubbles can prevent the receptor medium from making full contact with the skin, creating a barrier to diffusion. Tilt the cell and tap gently to dislodge any bubbles.
Incorrect Receptor Fluid The receptor fluid must maintain sink conditions, meaning the drug's solubility should be high enough to ensure the concentration never reaches saturation. For poorly soluble drugs like this compound, adding a co-solvent or surfactant to the buffer (e.g., PBS pH 7.4) may be necessary.
Insufficient Hydration The skin should be hydrated in buffer before mounting to ensure physiological relevance.

Issue 2: High Variability in Permeation Results Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Skin Thickness Use skin from the same anatomical site and animal/donor source. Measure the thickness of each skin sample and either use samples within a narrow thickness range or normalize the flux values to the thickness.
Variable Dosing Ensure a precise and consistent amount of the formulation is applied to the skin surface area for each replicate.
Sampling/Analytical Errors Validate your analytical method (e.g., HPLC-UV) for accuracy and precision. Ensure complete mixing of the receptor fluid before taking a sample. Use fresh receptor medium to replace the withdrawn volume to maintain a constant volume.
Skin Integrity Issues Visually inspect all skin samples for cuts, abrasions, or holes before mounting. You can also measure the trans-epidermal water loss (TEWL) or electrical resistance to ensure the barrier function is intact.

Quantitative Data Summary

The following tables summarize key performance parameters of different this compound nanocarrier formulations from various ex vivo studies.

Table 1: Physicochemical Properties of this compound Nanocarriers

Formulation TypeParticle Size (nm)Entrapment Efficiency (%)Reference
Spanlastics93.5 - 368.694.14 - 97.30
Liposomes183.492.4
NLCs17.57 - 279.463.1 - 98
Microemulsion153.6N/A
NiosomesN/A86 ± 0.85

Table 2: Ex Vivo Permeation Parameters of this compound Formulations

Formulation TypeFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Cumulative ReleaseReference
Spanlastic Gel1370.013797.3% (in 8h)
MicroemulsionVaries by formulationVaries by formulationIncreased permeation vs. conventional
NLCs (Antifungal Drug)Varies by formulationVaries by formulation33.07% - 61.86% (in 7h)

Experimental Protocols

Protocol 1: Ex Vivo Skin Permeation Study Using Franz Diffusion Cell

This protocol provides a standardized method for assessing the permeation of this compound formulations through excised skin.

1. Materials and Equipment:

  • Franz diffusion cells (with known diffusion area and receptor volume)

  • Full-thickness abdominal skin (e.g., goat, rat, or human cadaver)

  • Phosphate Buffered Saline (PBS), pH 7.4 (receptor medium)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32 ± 0.5°C

  • Surgical scissors, forceps

  • Analytical equipment (e.g., HPLC-UV)

2. Skin Preparation:

  • Obtain fresh full-thickness skin. If using animal skin, sacrifice the animal and excise the abdominal skin.

  • Carefully remove the subcutaneous fat and connective tissue using surgical scissors without damaging the epidermal layer.

  • Cut the prepared skin into appropriate sizes to fit the Franz diffusion cell.

  • Hydrate the skin samples in PBS (pH 7.4) for at least 30-60 minutes before mounting.

3. Experimental Setup:

  • Fill the receptor compartment of the Franz diffusion cell with pre-warmed (32°C) PBS (pH 7.4), ensuring no air bubbles are present. Place a small magnetic stir bar inside.

  • Mount the hydrated skin sample onto the cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor fluid.

  • Clamp the donor and receptor compartments together securely.

  • Place the cells in the heating block/water bath and start the magnetic stirrer at a constant speed (e.g., 600 rpm).

  • Allow the system to equilibrate for 30 minutes.

4. Dosing and Sampling:

  • Apply a known quantity (e.g., 1 gram) of the this compound formulation evenly onto the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium from the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions and a constant volume.

  • Filter the collected samples and analyze for this compound concentration using a validated analytical method.

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.

Visualizations

Diagrams of Experimental Workflows and Concepts

G cluster_formulation Formulation & Characterization cluster_exvivo Ex Vivo Permeation Study cluster_analysis Analysis & Outcome Formulation Nanocarrier Formulation (e.g., Ethosomes, NLCs) Characterization Physicochemical Characterization (Size, PDI, %EE) Formulation->Characterization SkinPrep Excised Skin Preparation Characterization->SkinPrep FranzCell Franz Diffusion Cell Setup SkinPrep->FranzCell Sampling Sample Collection Over Time FranzCell->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis Data Data Analysis (Flux, Kp) Analysis->Data Conclusion Evaluate Permeation Enhancement Data->Conclusion

Caption: General workflow for developing and evaluating this compound nanocarriers.

G Start Low Permeation Observed CheckFormulation 1. Check Formulation - Size/PDI Stable? - Drug Leaked? Start->CheckFormulation CheckSkin 2. Check Skin Integrity - Damaged? - Properly Prepared? CheckFormulation->CheckSkin No Reformulate Reformulate or Re-characterize CheckFormulation->Reformulate Yes CheckSetup 3. Check Experimental Setup - Air Bubbles? - Sink Conditions Met? CheckSkin->CheckSetup No NewSkin Use New Skin Batch Standardize Prep CheckSkin->NewSkin Yes AdjustSetup Degas Buffer Adjust Setup CheckSetup->AdjustSetup Yes End Re-run Experiment CheckSetup->End No Reformulate->End NewSkin->End AdjustSetup->End

Caption: Troubleshooting flowchart for low permeation results in ex vivo studies.

G cluster_strategies Permeation Enhancement Strategies This compound This compound Formulation Nanocarriers Nanocarriers (NLCs, Ethosomes, etc.) This compound->Nanocarriers CPEs Chemical Enhancers (e.g., Terpenes) This compound->CPEs SC Stratum Corneum (Barrier) Dermis Viable Epidermis / Dermis SC->Dermis Enhanced Drug Diffusion Nanocarriers->SC  Increase Partitioning  Fluidize Lipids  Occlusion CPEs->SC  Disrupt Lipid Bilayer

Caption: Mechanisms for overcoming the stratum corneum barrier with this compound.

References

stability-indicating HPLC method development for eberconazole degradation studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability-Indicating HPLC Method for Eberconazole

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for developing and troubleshooting stability-indicating HPLC methods for this compound degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a stability-indicating HPLC method for this compound?

A stability-indicating method is a validated analytical procedure designed to accurately measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1][2] The goal is to ensure that the method can detect changes in the drug's purity and potency over time under various environmental conditions.[1]

Q2: What are the typical forced degradation (stress testing) conditions required by regulatory guidelines like ICH?

Forced degradation studies expose this compound to harsh conditions to produce potential degradation products.[3] As per ICH guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[4] The goal is to achieve a target degradation of 5-20% to ensure the method's specificity is adequately challenged.

Q3: Which type of HPLC column is most effective for separating this compound from its degradants?

A reverse-phase C18 column is most commonly used and has proven effective for this separation. A popular specification is a Hypersil BDS C18 or Waters Symmetry C18 column with dimensions around 150 x 4.6 mm and a 5 µm particle size.

Q4: What is a common mobile phase composition for an this compound stability-indicating method?

A gradient or isocratic mobile phase is used, typically consisting of a buffer and an organic solvent. A common setup involves a phosphate buffer (e.g., 0.01 M) with pH adjustments (often to 7.0) as Solvent A and a mixture of organic solvents like methanol and acetonitrile as Solvent B. Additives like triethylamine may be used to improve peak shape.

Q5: What UV wavelength is typically used for detecting this compound and its degradation products?

Detection is commonly performed at a UV wavelength of 240 nm or 220 nm, where this compound exhibits significant absorbance.

Troubleshooting Guide

Problem 1: My this compound peak is tailing or fronting.

  • Question: My chromatogram shows an asymmetric this compound peak (tailing), which is affecting integration and accuracy. What are the likely causes and solutions?

  • Answer: Peak tailing is a common issue for basic compounds like this compound and can arise from secondary interactions with the stationary phase.

    • Check Mobile Phase pH: this compound is a basic compound and can interact with acidic silanol groups on the silica packing of the column. Ensure the mobile phase pH is appropriate; sometimes a higher pH (e.g., 7.0) can suppress these interactions.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and significantly improve peak symmetry.

    • Column Contamination/Age: The column may be contaminated with strongly retained sample components or may have degraded over time. Try flushing the column with a strong solvent (like 100% acetonitrile) or replace the column if it is old. Using a guard column is a good preventative measure.

    • Sample Overload/Solvent Effects: Injecting too much sample can cause peak fronting. Try diluting your sample. Also, ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase to prevent peak distortion.

Problem 2: I am not seeing sufficient separation between this compound and its degradation products.

  • Question: Under stress conditions, I see new peaks, but they are co-eluting or have poor resolution (<1.5) with the main this compound peak. How can I improve the separation?

  • Answer: Achieving adequate resolution is critical for a stability-indicating method.

    • Modify the Mobile Phase Gradient: If you are using a gradient method, try making the gradient slope shallower. This increases the run time but often improves the resolution between closely eluting peaks.

    • Adjust Mobile Phase Composition: Change the ratio of organic solvents (e.g., methanol and acetonitrile). Different organic modifiers can alter the selectivity of the separation.

    • Change the pH: Altering the pH of the aqueous portion of the mobile phase can change the ionization state of the degradants, which can have a significant impact on their retention and improve separation.

    • Try a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a C8 or a phenyl column) or one with a different end-capping to offer different selectivity.

Problem 3: I am not observing any significant degradation after applying stress.

  • Question: I have subjected my this compound sample to acid hydrolysis (0.1 N HCl) and heat, but the chromatogram shows less than 5% degradation. What should I do?

  • Answer: The goal of forced degradation is to achieve noticeable (5-20%) degradation. If initial conditions are too mild, you need to increase the stress level.

    • Increase Stressor Concentration: If 0.1 N HCl or NaOH does not produce degradation, you may need to increase the concentration (e.g., to 1.0 M).

    • Increase Temperature or Duration: For hydrolytic and thermal stress, increasing the temperature (e.g., from 50°C to 80°C) or extending the exposure time can promote degradation. Some studies have used reflux conditions for hydrolysis.

    • Check Sample Concentration: Ensure the drug concentration is appropriate for the study. A concentration of 1 mg/mL is often recommended.

Experimental Protocols & Data

Protocol: Forced Degradation Study of this compound

This protocol outlines the steps to perform a forced degradation study on an this compound drug substance.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as methanol or a mixture of the mobile phase.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 50°C for 3 hours. Cool, then neutralize with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature (25°C) for 30 minutes. Neutralize with an equivalent amount of 0.1 N HCl. Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 3 hours. Dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven maintained at 80°C for 5 hours. After exposure, allow it to cool, then prepare a solution at the target concentration.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt h/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines. After exposure, prepare a solution at the target concentration.

  • Control Sample: Prepare a sample of the unstressed drug substance at the same final concentration.

3. HPLC Analysis:

  • Analyze all stressed samples, the control sample, and a blank (diluent) using the validated HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity of the this compound peak in all stressed samples. This ensures that the main peak is not co-eluting with any degradants.

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase Hypersil BDS, C18, 150 x 4.6 mm, 5 µm
Mobile Phase Gradient mixture of Solvent A and Solvent B
Solvent A 0.01 M Phosphate Buffer with 0.1% Triethylamine, pH adjusted to 7.0 with Phosphoric Acid
Solvent B Methanol:Acetonitrile (150:850 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 50 minutes

Table 2: Summary of this compound Forced Degradation Results

Stress ConditionConditions% Degradation ObservedNumber of Degradation Peaks
Acid Hydrolysis 0.1 N HCl at 50°C for 3 h~8-15%2-3
Base Hydrolysis 0.1 N NaOH at 25°C for 30 min~10-18%2-4
Oxidation 3% H₂O₂ at RT for 3 h~12-20%3-5
Thermal Degradation Dry heat at 80°C for 5 h~5-10%1-2
Photolytic Degradation (UV & Visible Light) 200 watt h/m² & 1.2 Million Lux h~6-12%2-3

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Evaluation start Prepare this compound Stock Solution (1 mg/mL) control Prepare Unstressed Control Sample acid Acid Hydrolysis (0.1N HCl, 50°C, 3h) base Base Hydrolysis (0.1N NaOH, 25°C, 30min) oxid Oxidation (3% H2O2, RT, 3h) therm Thermal (80°C, 5h) photo Photolytic (UV & Visible Light) hplc Inject All Samples into HPLC-PDA System control->hplc neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->hplc photo->hplc neutralize->hplc data Data Acquisition: (Chromatograms, Spectra) hplc->data eval Evaluate: - % Degradation - Resolution > 1.5 - Peak Purity data->eval report Method Validated eval->report

Caption: Workflow for forced degradation and HPLC method development.

Logical Diagram of Degradation Pathways

G cluster_stress Stress Conditions cluster_products Outcome main This compound (API) acid Acidic Hydrolysis main->acid base Basic Hydrolysis main->base oxid Oxidation main->oxid therm Thermal main->therm photo Photolytic main->photo dp1 Degradant A acid->dp1 dp2 Degradant B acid->dp2 base->dp1 dp3 Degradant C base->dp3 dp4 Degradant D base->dp4 oxid->dp2 oxid->dp3 dp5 Degradant E oxid->dp5 therm->dp1 photo->dp2 photo->dp4

Caption: Relationship between stress conditions and degradation products.

References

Technical Support Center: Optimization of Eberconazole Niosomal Gel for Enhanced Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of eberconazole niosomal gel for enhanced skin delivery.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of this compound niosomal gels.

Issue Potential Causes Troubleshooting Steps
Low Entrapment Efficiency of this compound - Inappropriate surfactant type or concentration. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant is crucial; values between 4 and 8 are generally suitable for niosome formation.[1] - Suboptimal cholesterol concentration. Cholesterol is essential for vesicle stability, but excessive amounts can disrupt the bilayer and reduce drug entrapment.[2][3] - Insufficient hydration time or temperature. - Improper pH of the hydration medium.- Optimize Surfactant: Screen different non-ionic surfactants (e.g., Span 60, Span 40, Brij 72) to find the one that yields the highest entrapment for this compound.[4] Surfactants with longer alkyl chains (e.g., Span 60) often show higher entrapment efficiency.[5] - Adjust Cholesterol Levels: Systematically vary the surfactant-to-cholesterol molar ratio. A 1:1 ratio is often a good starting point. - Optimize Hydration: Ensure the hydration temperature is above the gel-liquid transition temperature (Tc) of the surfactant. Extend the hydration time to ensure complete swelling of the lipid film. - Control pH: Maintain a consistent and appropriate pH for the hydration medium.
Niosome Aggregation and Fusion - Insufficient surface charge on the vesicles, leading to a lack of electrostatic repulsion. - High vesicle concentration. - Improper storage conditions (e.g., temperature fluctuations).- Incorporate a Charge-Inducing Agent: Add a small amount of a charge-inducing agent like dicetyl phosphate (DCP) to impart a negative charge to the niosome surface, thereby preventing aggregation. - Optimize Zeta Potential: Aim for a zeta potential greater than +30 mV or less than -30 mV for high stability. - Dilute the Niosomal Suspension: If aggregation is observed, diluting the suspension with the hydration buffer can help. - Control Storage: Store the niosomal dispersion at a controlled temperature, typically 4°C.
Inconsistent or Large Vesicle Size - Inadequate energy input during formulation (e.g., insufficient sonication). - Improper hydration of the thin film. - Choice of surfactant and cholesterol concentration.- Sonication/Homogenization: After hydration, sonicate the niosomal dispersion using a probe or bath sonicator to reduce vesicle size and improve uniformity. - Extrusion: For a more uniform size distribution, extrude the niosome suspension through polycarbonate membranes of a specific pore size. - Optimize Formulation: Varying the surfactant and cholesterol concentrations can influence vesicle size.
Instability of the Niosomal Gel (e.g., Phase Separation, Syneresis) - Incompatible gelling agent or incorrect concentration. - pH of the gel is not optimal for the gelling agent's performance. - Disruption of niosomes during incorporation into the gel.- Select Appropriate Gelling Agent: Carbopol 934 is a commonly used and effective gelling agent for niosomal gels. - Optimize Gelling Agent Concentration: The concentration of Carbopol 934 will affect the viscosity and stability of the gel. Start with a concentration around 0.5-1% w/v and optimize. - pH Adjustment: Neutralize the Carbopol gel with a suitable agent like triethanolamine to achieve the desired viscosity and clarity. - Gentle Incorporation: Gently incorporate the niosomal dispersion into the pre-formed gel with slow and steady stirring to avoid disrupting the vesicles.
Poor Skin Permeation of this compound from the Gel - High viscosity of the gel hindering drug release. - Unfavorable vesicle characteristics (e.g., high rigidity). - Insufficient interaction between the niosomes and the stratum corneum.- Adjust Gel Viscosity: A less viscous gel may facilitate better drug release. Adjust the concentration of the gelling agent accordingly. - Optimize Vesicle Composition: The type of surfactant can influence skin permeation. Some surfactants may act as penetration enhancers. - Incorporate Penetration Enhancers: Consider adding a small amount of a known skin penetration enhancer to the gel formulation.

Frequently Asked Questions (FAQs)

1. What is the recommended method for preparing this compound niosomes?

The thin-film hydration (TFH) technique is the most commonly reported and reliable method for preparing this compound niosomes. This method involves dissolving this compound, a non-ionic surfactant, and cholesterol in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer.

2. Which non-ionic surfactants are best suited for this compound niosomal formulations?

Sorbitan esters (Spans), particularly Span 60 and Span 20, have been successfully used in the formulation of this compound niosomes. The choice of surfactant can impact entrapment efficiency, vesicle size, and drug release, so it is recommended to screen a few options.

3. What is the role of cholesterol in the niosomal formulation?

Cholesterol is a critical component that modulates the fluidity and stability of the niosomal bilayer. It helps to decrease the leakage of the entrapped drug and improves the rigidity of the vesicles. However, an optimal concentration is key, as excess cholesterol can negatively impact entrapment efficiency.

4. How can I determine the entrapment efficiency of this compound in my niosomal formulation?

The entrapment efficiency is typically determined by separating the unentrapped drug from the niosomal dispersion using methods like centrifugation or dialysis. The amount of encapsulated drug is then quantified by disrupting the niosomes with a suitable solvent (e.g., methanol or a mixture of buffer and an organic solvent) and analyzing the this compound concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.

5. What are the key parameters to evaluate for an optimized this compound niosomal gel?

The key parameters for an optimized formulation include:

  • Vesicle Characterization: Vesicle size, polydispersity index (PDI), zeta potential, and morphology.

  • Entrapment Efficiency: To ensure a sufficient amount of drug is encapsulated.

  • In-vitro Drug Release: To assess the release profile of this compound from the gel.

  • Ex-vivo Skin Permeation: To evaluate the ability of the formulation to deliver this compound through the skin.

  • Rheological Properties: Viscosity and spreadability of the gel.

  • Stability: Physical and chemical stability of the niosomal gel over time.

6. How does the concentration of the gelling agent affect the final product?

The concentration of the gelling agent, such as Carbopol 934, directly influences the viscosity, spreadability, and drug release from the gel. A higher concentration will result in a more viscous gel, which might retard the drug release. It is important to optimize the concentration to achieve a cosmetically elegant gel with the desired release characteristics.

Data Presentation

Table 1: Influence of Formulation Variables on this compound Niosome Characteristics

Formulation CodeSurfactant TypeSurfactant:Cholesterol Molar RatioVesicle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
EBZ-N1Span 203:1550 - 620-23.5 to -25.5~86%
EBZ-N2Span 601:1Not specifiedNot specifiedHigh
EBZ-N3Span 60Optimized with factorial designNano-sizedStableHigh

Table 2: Comparison of Different Non-ionic Surfactants for Niosomal Formulations

SurfactantHLB ValueTypical Vesicle CharacteristicsNotes
Span 208.6Forms stable niosomes, often used in this compound formulations.Higher HLB may require more cholesterol for stability.
Span 406.7Can form stable vesicles with good entrapment efficiency.Intermediate properties between Span 20 and Span 60.
Span 604.7Forms stable vesicles with high entrapment efficiency, especially for lipophilic drugs.Lower HLB contributes to higher rigidity and stability.
Brij 724.9Can produce smaller and stable niosomes.Belongs to the polyoxyethylene alkyl ether class of surfactants.

Experimental Protocols

Protocol 1: Preparation of this compound Niosomes by Thin-Film Hydration Method
  • Dissolution of Components: Accurately weigh this compound, the chosen non-ionic surfactant (e.g., Span 60), and cholesterol in the desired molar ratio. Dissolve these components in a suitable organic solvent (e.g., a 2:1 mixture of chloroform and methanol) in a round-bottom flask.

  • Film Formation: Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature of 40-60°C. Rotate the flask to ensure the formation of a thin, uniform film on the inner wall of the flask.

  • Drying: Continue the evaporation for a sufficient time to ensure the complete removal of the organic solvent. The film should appear dry and uniform.

  • Hydration: Add a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the thin film. The temperature of the buffer should be above the Tc of the surfactant.

  • Vesicle Formation: Rotate the flask gently to hydrate the film. This process allows the self-assembly of the components into multilamellar vesicles. Continue hydration for a specified period (e.g., 1 hour).

  • Size Reduction (Optional but Recommended): To obtain smaller and more uniform vesicles, sonicate the niosomal dispersion using a probe or bath sonicator for a defined time and power setting.

Protocol 2: Determination of Entrapment Efficiency
  • Separation of Unentrapped Drug: Transfer a known volume of the prepared niosomal dispersion into a centrifuge tube. Centrifuge at a high speed (e.g., 15,000 rpm) for a specified duration (e.g., 30-60 minutes) at 4°C.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the unentrapped this compound.

  • Vesicle Disruption: Resuspend the pellet of niosomes in a known volume of a suitable solvent (e.g., methanol) that can disrupt the vesicles and dissolve the this compound.

  • Quantification: Analyze the concentration of this compound in both the supernatant and the disrupted vesicle suspension using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Calculation: Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Total Drug - Unentrapped Drug) / Total Drug * 100

Protocol 3: In-vitro Skin Permeation Study using Franz Diffusion Cell
  • Skin Preparation: Obtain excised animal skin (e.g., rat or pig ear skin) and carefully remove any subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline (pH 7.4) before mounting.

  • Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent like ethanol to maintain sink conditions). Ensure there are no air bubbles under the skin. Maintain the temperature at 32 ± 1°C and stir the receptor medium continuously.

  • Sample Application: Apply a known quantity of the this compound niosomal gel to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and plot the results. The flux (permeation rate) can be determined from the steady-state portion of the curve.

Mandatory Visualization

Experimental_Workflow cluster_formulation Niosome Formulation cluster_characterization Niosome Characterization cluster_gel_prep Niosomal Gel Preparation cluster_gel_eval Gel Evaluation A Dissolve this compound, Surfactant, & Cholesterol in Organic Solvent B Form Thin Film via Rotary Evaporation A->B C Hydrate Film with Aqueous Buffer B->C D Sonication for Size Reduction C->D E Vesicle Size & Zeta Potential Analysis D->E F Entrapment Efficiency Determination D->F G Morphological Analysis (e.g., TEM/SEM) D->G I Incorporate Niosome Dispersion into Gel D->I H Disperse Gelling Agent (e.g., Carbopol 934) in Water H->I J Neutralize to Form Gel I->J K Rheological Studies (Viscosity, Spreadability) J->K L In-vitro Drug Release J->L M Ex-vivo Skin Permeation Study J->M N Stability Studies J->N

Caption: Experimental workflow for this compound niosomal gel formulation and evaluation.

Troubleshooting_Logic cluster_solutions_EE Solutions for Low EE cluster_solutions_Agg Solutions for Aggregation cluster_solutions_Inst Solutions for Gel Instability Start Problem Encountered LowEE Low Entrapment Efficiency Start->LowEE Aggregation Niosome Aggregation Start->Aggregation Instability Gel Instability Start->Instability Sol_EE1 Optimize Surfactant Type/Concentration LowEE->Sol_EE1 Sol_EE2 Adjust Cholesterol Ratio LowEE->Sol_EE2 Sol_EE3 Optimize Hydration Parameters LowEE->Sol_EE3 Sol_Agg1 Add Charge-Inducing Agent Aggregation->Sol_Agg1 Sol_Agg2 Control Vesicle Concentration Aggregation->Sol_Agg2 Sol_Agg3 Optimize Storage Conditions Aggregation->Sol_Agg3 Sol_Inst1 Optimize Gelling Agent Concentration Instability->Sol_Inst1 Sol_Inst2 Adjust Gel pH Instability->Sol_Inst2 Sol_Inst3 Ensure Gentle Mixing Instability->Sol_Inst3

Caption: Troubleshooting logic for common issues in niosomal gel development.

References

Technical Support Center: Preclinical Evaluation of Eberconazole Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical evaluation of eberconazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during in vitro and in vivo experiments evaluating the efficacy of this compound.

In Vitro Efficacy Studies

Question 1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What could be the cause?

Answer: Inconsistent MIC values can stem from several factors. Here is a troubleshooting guide to ensure reproducibility:

  • Standardization of Methodology: It is critical to follow a standardized protocol for broth dilution antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for yeasts (M27) and filamentous fungi (M38) that help ensure consistency.[1][2][3][4]

  • Inoculum Preparation: The concentration of the fungal inoculum is a critical variable. An inoculum that is too dense can lead to falsely high MICs. Ensure you are accurately preparing the inoculum to the recommended concentration (e.g., 10^4 CFU/ml).[5]

  • Endpoint Reading: For azoles like this compound, the MIC endpoint for yeasts is typically read as the lowest concentration that produces a significant reduction in growth (often ≥50%) compared to the growth control well. For filamentous fungi, a 100% inhibition of growth is often the endpoint. Subjectivity in reading these endpoints can lead to variability. It is advisable to have two independent researchers read the results.

  • "Trailing Effect": Some fungal strains, particularly Candida species, can exhibit a "trailing effect," where there is reduced but persistent growth at concentrations above the true MIC. This can make endpoint determination difficult. Sticking to a strict definition of the endpoint (e.g., 50% inhibition) is crucial.

  • Solvent Effects: Ensure the solvent used to dissolve this compound does not inhibit fungal growth at the concentrations present in the assay. A solvent control well is essential.

Question 2: this compound does not appear to be as effective against my clinical isolates as published data suggests. Why might this be?

Answer: Several factors could contribute to this discrepancy:

  • Fungal Species and Strain Variability: The efficacy of this compound can vary between different fungal species and even between strains of the same species. Published studies often use reference strains, which may be more susceptible than clinical isolates that have been exposed to other antifungal agents.

  • Intrinsic Resistance: Some fungal species have intrinsic resistance to certain classes of antifungals. For instance, while this compound has shown efficacy against some triazole-resistant yeasts like Candida krusei and Candida glabrata, the level of activity can still vary.

  • Acquired Resistance: Although rare for topical agents, the possibility of acquired resistance in clinical isolates cannot be entirely ruled out.

  • Testing Conditions: Ensure your in vitro testing conditions (e.g., medium, incubation time, temperature) align with those reported in the literature and standardized guidelines.

Question 3: What is the mechanism of action of this compound and how does it affect my experiments?

Answer: this compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the structure and function of the cell membrane, leading to either fungistatic (growth-inhibiting) or fungicidal (killing) effects, depending on the concentration. At higher concentrations, it can cause leakage of essential intracellular components. Understanding this mechanism is important as it dictates the type of effect you expect to see in your assays. Additionally, this compound has demonstrated anti-inflammatory properties, which is a significant factor in in vivo models but not typically measured in a standard MIC assay.

In Vivo Efficacy Studies

Question 1: I am having trouble establishing a consistent dermatophytosis infection in my guinea pig model. What are some common pitfalls?

Answer: Establishing a reliable animal model of dermatophytosis can be challenging. Here are some key considerations:

  • Choice of Fungal Strain: Zoophilic fungi like Trichophyton mentagrophytes or Microsporum canis are often used because they tend to produce more acute and inflammatory infections in guinea pigs, which are easier to evaluate clinically. Anthropophilic fungi, such as Trichophyton rubrum, often cause less severe and chronic infections in animal models, which can be harder to reproduce consistently.

  • Skin Abrasion: To facilitate infection, the skin of the animal needs to be superficially traumatized. Methods like shaving with a manual razor or tape-stripping are often preferred over more aggressive techniques like using sandpaper or a pumice stone, as the latter can cause ulcers that may be confused with fungal lesions. The goal is to create a uniform, superficial abrasion.

  • Inoculum Size: The concentration of the fungal inoculum is crucial. An inoculum of around 10^7 fungal cells is often reported as optimal for inducing infection on abraded skin without occlusion.

  • Occlusion: While some models use occlusion (covering the inoculation site), many studies have found that it provides no significant advantage in establishing the infection and can complicate the procedure.

  • Spontaneous Healing: A major challenge in dermatophytosis animal models is the tendency for spontaneous healing, which does not typically occur in humans. This limits the duration of the experiment and must be factored into the study design and evaluation timeline.

Question 2: The topical application of my this compound formulation is not showing the expected efficacy. What could be the issue?

Answer: The efficacy of a topical agent in an in vivo model depends on both the drug's intrinsic activity and its formulation.

  • Drug Penetration: The formulation must effectively deliver the active drug through the stratum corneum to the site of infection. The lipophilic-hydrophilic structure of this compound is designed for better skin penetration. If you are using a custom formulation, its penetration characteristics may be suboptimal. Challenges in topical delivery include limited skin penetration and inadequate drug retention.

  • Systemic Absorption: Preclinical studies have shown that there is no significant systemic absorption of this compound after topical application. This is a desirable safety feature, but it also means that the drug's effect is entirely local.

  • Treatment Regimen: The frequency and duration of treatment are critical. Ensure your dosing schedule is appropriate for the model and comparable to regimens used in other preclinical studies. Antifungal treatment in guinea pig models is often initiated a few days after inoculation and continued for a set period (e.g., 12 days).

  • Evaluation Metrics: Efficacy should be assessed using a combination of clinical scoring (e.g., redness, lesion severity), mycological examination (KOH microscopy and fungal culture), and potentially histopathology. Relying on a single metric may not provide a complete picture of the drug's effect. It's important to note that microscopy can detect non-viable fungal elements, which may persist even after successful treatment.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Comparator Antifungals against Dermatophytes
Fungal SpeciesAntifungal AgentMIC Range (μg/ml)Geometric Mean MIC (μg/ml)MIC90 (μg/ml)
All Strains (200 total)This compound0.03 - 20.11-
Clotrimazole0.01 - ≥160.22-
Miconazole0.01 - ≥160.432
Ketoconazole0.01 - ≥160.722
E. floccosumThis compound-0.06-

Data summarized from a study comparing the in vitro activity of four topical antifungal agents against 200 strains of dermatophytes.

Table 2: In Vitro Efficacy of this compound and Comparator Antifungals against Yeasts
Fungal SpeciesAntifungal AgentMIC Range (μg/ml)
Candida spp. & Cryptococcus neoformansThis compound0.03 - 2
Ketoconazole0.03 - 4
Clotrimazole0.03 - 4

Data summarized from a study comparing the in vitro activity against 124 clinical isolates of Candida and 34 isolates of Cryptococcus neoformans.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI M38)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare the desired range of concentrations for testing.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) at 28°C for 7 days to encourage sporulation.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the concentration of the conidial suspension to approximately 10^4 CFU/ml using a spectrophotometer or hemocytometer. This is the standardized inoculum.

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 28°C for 7 days.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the growth control.

Protocol 2: Guinea Pig Model of Dermatophytosis

This protocol provides a general workflow for evaluating the efficacy of topical this compound in a guinea pig model of tinea corporis.

  • Animal Preparation:

    • Use healthy female guinea pigs.

    • Anesthetize the animals.

    • Shave an area on the back of each animal (approximately 2x2 cm).

    • Gently abrade the shaved skin using a sterile manual razor to create a superficial trauma without causing bleeding.

  • Infection:

    • Prepare an inoculum of a zoophilic dermatophyte (e.g., T. mentagrophytes) at a concentration of 10^7 cells/mL.

    • Apply a small volume (e.g., 50-100 µL) of the fungal suspension to the abraded skin area.

  • Treatment:

    • Begin treatment 3 days post-infection.

    • Divide the animals into groups: treatment group (topical this compound), vehicle control group, and untreated control group.

    • Apply a standardized amount of the this compound cream or vehicle to the infected area once daily for a predetermined period (e.g., 12-14 days).

  • Evaluation of Efficacy:

    • Clinical Assessment: Evaluate the animals twice weekly using a semi-quantitative scoring system for redness and lesion severity.

    • Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area.

      • Perform direct microscopy using 20% potassium hydroxide (KOH) to visualize fungal elements.

      • Culture the scrapings on Sabouraud's dextrose agar to determine the presence of viable fungi.

    • Histopathology (Optional): Collect skin biopsies for histopathological examination to assess the extent of inflammation and fungal invasion.

Mandatory Visualizations

G cluster_0 This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Enzyme) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Maintains Fungal_Growth Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth Is Essential For

Caption: Mechanism of action of this compound.

G cluster_workflow start Start in_vitro In Vitro Efficacy (e.g., MIC Determination) start->in_vitro data_analysis_1 Promising Activity? in_vitro->data_analysis_1 in_vivo_prep In Vivo Model Preparation (e.g., Guinea Pig) data_analysis_1->in_vivo_prep Yes stop_fail Stop/Re-evaluate data_analysis_1->stop_fail No infection Induce Dermatophytosis in_vivo_prep->infection treatment Topical Treatment (this compound vs. Controls) infection->treatment evaluation Efficacy Evaluation (Clinical & Mycological) treatment->evaluation data_analysis_2 Significant Efficacy? evaluation->data_analysis_2 data_analysis_2->stop_fail No proceed Proceed to Further Development data_analysis_2->proceed Yes

Caption: Preclinical experimental workflow for this compound.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Eberconazole and Clotrimazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro efficacy of two widely used imidazole antifungal agents: eberconazole and clotrimazole. The following sections present a summary of their mechanisms of action, comparative quantitative data from in vitro studies, detailed experimental protocols, and a visual representation of their shared signaling pathway and the experimental workflow for determining antifungal efficacy.

Mechanism of Action

Both this compound and clotrimazole are imidazole derivatives that exhibit a broad spectrum of antifungal activity. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is a crucial component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is responsible for maintaining its structural integrity and fluidity. By disrupting ergosterol synthesis, both drugs lead to an accumulation of toxic methylated sterols, which alters the permeability of the cell membrane, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth. At lower concentrations, these agents are typically fungistatic, while at higher concentrations, they can be fungicidal.

Quantitative In Vitro Efficacy Data

Multiple studies have demonstrated the potent in vitro activity of both this compound and clotrimazole against a wide range of fungi, including dermatophytes and yeasts. Comparative studies have often shown this compound to have a lower Minimum Inhibitory Concentration (MIC) for many dermatophyte strains compared to clotrimazole, suggesting a potential advantage in potency.

Below is a summary of comparative in vitro efficacy data from key studies:

Fungal SpeciesAntifungal AgentGeometric Mean MIC (μg/mL)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Dermatophytes (200 strains) This compound0.110.03 - 20.1250.5
Clotrimazole0.220.01 - ≥16--
Epidermophyton floccosumThis compound0.06---
Microsporum canisThis compound0.11---
Microsporum gypseumThis compound0.07---
Trichophyton mentagrophytesThis compound0.14---
Trichophyton rubrumThis compound0.12---
Trichophyton tonsuransThis compound0.09---
Yeasts
Candida albicansThis compound-0.03 - 2--
Clotrimazole-0.03 - 4--
Candida glabrataThis compound-0.03 - 2--
Clotrimazole-0.03 - 4--
Candida kruseiThis compound-0.03 - 2--
Clotrimazole-0.03 - 4--
Cryptococcus neoformansThis compound0.1620.03 - 2--
Clotrimazole0.0420.03 - 4--

Data compiled from Fernandez-Torres et al. and another comparative study on clinical yeast isolates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and clotrimazole and the typical workflow for in vitro antifungal susceptibility testing.

Mechanism of Action of Azole Antifungals cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation LanosterolDemethylase->Ergosterol Azoles This compound / Clotrimazole Azoles->LanosterolDemethylase Inhibition

Caption: Mechanism of action for this compound and clotrimazole.

In Vitro Antifungal Susceptibility Testing Workflow Start Fungal Isolate Preparation Inoculum Standardized Inoculum (e.g., 10^4 CFU/mL) Start->Inoculum Microdilution Serial Dilution of Antifungal Agents Inoculum->Microdilution Inoculation of Microtiter Plates Incubation Incubation (e.g., 28°C for 7 days) Microdilution->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of MIC (e.g., 100% inhibition) Reading->MIC

Caption: A generalized workflow for determining the MIC of antifungal agents.

Experimental Protocols

The in vitro efficacy of this compound and clotrimazole is primarily determined through antifungal susceptibility testing. The broth microdilution method is a standardized and commonly employed technique.

Broth Microdilution Method (based on CLSI guidelines):

  • Preparation of Antifungal Solutions: Stock solutions of this compound and clotrimazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions are then made in a standard medium, such as RPMI-1640 medium with L-glutamine, buffered to a pH of 7.0 with MOPS buffer.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud dextrose agar). A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Inoculation and Incubation: The prepared microtiter plates containing the serially diluted antifungal agents are inoculated with the standardized fungal suspension. The plates are then incubated under specific conditions. For dermatophytes, this is typically at 28°C for 7 days. For yeasts, incubation is generally at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that prevents any discernible growth (for dermatophytes, often 100% inhibition) or a significant reduction in growth (e.g., ≥50% or ≥80% for yeasts) compared to a drug-free control well. The endpoint can be determined visually or by using a spectrophotometer to measure turbidity.

Disk Diffusion Method:

While less common for determining MIC values for these specific drugs in the provided literature, the disk diffusion method is another standard for antifungal susceptibility testing.

  • Agar Plate Preparation: A standardized agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is poured into petri dishes.

  • Inoculation: A standardized suspension of the fungal isolate is swabbed evenly across the surface of the agar.

  • Disk Application: Paper disks impregnated with known concentrations of this compound and clotrimazole are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Zone of Inhibition: The diameter of the zone around each disk where fungal growth is inhibited is measured. The size of the zone is correlated with the susceptibility of the organism to the antifungal agent.

References

Eberconazole: A Promising Alternative Against Fluconazole-Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of eberconazole's in vitro activity reveals its potential to overcome common fluconazole resistance mechanisms in pathogenic Candida species. This guide provides researchers, scientists, and drug development professionals with a concise overview of the supporting experimental data, detailed methodologies, and the underlying molecular pathways.

This document summarizes the current understanding of this compound's efficacy against fluconazole-resistant Candida, focusing on in vitro studies. The primary mechanism of action for both this compound and fluconazole is the inhibition of the fungal enzyme lanosterol 14α-demethylase (Erg11p), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. However, the emergence of fluconazole resistance, particularly in species like Candida albicans, Candida glabrata, and Candida krusei, has posed a significant clinical challenge.

In Vitro Efficacy: A Quantitative Comparison

This compound has demonstrated significant in vitro activity against a range of Candida species, including those known for their resistance to fluconazole. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a key comparative study. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Candida SpeciesAntifungal AgentNo. of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Geometric Mean MIC (μg/mL)
C. albicans (Fluconazole-susceptible)This compound350.03–10.030.50.05
Ketoconazole350.03–20.080.50.08
Clotrimazole350.03–10.030.030.04
C. albicans (Fluconazole-resistant, MIC >64 μg/mL)This compound120.03–10.0610.13
Ketoconazole120.03–40.2540.4
Clotrimazole120.03–20.12520.17
C. kruseiThis compound130.03–0.250.030.1250.04
Ketoconazole130.03–0.50.030.50.08
Clotrimazole130.03–20.510.42
C. glabrataThis compound170.03–20.060.50.1
Ketoconazole170.5–40.520.4
Clotrimazole170.03–4120.4

Data sourced from Torres-Rodriguez et al.[1][2][3]

Notably, this compound demonstrates potent activity against fluconazole-resistant C. albicans, with a geometric mean MIC of 0.13 μg/mL. Furthermore, it shows strong efficacy against C. krusei and C. glabrata, species that are often intrinsically resistant to fluconazole[1][2].

Overcoming Fluconazole Resistance: A Mechanistic Insight

Fluconazole resistance in Candida is primarily driven by two key mechanisms:

  • Alterations in the ERG11 gene: Mutations in the ERG11 gene can lead to changes in the amino acid sequence of the Erg11p enzyme. This can reduce the binding affinity of fluconazole to its target, rendering the drug less effective.

  • Overexpression of Efflux Pumps: Candida species can increase the expression of ATP-binding cassette (ABC) transporters (such as Cdr1p and Cdr2p) and major facilitator superfamily (MFS) transporters (like Mdr1p). These pumps actively transport fluconazole out of the fungal cell, preventing it from reaching its intracellular target.

While direct comparative studies on the molecular interactions are limited, the potent in vitro activity of this compound against fluconazole-resistant strains suggests that it may be less susceptible to these resistance mechanisms. This could be due to a higher binding affinity to mutated Erg11p or because it is a poorer substrate for the overexpressed efflux pumps.

Experimental Protocols

The in vitro susceptibility data presented was obtained using the standardized microbroth dilution method established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI) M27-A protocol. A summary of the key steps is provided below:

1. Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

2. Antifungal Agent Preparation:

  • Stock solutions of this compound, ketoconazole, and clotrimazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.

Visualizing the Pathways

To better understand the mechanisms of action and resistance, the following diagrams illustrate the key pathways involved.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Azole Action & Resistance AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Erg11p, Erg24p, Erg6p, etc. Erg11p Erg11p (Lanosterol 14α-demethylase) Fluconazole Fluconazole Fluconazole->Erg11p Inhibits MutatedErg11p Mutated Erg11p Fluconazole->MutatedErg11p Reduced Inhibition This compound This compound This compound->Erg11p Inhibits

Ergosterol biosynthesis pathway and azole inhibition.

The diagram above illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition for both fluconazole and this compound at the Erg11p enzyme. It also depicts how mutations in Erg11p can lead to reduced inhibition by fluconazole.

Efflux_Pump_Mechanism cluster_cell Candida Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump (Cdr1/2p, Mdr1p) Fluconazole_out Fluconazole EffluxPump->Fluconazole_out Efflux Intracellular Intracellular Space Erg11p Target: Erg11p Intracellular->Erg11p Inhibits Extracellular Extracellular Space Fluconazole_in Fluconazole Fluconazole_in->Intracellular Fluconazole_in->Erg11p Inhibits (if not effluxed) This compound This compound This compound->Intracellular Enters Cell

Efflux pump-mediated fluconazole resistance.

This second diagram illustrates the mechanism of efflux pump-mediated resistance. In resistant strains, overexpressed efflux pumps actively transport fluconazole out of the cell, preventing it from reaching its target, Erg11p. The potential for this compound to be a poorer substrate for these pumps would allow it to accumulate intracellularly and exert its inhibitory effect.

References

Eberconazole vs. Ketoconazole: A Comparative Analysis for Dermatophyte Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of eberconazole and ketoconazole, two prominent imidazole antifungal agents used in the treatment of dermatophytoses. The following sections detail their mechanisms of action, comparative in vitro efficacy, and the experimental protocols underpinning these findings, offering valuable insights for research and development in antifungal therapies.

Mechanism of Action: Targeting Fungal Cell Integrity

Both this compound and ketoconazole are members of the imidazole class of antifungals and share a common mechanism of action.[1][2][3][4][5] They function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the structural and functional integrity of the fungal cell membrane.

By disrupting ergosterol synthesis, these drugs lead to a cascade of detrimental effects on the fungal cell:

  • Increased permeability of the cell membrane.

  • Accumulation of toxic sterol intermediates.

  • Disruption of membrane-bound enzymes.

This ultimately results in the inhibition of fungal growth (fungistatic activity) at lower concentrations and fungal cell death (fungicidal activity) at higher concentrations. Notably, this compound has also been shown to possess anti-inflammatory properties, which can be beneficial in managing inflamed dermatophytic infections.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane This compound This compound This compound->Intermediates Inhibition Ketoconazole Ketoconazole Ketoconazole->Intermediates Inhibition

Fig. 1: Mechanism of action of this compound and Ketoconazole.

In Vitro Efficacy Against Dermatophytes

A significant comparative study evaluated the in vitro activity of this compound against ketoconazole, clotrimazole, and miconazole on 200 strains of dermatophytes from 19 different species. The results demonstrated that this compound exhibited the lowest Minimum Inhibitory Concentration (MIC) for the majority of the tested strains, indicating a higher potency.

Antifungal AgentGeometric Mean MIC (μg/ml)MIC Range (μg/ml)MIC90 (μg/ml)
This compound 0.11 0.03 - 2 Not Specified
Clotrimazole0.220.01 - ≥16Not Specified
Miconazole0.430.01 - ≥162
Ketoconazole0.720.01 - ≥162

Data sourced from Fernandez-Torres et al.

The study concluded that this compound was more active (P < 0.05) than the other three antifungal agents against the majority of the tested species.

Experimental Protocols

The in vitro susceptibility data presented above was obtained using a standardized microdilution method. The key parameters of this protocol are outlined below.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_testing Microdilution Assay cluster_analysis Data Analysis Strain Dermatophyte Strains (200) Inoculum Inoculum Preparation (10^4 CFU/ml) Strain->Inoculum Microdilution Microdilution Plates with Antifungal Agents Inoculum->Microdilution Incubation Incubation (28°C for 7 days) Microdilution->Incubation MIC MIC Determination (100% Growth Inhibition) Incubation->MIC Comparison Statistical Comparison (P < 0.05) MIC->Comparison

Fig. 2: Experimental workflow for MIC determination.

Methodology Details:

  • Test Method: Broth microdilution method.

  • Strains: 200 strains of dermatophytes belonging to 19 species.

  • Inoculum Preparation: An inoculum of 104 Colony Forming Units (CFU)/ml was used.

  • Incubation Conditions: The microdilution plates were incubated at 28°C for a period of 7 days.

  • MIC Endpoint: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the antifungal agent that resulted in 100% inhibition of visible growth.

Clinical Efficacy

While direct head-to-head clinical trial data between this compound and ketoconazole for dermatophytosis is limited in the provided search results, a double-blind, randomized comparative trial of this compound 1% cream versus clotrimazole 1% cream provides valuable insights. Given that clotrimazole and ketoconazole are both imidazole antifungals, this comparison offers a relevant, albeit indirect, assessment of this compound's clinical performance.

In a study involving 133 patients with dermatophytoses, this compound 1% cream showed a higher effective response rate compared to clotrimazole 1% cream.

Treatment GroupEffective Response RateRelapse Rate
This compound 1% Cream72%1%
Clotrimazole 1% Cream61%4%

Data from a double-blind phase III study of dermatophytoses.

These findings suggest that this compound may offer a therapeutic advantage in the clinical management of dermatophyte infections.

Conclusion

Based on the available in vitro data, this compound demonstrates superior potency against a broad range of dermatophytes when compared to ketoconazole and other topical imidazoles. This is evidenced by its significantly lower geometric mean MIC. Clinical data, though indirect, also suggests a favorable efficacy and relapse profile for this compound. The shared mechanism of action, targeting ergosterol synthesis, remains a cornerstone of their antifungal activity. For researchers and drug development professionals, the enhanced in vitro performance of this compound warrants further investigation and consideration in the development of new and improved topical antifungal therapies.

References

head-to-head comparison of eberconazole and miconazole in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the preclinical performance of two prominent imidazole antifungal agents, eberconazole and miconazole. The following sections detail their mechanisms of action, in vitro efficacy against key dermatophytes, and standardized protocols for their evaluation in preclinical models, offering valuable insights for researchers in the field of antifungal drug development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and miconazole, as with other azole antifungals, exert their antifungal activity by disrupting the integrity of the fungal cell membrane.[1][2] The primary target for both drugs is the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol.[1][3] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14α-demethylase, both this compound and miconazole prevent the conversion of lanosterol to ergosterol.[3] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. The consequence of this altered membrane composition is increased permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the concentration of the drug.

cluster_0 Fungal Cell cluster_1 Ergosterol Functions cluster_2 Azole Antifungals Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity & Fluidity Lanosterol_14a_demethylase->Ergosterol Product This compound This compound This compound->Lanosterol_14a_demethylase Inhibition Miconazole Miconazole Miconazole->Lanosterol_14a_demethylase Inhibition

Caption: Mechanism of Action of this compound and Miconazole.

In Vitro Efficacy: A Comparative Analysis

Preclinical in vitro studies are fundamental in establishing the antifungal spectrum and potency of new chemical entities. A significant comparative study evaluated the in vitro activity of this compound against miconazole and other topical antifungals on a panel of 200 clinical isolates of dermatophytes.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) data from this comparative study. MIC is defined as the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater antifungal potency.

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 0.03 - 20.1250.50.11
Miconazole 0.01 - ≥160.2520.43
Clotrimazole0.01 - ≥160.12510.22
Ketoconazole0.01 - ≥160.520.72

Data sourced from a study by Fernandez-Torres et al.

Key Observations:

  • This compound demonstrated the lowest geometric mean MIC (0.11 µg/mL) among the tested agents, indicating a high in vitro potency against a broad range of dermatophytes.

  • The MIC range for this compound was narrower (0.03 - 2 µg/mL) compared to miconazole (0.01 - ≥16 µg/mL), suggesting more consistent activity across different dermatophyte species.

  • While both drugs exhibited good in vitro activity, this compound was statistically more active (P < 0.05) than miconazole against the majority of the tested species.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for the in vitro and in vivo evaluation of topical antifungal agents like this compound and miconazole.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standardized broth microdilution method, a widely accepted technique for determining the MIC of antifungal agents.

cluster_0 Experimental Workflow P1 Fungal Isolate Preparation P3 Inoculation of Microtiter Plates P1->P3 P2 Antifungal Stock Solution & Serial Dilutions P2->P3 P4 Incubation P3->P4 P5 MIC Determination P4->P5

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Detailed Methodology:

  • Fungal Isolate Preparation:

    • Dermatophyte strains are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), and incubated at 28-30°C for 7-14 days to ensure adequate sporulation.

    • A fungal suspension is prepared by gently scraping the surface of the culture with a sterile loop or swab in a sterile saline solution containing 0.05% Tween 80.

    • The resulting suspension is vortexed and adjusted to a specific concentration (e.g., 1-5 x 106 CFU/mL) using a spectrophotometer or hemocytometer. This suspension is then further diluted to achieve the final inoculum concentration.

  • Antifungal Stock Solution and Serial Dilutions:

    • Stock solutions of this compound and miconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of each antifungal agent are prepared in a liquid medium, typically RPMI-1640, in 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC values of the tested organisms.

  • Inoculation of Microtiter Plates:

    • Each well of the microtiter plates containing the serially diluted antifungal agents is inoculated with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 103 CFU/mL.

    • Control wells, including a drug-free growth control and a sterility control (medium only), are included on each plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 28-30°C for 4-7 days. The incubation duration may vary depending on the growth rate of the specific dermatophyte species.

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% or 100% inhibition) compared to the drug-free growth control. This can be assessed visually or using a spectrophotometric plate reader.

In Vivo Efficacy Evaluation: Guinea Pig Model of Dermatophytosis

The guinea pig model is a well-established and relevant preclinical model for evaluating the efficacy of topical antifungal agents against dermatophytosis. Although a specific head-to-head comparative study protocol for this compound and miconazole was not publicly available, the following represents a generalized and robust methodology based on standard practices in the field.

cluster_0 Experimental Workflow A1 Animal Acclimatization & Preparation A2 Infection Induction A1->A2 A3 Treatment Initiation A2->A3 A4 Clinical & Mycological Evaluation A3->A4 A5 Data Analysis & Efficacy Determination A4->A5

Caption: In Vivo Dermatophytosis Model Workflow.

Detailed Methodology:

  • Animal Acclimatization and Preparation:

    • Healthy, young adult guinea pigs (e.g., Hartley strain) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

    • The day before infection, an area on the dorsum of each animal is carefully shaved to expose the skin. The skin may be superficially abraded to facilitate infection.

  • Infection Induction:

    • A standardized inoculum of a dermatophyte, such as Trichophyton mentagrophytes or Microsporum canis, is prepared from a fresh culture.

    • A defined volume of the fungal suspension (e.g., 107 CFU/mL) is applied to the prepared skin area.

  • Treatment Initiation:

    • Typically, 2-3 days post-infection, when signs of infection (e.g., erythema, scaling) are visible, the animals are randomized into treatment groups:

      • Vehicle control (cream base without the active drug)

      • This compound cream (e.g., 1%)

      • Miconazole cream (e.g., 2%)

    • A specified amount of the topical formulation is applied to the infected area once or twice daily for a predetermined period (e.g., 7-14 days).

  • Clinical and Mycological Evaluation:

    • Clinical Assessment: The severity of the skin lesions is scored periodically (e.g., every 2-3 days) based on a graded scale for parameters such as erythema, scaling, and crusting.

    • Mycological Assessment: At the end of the treatment period, skin scrapings or biopsies are collected from the infected area. These samples are then subjected to:

      • Direct Microscopy (KOH Mount): To visualize fungal elements.

      • Fungal Culture: To determine the presence of viable fungi and quantify the fungal burden (CFU/gram of tissue).

  • Data Analysis and Efficacy Determination:

    • The efficacy of the treatments is determined by comparing the clinical scores and mycological outcomes (e.g., percentage of negative cultures, reduction in fungal burden) between the treated groups and the vehicle control group. Statistical analysis is performed to assess the significance of the observed differences.

Preclinical Safety Profile

Preclinical studies have indicated that topical application of this compound is well-tolerated. These studies reported no delayed hypersensitivity, photosensitivity, or phototoxic effects. Furthermore, systemic absorption of this compound following topical administration was not significant. Animal toxicity studies have established its safety, with a No Observed Effect Level (NOEL) of 2 ml/kg body weight in the tested animals. This compound was found to be non-mutagenic and possessed a cytotoxicity profile similar to other imidazole antifungals.

Conclusion

This head-to-head comparison, based on available preclinical data, highlights the potent in vitro antifungal activity of this compound against a wide array of dermatophytes, where it demonstrated a lower geometric mean MIC compared to miconazole. Both agents share a common and effective mechanism of action, targeting the fungal ergosterol biosynthesis pathway. While direct, detailed comparative in vivo preclinical data is limited in the public domain, the established guinea pig model of dermatophytosis provides a robust framework for such evaluations. The favorable preclinical safety profile of this compound further supports its potential as a valuable therapeutic option for topical fungal infections. This guide provides researchers and drug development professionals with a comprehensive overview to inform further investigation and development in the field of antifungal therapies.

References

Validation of Disk Diffusion for Eberconazole Susceptibility Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the disk diffusion method for determining the susceptibility of fungi to the topical imidazole antifungal agent, eberconazole. It compares the performance of the disk diffusion assay with the reference broth microdilution method, presenting available experimental data and detailed protocols. This document is intended to serve as a resource for researchers and drug development professionals involved in antifungal susceptibility testing.

Executive Summary

This compound is a broad-spectrum imidazole antifungal agent effective against a range of dermatophytes and yeasts. While broth microdilution remains the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, the disk diffusion method offers a simpler, more cost-effective, and rapid alternative for routine susceptibility testing. This guide synthesizes the available scientific literature on the validation of the this compound disk diffusion method, with a primary focus on its application for dermatophytes.

A key study by Fernández-Torres et al. (2005) provides the most direct validation of this method, demonstrating a significant correlation between zone diameters obtained by disk diffusion and MIC values from broth microdilution, particularly when using Antibiotic Medium 3 (AM3).[1][2] However, it is crucial to note that standardized interpretive breakpoints for this compound disk diffusion have not been established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The absence of these breakpoints means that while the method can indicate the in vitro activity of this compound, it cannot definitively categorize an isolate as clinically "susceptible," "intermediate," or "resistant."

Comparative Performance Data

The following tables summarize the quantitative data from a study by Fernández-Torres et al. (2005), comparing the this compound disk diffusion method with the broth microdilution method for 50 strains of dermatophytes.

Table 1: Comparison of this compound Disk Diffusion Zone Diameters and Broth Microdilution MICs for Dermatophytes

Fungal Species (No. of Strains)Culture MediumDisk Diffusion Zone Diameter (mm) - RangeDisk Diffusion Zone Diameter (mm) - Arithmetic MeanBroth Microdilution MIC (µg/mL) - RangeBroth Microdilution MIC (µg/mL) - Geometric Mean
Microsporum canis (10)RPMI26-3530.90.03-2.00.09
AM325-3529.8
HR31-3633.5
Microsporum gypseum (10)RPMI29-5042.90.03-0.250.10
AM340-4241.4
HR34-4035.7
Trichophyton interdigitale (10)RPMI32-3633.80.125-0.50.35
AM330-3633.6
HR31-3533.1
Trichophyton mentagrophytes (10)RPMI22-3526.90.06-0.50.17
AM320-3025.1
HR22-2825.4
Trichophyton rubrum (10)RPMI25-3529.60.06-0.50.18
AM325-3228.9
HR26-3128.5

Data sourced from Fernández-Torres et al. (2005).[1][3] Abbreviations: RPMI, Roswell Park Memorial Institute medium; AM3, Antibiotic Medium 3; HR, High Resolution medium; MIC, Minimum Inhibitory Concentration.

Table 2: Correlation between Disk Diffusion Zone Diameters and Broth Microdilution MICs

Culture MediumPearson's Correlation Coefficient (r)P-value
Antibiotic Medium 3 (AM3)-0.41<0.05
RPMI-0.25Not Significant
High Resolution (HR)-0.16Not Significant

Data sourced from Fernández-Torres et al. (2005).[1] A significant inverse correlation was observed only with AM3, indicating that as the zone of inhibition increased, the MIC value decreased.

Experimental Protocols

The following are detailed methodologies for the disk diffusion and broth microdilution susceptibility testing of this compound, based on the available literature and standardized guidelines.

This compound Disk Diffusion Method (Adapted from Fernández-Torres et al., 2005)

This protocol is based on the methodology described for dermatophytes.

  • Inoculum Preparation:

    • Dermatophyte isolates are subcultured on a suitable medium such as Potato Dextrose Agar (PDA) and incubated at 28°C.

    • A fungal suspension is prepared in sterile saline from a fresh culture.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. For dermatophytes, a final inoculum concentration of 10⁴ CFU/ml was used in the validation study.

  • This compound Disk Preparation:

    • Blank paper disks (6.0 mm diameter) are impregnated with a solution of this compound.

    • In the validation study, a 2 µg this compound disk was found to be optimal. This was achieved by applying 20 µL of a 100 µg/mL this compound stock solution (dissolved in 100% DMSO) to each disk.

    • Disks are allowed to dry at room temperature in the dark before use.

  • Inoculation and Disk Application:

    • A sterile cotton swab is dipped into the adjusted inoculum suspension, and excess fluid is removed by pressing against the inside of the tube.

    • The surface of the agar plate (90 mm diameter) is evenly inoculated by swabbing in three directions.

    • The inoculated plates are allowed to dry for approximately 5 minutes before applying the this compound disks.

    • Disks should be pressed firmly onto the agar surface to ensure complete contact.

  • Incubation:

    • Plates are inverted and incubated at 28°C.

    • Incubation time for dermatophytes is typically 3 to 7 days, depending on the species and its growth rate.

  • Measurement of Inhibition Zones:

    • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Broth Microdilution Method (Reference Method)

The broth microdilution method for antifungal susceptibility testing of filamentous fungi is standardized by CLSI document M38 and for yeasts by CLSI document M27. EUCAST also provides standardized methodologies. The following is a generalized protocol.

  • Antifungal Agent Preparation:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium.

  • Inoculum Preparation:

    • A fungal suspension is prepared from a fresh culture and adjusted to a specific concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the fungal suspension.

    • The plates are incubated at a specified temperature (e.g., 28°C for dermatophytes) for a defined period (e.g., 7 days for dermatophytes).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 100% inhibition for this compound against dermatophytes) compared to the growth control well.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, like other imidazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for maintaining membrane integrity and fluidity. The primary target is the enzyme lanosterol 14α-demethylase, which is a cytochrome P450-dependent enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the cell membrane and inhibiting fungal growth.

Eberconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates 14-methylated sterols Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediates->Ergosterol Disruption Membrane Disruption Intermediates->Disruption Accumulation of toxic sterols Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound Inhibition Inhibition This compound->Inhibition Lanosterol_to_Intermediates_edge Lanosterol_to_Intermediates_edge Inhibition->Lanosterol_to_Intermediates_edge Disruption->Membrane Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow: Validation of this compound Disk Diffusion

The following diagram illustrates the workflow for validating the this compound disk diffusion method against the reference broth microdilution method.

Validation_Workflow cluster_setup Experimental Setup cluster_dd Disk Diffusion Method cluster_bmd Broth Microdilution Method (Reference) cluster_analysis Data Analysis Isolates Fungal Isolates (e.g., Dermatophytes) Culture Subculture on appropriate medium Isolates->Culture Inoculum Prepare & Adjust Inoculum Suspension Culture->Inoculum DD_Inoculate Inoculate Agar Plate (e.g., AM3) Inoculum->DD_Inoculate BMD_Inoculate Inoculate Microtiter Plate Inoculum->BMD_Inoculate DD_Disk Apply this compound Disk (e.g., 2 µg) DD_Inoculate->DD_Disk DD_Incubate Incubate (e.g., 28°C, 3-7 days) DD_Disk->DD_Incubate DD_Measure Measure Zone of Inhibition (mm) DD_Incubate->DD_Measure Correlate Correlate Zone Diameters with MIC Values DD_Measure->Correlate BMD_Prepare Prepare Serial Dilutions of this compound BMD_Prepare->BMD_Inoculate BMD_Incubate Incubate (e.g., 28°C, 7 days) BMD_Inoculate->BMD_Incubate BMD_Read Determine MIC (µg/mL) BMD_Incubate->BMD_Read BMD_Read->Correlate Regression Perform Regression Analysis Correlate->Regression

Caption: Workflow for validating this compound disk diffusion.

Conclusion and Future Directions

The available evidence suggests that the disk diffusion method, particularly with AM3 agar, can be a useful and reliable tool for assessing the in vitro activity of this compound against dermatophytes. The method is simpler and faster than the reference broth microdilution technique. However, the major limitation is the lack of established interpretive breakpoints. Without these, the clinical significance of the zone diameters remains undefined.

Further research is needed to:

  • Validate the this compound disk diffusion method against a broader range of fungal pathogens, including various yeast species.

  • Conduct multicenter studies to establish quality control ranges and standardize the testing procedure.

  • Generate sufficient in vitro and in vivo data to enable the establishment of official interpretive breakpoints by regulatory bodies like CLSI and EUCAST.

Until such data becomes available, the this compound disk diffusion method should be used as a screening tool to gauge antifungal activity, with the understanding that MIC determination by broth microdilution remains the reference standard for definitive susceptibility testing.

References

Comparative In Vitro Susceptibility of Clinical Yeast Isolates to Eberconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vitro activity of eberconazole, an imidazole antifungal agent, against clinically relevant yeast isolates. Its performance is contrasted with other commonly used azole antifungals, including clotrimazole, ketoconazole, fluconazole, itraconazole, and voriconazole. The data presented is compiled from published research to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane.[1][2] The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.[3] Notably, this compound has also been reported to possess anti-inflammatory properties.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Azole Antifungals Lanosterol Lanosterol Intermediates 14α-demethylated Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Cell Membrane Membrane->Disruption This compound This compound & Other Azoles This compound->Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase

Figure 1. Mechanism of action of this compound and other azole antifungals.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator antifungal agents against various Candida species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antifungal potency.

Note: The data for this compound, clotrimazole, and ketoconazole are from a single comparative study. The data for fluconazole, itraconazole, and voriconazole are compiled from various studies and are presented for indirect comparison. Methodological variations between studies should be considered when interpreting these indirect comparisons.

Table 1: In Vitro Susceptibility of Candida albicans to Azole Antifungals

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 470.03 - >160.54.00.44
Clotrimazole 470.03 - >160.58.00.61
Ketoconazole 470.03 - >160.122.00.21
Fluconazole --0.532-
Itraconazole --0.125>16-
Voriconazole --0.00782-

Table 2: In Vitro Susceptibility of Candida tropicalis to Azole Antifungals

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 170.03 - 2.00.251.00.27
Clotrimazole 170.03 - 4.00.52.00.43
Ketoconazole 170.03 - 2.00.121.00.16
Fluconazole --2--
Itraconazole --0.251-
Voriconazole --0.0620.25-

Table 3: In Vitro Susceptibility of Candida parapsilosis to Azole Antifungals

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 140.03 - 1.00.030.120.05
Clotrimazole 140.03 - 0.060.030.030.03
Ketoconazole 140.03 - 0.250.030.120.04
Fluconazole --22-
Itraconazole --24-
Voriconazole --≤1≤1-

Table 4: In Vitro Susceptibility of Candida glabrata to Azole Antifungals

Antifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 170.03 - 2.00.060.50.10
Clotrimazole 170.03 - 4.00.52.00.40
Ketoconazole 170.03 - 4.01.02.00.40
Fluconazole --16256-
Itraconazole -----
Voriconazole --0.06784--

MIC50 and MIC90 refer to the MICs at which 50% and 90% of the isolates are inhibited, respectively. Data for fluconazole, itraconazole, and voriconazole are sourced from multiple studies and are for comparative purposes only.

Experimental Protocols

The in vitro susceptibility data for this compound, clotrimazole, and ketoconazole were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), document M27-A. This method is a widely accepted reference for antifungal susceptibility testing of yeasts.

Key Steps of the CLSI M27-A Broth Microdilution Method:
  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions of the drugs are then made in RPMI 1640 medium to achieve the desired final concentrations in the microdilution wells.

  • Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension of the yeast is then prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Microdilution Plate Inoculation: The standardized yeast inoculum is added to the wells of a 96-well microdilution plate containing the serially diluted antifungal agents. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

  • Incubation: The microdilution plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC endpoint is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The reading can be done visually or using a spectrophotometric plate reader.

start Start: Isolate Preparation prep_inoculum Prepare Yeast Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microdilution Plate prep_inoculum->inoculate_plate prep_drugs Prepare Serial Dilutions of Antifungal Agents prep_drugs->inoculate_plate incubate Incubate at 35°C (24-48 hours) inoculate_plate->incubate read_mic Read MIC Endpoints incubate->read_mic end End: Data Analysis read_mic->end

References

confirming the broad-spectrum activity of eberconazole against emerging fungal pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in vitro and in vivo data confirms the broad-spectrum antifungal activity of eberconazole, an imidazole derivative, against a wide range of fungal pathogens, including several emerging and resistant species. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's efficacy, supported by experimental data and detailed methodologies.

This compound demonstrates potent activity against common dermatophytes and yeasts, and notably, against triazole-resistant strains of Candida species. Its mechanism of action, the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway, results in fungistatic or fungicidal effects depending on the concentration.[1][2] This targeted action disrupts the fungal cell membrane integrity, leading to cell death.[2]

Comparative In Vitro Efficacy

In vitro studies have consistently shown this compound to be as effective or superior to older azole antifungals. A significant study comparing the in vitro activity of this compound with clotrimazole, ketoconazole, and miconazole against 200 strains of dermatophytes found that this compound exhibited the lowest Minimum Inhibitory Concentration (MIC) for the majority of the tested strains.[3] Specifically, the geometric mean MIC of this compound was 0.11 μg/ml, compared to 0.22 μg/ml for clotrimazole, 0.43 μg/ml for miconazole, and 0.72 μg/ml for ketoconazole.[4]

Another study focusing on 124 clinical isolates of Candida species, including fluconazole-resistant strains, demonstrated this compound's potent activity. It was particularly effective against Candida krusei and Candida glabrata, species known for their intrinsic resistance to triazoles.

While extensive data on this compound's activity against emerging filamentous fungi such as Aspergillus, Fusarium, and Scedosporium species is limited in the currently available literature, its proven efficacy against a broad range of dermatophytes and yeasts, including resistant strains, underscores its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate its spectrum of activity against these challenging pathogens.

Data Summary

The following tables summarize the in vitro activity of this compound in comparison to other antifungal agents.

Table 1: In Vitro Activity of this compound and Other Antifungals against Dermatophytes

Antifungal AgentMIC Range (μg/ml)Geometric Mean MIC (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
This compound 0.03 - 2 0.11 - -
Clotrimazole0.01 - ≥160.22--
Miconazole0.01 - ≥160.43-2
Ketoconazole0.01 - ≥160.72-2
Data sourced from a study of 200 dermatophyte strains.

Table 2: In Vitro Activity of this compound and Other Azoles against Candida Species

Fungal SpeciesAntifungal AgentMIC Range (μg/ml)Geometric Mean MIC (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)
Candida albicansThis compound 0.03 - 2 0.13 0.12 0.5
Ketoconazole0.03 - 20.110.120.25
Clotrimazole0.03 - 40.150.120.5
Candida kruseiThis compound 0.06 - 1 0.26 0.25 0.5
Ketoconazole0.06 - 20.540.51
Clotrimazole0.12 - 40.580.51
Candida glabrataThis compound 0.03 - 1 0.18 0.12 0.5
Ketoconazole0.03 - 20.420.51
Clotrimazole0.06 - 40.450.51
Data represents a selection of Candida species from a study of 124 clinical isolates.

Experimental Protocols

The in vitro antifungal susceptibility testing methodologies cited in the reviewed literature are largely based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38-A2 for filamentous fungi.

Broth Microdilution Method (Based on CLSI M38-A2)

This method is a standardized technique for determining the MIC of an antifungal agent against filamentous fungi.

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation. A suspension of conidia is then prepared in sterile saline containing a wetting agent (e.g., Tween 80). The turbidity of the suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 × 104 to 5 × 104 CFU/ml.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at a specified temperature (e.g., 28°C for dermatophytes or 35°C for Aspergillus species) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (e.g., 100% inhibition for most agents) compared to a drug-free control well.

Visualizations

Ergosterol Biosynthesis Pathway and the Action of this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the inhibitory action of this compound on the enzyme lanosterol 14α-demethylase.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Precursor Ergosterol Precursors Lanosterol->Ergosterol_Precursor Enzyme Lanosterol 14α-demethylase Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps This compound This compound This compound->Enzyme Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for determining the in vitro susceptibility of fungal pathogens to antifungal agents using the broth microdilution method.

Antifungal_Susceptibility_Workflow Start Start: Fungal Isolate Culture 1. Culture Isolate on Agar Medium Start->Culture Inoculum 2. Prepare Standardized Inoculum Culture->Inoculum Inoculate 4. Inoculate Microtiter Plate Inoculum->Inoculate Plate_Prep 3. Prepare Microtiter Plate with Serial Drug Dilutions Plate_Prep->Inoculate Incubate 5. Incubate at Defined Temperature and Duration Inoculate->Incubate Read_MIC 6. Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Susceptibility Determined Read_MIC->End

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

Conclusion

This compound exhibits potent, broad-spectrum antifungal activity against a wide variety of clinically relevant fungi, including dermatophytes and both susceptible and resistant Candida species. Its efficacy, comparable or superior to established antifungal agents, positions it as a significant therapeutic option. Further investigation into its activity against emerging filamentous molds is crucial to fully define its role in treating a broader range of invasive fungal infections. The standardized methodologies for antifungal susceptibility testing provide a robust framework for the continued evaluation of this compound and other novel antifungal compounds.

References

A Side-by-Side Evaluation of Eberconazole and Other Topical Azoles in Skin Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of eberconazole with other topical azole antifungal agents in preclinical and clinical skin infection models. The information is supported by experimental data to aid in research and development decisions.

Executive Summary

This compound, a topical imidazole derivative, demonstrates potent antifungal activity against a broad spectrum of dermatophytes and yeasts, including some strains resistant to other azoles.[1][2] In vitro studies consistently show its low Minimum Inhibitory Concentrations (MICs) against common causative agents of dermatomycoses.[3][4] Clinical studies indicate that this compound's efficacy is comparable or superior to other widely used topical azoles such as clotrimazole, miconazole, and sertaconazole in treating dermatophytosis, cutaneous candidiasis, and pityriasis versicolor.[5] Notably, this compound also exhibits anti-inflammatory properties, which can be beneficial in managing inflamed fungal skin infections.

Data Presentation

In Vitro Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Azoles against Dermatophytes.

Antifungal AgentTrichophyton rubrum (μg/mL)Trichophyton mentagrophytes (μg/mL)Microsporum canis (μg/mL)Epidermophyton floccosum (μg/mL)
This compound 0.12 ≤0.03 - 0.25 0.11 ≤0.03 - 0.12
Clotrimazole0.22≤0.03 - 10.25≤0.03 - 0.25
Miconazole0.430.06 - 20.50.06 - 0.5
Ketoconazole0.720.12 - 410.12 - 1
Sertaconazole0.12 - 0.50.03 - 0.25Not widely reportedNot widely reported

Table 2: In Vitro Activity against Candida Species.

Antifungal AgentCandida albicans (MIC Range, μg/mL)Candida krusei (MIC Range, μg/mL)Candida glabrata (MIC Range, μg/mL)
This compound ≤0.03 - >16 0.06 - 1 0.06 - 2
Clotrimazole≤0.03 - >160.12 - 20.12 - 4
Ketoconazole≤0.03 - >160.06 - 80.06 - 16
Clinical Efficacy in Dermatophytosis

Table 3: Comparison of Clinical and Mycological Cure Rates in Patients with Dermatophytosis.

StudyTreatment GroupsDurationClinical Cure RateMycological Cure Rate
Montero et al.This compound 1% cream vs. Miconazole 2% cream4 weeks76.1% vs. 75.0%Not explicitly stated, but part of "effective response"
del Palacio et al.This compound 1% cream vs. Clotrimazole 1% cream4 weeks61% vs. 46% (at end of treatment)Not explicitly stated, but part of "effective treatment"
Aravinda Kumar et al.This compound 1% cream vs. Sertaconazole 2% cream4 weeksSertaconazole showed better reduction in pruritus and scalingBoth groups achieved negative mycological assessment at the end of treatment
Nakka et al.This compound 1%, Sertaconazole 2%, Luliconazole 1%4 weeksThis compound showed better relief of pruritus (72.7%) and scaling (90.9%)All groups showed successful mycological cure

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.

Methodology: The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

  • Fungal Isolate Preparation: Dermatophytes are subcultured on a suitable medium like potato dextrose agar to encourage sporulation. Conidia are harvested and the suspension is adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Antifungal Agent Preparation: The antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • Microdilution Plate Setup: 96-well microtiter plates are prepared with serial dilutions of the antifungal agents.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 7 days for dermatophytes).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 80% or 100%) compared to the growth control.

In Vivo Dermatophytosis Model (Guinea Pig)

Objective: To evaluate the in vivo efficacy of topical antifungal agents in a dermatophytosis model.

Methodology: This protocol is a synthesis of methodologies described in studies evaluating topical antifungals in guinea pig models.

  • Animal Model: Hartley guinea pigs are commonly used.

  • Infection Induction:

    • The dorsal area of the guinea pig is shaved.

    • The skin is abraded to facilitate infection.

    • A suspension of a dermatophyte, typically Trichophyton mentagrophytes, is applied to the abraded area.

  • Treatment Protocol:

    • Animals are randomly assigned to treatment groups (e.g., this compound cream, comparator azole cream, vehicle control, untreated control).

    • A specified amount of the topical formulation is applied to the infected area once or twice daily for a defined period (e.g., 3 to 12 days).

  • Efficacy Evaluation:

    • Clinical Assessment: The severity of the skin lesions is scored based on parameters such as erythema, scaling, and alopecia.

    • Mycological Assessment: Hair or skin scrapings from the infected area are collected at the end of the treatment and follow-up periods. These samples are cultured on a suitable medium to determine the presence or absence of the fungus, thereby assessing the mycological cure.

Mandatory Visualization

Mechanism of Action of Azole Antifungals

Azole_Mechanism cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_effects Consequences Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Ergosterol Ergosterol (Essential for membrane integrity) 14-alpha-demethylase->Ergosterol Synthesis Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis Azole Antifungals Azole Antifungals Azole Antifungals->14-alpha-demethylase Inhibition Increased Membrane Permeability Increased Membrane Permeability Disrupted Ergosterol Synthesis->Increased Membrane Permeability Fungal Cell Death Fungal Cell Death Increased Membrane Permeability->Fungal Cell Death

Caption: Mechanism of action of azole antifungals.

Experimental Workflow for Evaluating Topical Antifungals

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) cluster_clinical Clinical Evaluation (Human Trials) Fungal_Isolates Fungal Isolates (e.g., Dermatophytes, Yeasts) MIC_Determination MIC Determination (Broth Microdilution) Fungal_Isolates->MIC_Determination Animal_Model Animal Model Selection (e.g., Guinea Pig) MIC_Determination->Animal_Model Informs in vivo study design Infection_Induction Induction of Skin Infection Animal_Model->Infection_Induction Treatment_Groups Randomization to Treatment Groups (this compound, Comparator, Vehicle) Infection_Induction->Treatment_Groups Topical_Application Topical Application of Formulations Treatment_Groups->Topical_Application Efficacy_Assessment Efficacy Assessment (Clinical & Mycological) Topical_Application->Efficacy_Assessment Patient_Recruitment Patient Recruitment (with confirmed infection) Efficacy_Assessment->Patient_Recruitment Preclinical data for clinical trial initiation Randomized_Trial Randomized Controlled Trial Patient_Recruitment->Randomized_Trial Clinical_Endpoints Evaluation of Clinical & Mycological Cure Randomized_Trial->Clinical_Endpoints Safety_Profile Assessment of Safety and Tolerability Randomized_Trial->Safety_Profile

Caption: General experimental workflow for topical antifungal evaluation.

References

Validating the Anti-inflammatory Effect of Eberconazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the topical antifungal agent eberconazole against known anti-inflammatory drugs. It includes available preclinical data, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows to support further research and development.

This compound, a broad-spectrum imidazole antifungal agent, is noted for its dual action in treating cutaneous mycoses, combining antifungal efficacy with anti-inflammatory properties.[1][2][3] This dual characteristic is particularly beneficial in the management of inflamed fungal infections, potentially improving treatment outcomes and patient compliance by alleviating symptoms such as itching, redness, and swelling.[1] This guide synthesizes the available preclinical evidence for this compound's anti-inflammatory effects and benchmarks it against established agents.

Mechanism of Action: A Comparative Overview

This compound's anti-inflammatory action is primarily attributed to its inhibitory effects on the arachidonic acid cascade.[1] Specifically, it has been shown to inhibit 5-lipoxygenase (5-LOX) and, to a lesser extent, cyclooxygenase-2 (COX-2). This mechanism contrasts with other anti-inflammatory agents, which may target different components of the inflammatory response.

The table below summarizes the primary anti-inflammatory mechanisms of this compound and a selection of comparator agents.

Compound Drug Class Primary Anti-inflammatory Mechanism of Action
This compound Imidazole AntifungalInhibition of 5-lipoxygenase (5-LOX) and, to a lesser degree, cyclooxygenase-2 (COX-2).
Ketoprofen Non-Steroidal Anti-inflammatory Drug (NSAID)Non-selective inhibition of COX-1 and COX-2 enzymes.
Aspirin (Acetylsalicylic Acid) Non-Steroidal Anti-inflammatory Drug (NSAID)Irreversible, non-selective inhibition of COX-1 and COX-2 enzymes.
Dexamethasone CorticosteroidBinds to glucocorticoid receptors, leading to the inhibition of phospholipase A2 (indirectly) and suppression of pro-inflammatory gene expression, including COX-2.
Sertaconazole Imidazole AntifungalExhibits anti-inflammatory effects by activating the p38-COX-2-Prostaglandin E2 (PGE2) pathway, which paradoxically leads to the suppression of pro-inflammatory cytokines.

Quantitative Performance of Comparator Agents

Compound Target Enzyme IC50 Value
S-(+)-Ketoprofen COX-11.9 nM
COX-227 nM
Aspirin COX-11.3 µM (in platelets)
Dexamethasone COX-2~0.0073 µM (in chondrocytes)

Note: IC50 values can vary depending on the assay system and experimental conditions.

Experimental Protocols

To facilitate the validation and comparison of this compound's anti-inflammatory effects, detailed methodologies for standard preclinical assays are provided below.

In Vitro Enzyme Inhibition Assays: COX-2 and 5-LOX

These assays are fundamental for determining a compound's direct inhibitory effect on key enzymes in the inflammatory pathway.

Objective: To quantify the concentration of a test compound required to inhibit 50% of the activity (IC50) of COX-2 and 5-LOX enzymes.

Generalized Methodology:

  • Enzyme Preparation: Purified human recombinant COX-2 or 5-LOX enzymes are used.

  • Reaction Setup: In a multi-well plate format, the reaction buffer, the enzyme, and various concentrations of the test compound (e.g., this compound) or a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX) are combined.

  • Incubation: The mixture is pre-incubated to allow the compound to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Product Measurement: The enzymatic reaction produces prostaglandins (from COX-2) or leukotrienes (from 5-LOX). The quantity of these products is measured using methods such as enzyme immunoassays (EIA) or chromatography.

  • Data Analysis: The percentage of enzyme inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound's concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation in vivo.

Objective: To assess the in vivo anti-inflammatory efficacy of a topically or systemically administered compound by measuring its ability to reduce paw swelling induced by carrageenan.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and one or more test groups receiving different doses of the compound being evaluated (e.g., this compound).

  • Compound Administration: The test compound or vehicle is administered, often orally or topically, at a set time before the inflammatory insult.

  • Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the subplantar tissue of the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., every hour for 5-6 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema in the treated groups is calculated relative to the vehicle control group using the formula: % Inhibition = (1 - (Vt / Vc)) * 100 Where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental processes.

membrane Membrane Phospholipids pla2 Phospholipase A2 (Inhibited by Corticosteroids) membrane->pla2 aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) (Inhibited by NSAIDs) aa->cox lox 5-Lipoxygenase (5-LOX) (Inhibited by this compound) aa->lox pgs Prostaglandins (Pro-inflammatory) cox->pgs lts Leukotrienes (Pro-inflammatory) lox->lts

Arachidonic Acid Pathway and Inhibitor Targets.

start Start: Select Test Compound & Animal Model acclimate Acclimatize Animals start->acclimate group Randomize into Control & Test Groups acclimate->group dose Administer Compound (e.g., this compound) or Vehicle/Standard group->dose induce Induce Inflammation (e.g., Carrageenan Injection) dose->induce measure Measure Paw Edema at Timed Intervals induce->measure analyze Calculate Edema Volume & Percent Inhibition measure->analyze end End: Comparative Efficacy Determined analyze->end

Workflow for In Vivo Anti-inflammatory Assay.

Logical Comparison of Anti-inflammatory Mechanisms.

References

Safety Operating Guide

Proper Disposal of Eberconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of eberconazole is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and its waste materials in compliance with safety and environmental regulations.

Improper disposal of pharmaceutical waste can lead to environmental contamination and may pose health risks.[1] Adherence to established guidelines is essential for protecting both laboratory personnel and the ecosystem.

Disposal Procedures for this compound

The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[2] This ensures that the compound is managed in accordance with federal and local regulations.[2]

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect all excess, expired, or unwanted this compound, including contaminated materials, in a designated, properly labeled, and sealed waste container.

    • Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Licensed Disposal Service:

    • Arrange for the collection of the this compound waste by a licensed hazardous material disposal company.

    • Ensure the disposal company is aware of the nature of the waste to facilitate appropriate handling and treatment.

  • Incineration:

    • In cases where a licensed disposal service is utilized, incineration in a facility equipped with an afterburner and scrubber is a suitable method for the destruction of this compound.[2] This process ensures the complete breakdown of the active pharmaceutical ingredient. Another option is removal to a licensed chemical destruction plant.[3]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the this compound product itself.

What to Avoid:

  • Do Not Discharge into Drains or Waterways: Avoid discharging this compound into drains, water courses, or onto the ground. Pharmaceutical waste can be harmful to aquatic life and may contaminate drinking water sources.

  • Household Trash Disposal (Not Recommended for Laboratories): While the FDA provides guidelines for disposing of some medicines in household trash, this is not the preferred method for a laboratory setting. Professional disposal services are required for research and development facilities.

Safety and Handling for Disposal

Personnel involved in the disposal of this compound should adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-impermeable gloves, and impervious clothing.

  • Ventilation: Handle this compound waste in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols.

  • Emergency Procedures: In case of accidental contact, follow these first-aid measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water and consult a doctor.

    • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.

    • Inhalation: If breathing is difficult, move to fresh air and seek medical advice if symptoms persist.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting and call a doctor or Poison Control Center immediately.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound nitrate, which is relevant for its hazard identification and safe handling during disposal.

ParameterValueReference
Acute Oral Toxicity Category 4 (Harmful if swallowed)
GHS Hazard Statement H302: Harmful if swallowed
Molecular Formula C18H14Cl2N2
Molecular Weight 329.2 g/mol
This compound Nitrate
Molecular Formula C18H15Cl2N3O3
Molecular Weight 392.24 g/mol

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols specifically for the disposal of this compound. The recommended procedure is based on general guidelines for pharmaceutical waste disposal and information from Safety Data Sheets. The primary "protocol" is to engage a licensed hazardous waste disposal company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Eberconazole_Disposal_Workflow cluster_0 Preparation Phase cluster_1 Disposal Phase cluster_2 Prohibited Actions start This compound Waste Generated (Excess, Expired, Contaminated) collect_waste Collect in Designated, Labeled, Sealed Container start->collect_waste segregate_waste Segregate from Other Chemical Waste Streams collect_waste->segregate_waste contact_disposal Contact Licensed Hazardous Material Disposal Company segregate_waste->contact_disposal transport Arrange for Waste Transportation contact_disposal->transport incineration Incineration at Permitted Facility (with afterburner and scrubber) transport->incineration Primary Method destruction_plant Removal to Licensed Chemical Destruction Plant transport->destruction_plant Alternative Method final_disposal Proper Disposal Complete incineration->final_disposal destruction_plant->final_disposal no_drain Do Not Discharge into Drains or Waterways no_trash Do Not Dispose in Regular Laboratory Trash

References

Safeguarding Researchers: A Comprehensive Guide to Handling Eberconazole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug development, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Eberconazole, a topical antifungal agent. Adherence to these procedures is critical for minimizing exposure risks and ensuring operational integrity.

Personal Protective Equipment (PPE) protocol for this compound

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following personal protective equipment is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against dust particles and splashes.[1][2]

  • Skin Protection: Impervious clothing, including a lab coat or gown, should be worn to prevent skin contact.[1][2][3] Chemical-impermeable gloves (e.g., nitrile rubber) that satisfy EU Directive 89/686/EEC and the standard EN 374 must be worn and inspected before use.

  • Respiratory Protection: In situations where dust formation is likely or if exposure limits are exceeded, a full-face respirator or a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used. This is especially critical in poorly ventilated areas.

This compound: Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₈H₁₄Cl₂N₂ (this compound)
C₁₈H₁₅Cl₂N₃O₃ (this compound Nitrate)
Molecular Weight 329.2 g/mol (this compound)
392.24 g/mol (this compound Nitrate)
CAS Number 128326-82-9 (this compound)
130104-32-4 (this compound Nitrate)
Storage Temperature Recommended: 4°C, sealed and away from direct sunlight and ignition sources. Can be shipped at room temperature for < 2 weeks.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.

Eberconazole_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Spill & Decontamination cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE PrepareWorkstation Prepare Workstation in Ventilated Hood DonPPE->PrepareWorkstation WeighHandle Weigh and Handle this compound PrepareWorkstation->WeighHandle CollectWaste Collect Contaminated Materials Spill Accidental Spill Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill Evacuate->Contain CleanUp Clean with Absorbent Material Contain->CleanUp LabelWaste Label as Hazardous Waste CollectWaste->LabelWaste Dispose Dispose via Licensed Contractor LabelWaste->Dispose

Safe handling workflow for this compound.

Operational Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.

  • Take precautionary measures against static discharge.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If ingested: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, should be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a sealed, properly labeled container.

  • Liquid Waste: Absorb liquid spills with an inert material and place in a sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, ensuring compliance with all federal, state, and local regulations. Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method. Do not allow the chemical to enter drains or watercourses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eberconazole
Reactant of Route 2
Eberconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.